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  • Product: 1-Benzhydrylazetidin-3-one hydrochloride
  • CAS: 118972-99-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-one Hydrochloride: Chemical Properties and Structural Analysis

Abstract This technical guide provides a comprehensive analysis of 1-benzhydrylazetidin-3-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. The azetidine scaffold, a four-membered n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 1-benzhydrylazetidin-3-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics.[1] This document details the physicochemical properties, synthesis, and in-depth structural characterization of 1-benzhydrylazetidin-3-one and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this versatile compound.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are a fascinating class of strained four-membered nitrogen heterocycles that serve as valuable building blocks in organic synthesis and drug discovery.[1] The inherent ring strain of approximately 25.4 kcal/mol makes them more stable and easier to handle than the corresponding aziridines, yet reactive enough for unique chemical transformations.[1] The N-benzhydryl protecting group provides steric bulk and lipophilicity, influencing the compound's reactivity and solubility. 1-Benzhydrylazetidin-3-one, in particular, is a precursor for a variety of 3-substituted azetidine derivatives used in the development of antiepileptic, antihypertensive, and antimicrobial drugs, as well as novel γ-aminobutyric acid (GABA) uptake inhibitors.[2][3][4] Understanding the chemical properties and structural nuances of its hydrochloride salt is crucial for its effective utilization in multi-step synthetic campaigns.

Physicochemical Properties

The properties of 1-benzhydrylazetidin-3-one and its hydrochloride salt are fundamental to its handling, storage, and application in synthesis. The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable solvent, such as dichloromethane or diethyl ether, with hydrogen chloride gas or a solution of HCl in an organic solvent.[3]

General Properties
Property1-Benzhydrylazetidin-3-one (Free Base)1-Benzhydrylazetidin-3-one Hydrochloride
CAS Number 40320-60-3[5]Not explicitly assigned; derived from free base
Molecular Formula C₁₆H₁₅NO[5]C₁₆H₁₆ClNO
Molecular Weight 237.30 g/mol [6]273.76 g/mol
Appearance White to orange crystalline powder[1][4]Expected to be a white to off-white solid
Melting Point 75.0 - 79.0 °C[5]Data not available; expected to be higher than the free base
Boiling Point 351.9 °C at 760 mmHg[5]Decomposes upon heating
Predicted pKa 3.10 ± 0.20[2]Not applicable
Solubility

Qualitative solubility information suggests that 1-benzhydrylazetidin-3-one hydrochloride is soluble in water, alcohols, and chloroform, and insoluble in non-polar solvents like petroleum ether.[7] The free base is generally soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.[2]

Synthesis and Purification

The most common route to 1-benzhydrylazetidin-3-one hydrochloride involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol, followed by salt formation. The precursor alcohol is synthesized from benzhydrylamine and epichlorohydrin.[3]

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Salt Formation Benzhydrylamine Benzhydrylamine Intermediate_4a 3-Chloro-1-(benzhydrylamino)propan-2-ol Benzhydrylamine->Intermediate_4a Ring opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_4a Precursor_Alcohol 1-Benzhydrylazetidin-3-ol Intermediate_4a->Precursor_Alcohol Intramolecular cyclization (NaOH) Precursor_Alcohol_HCl 1-Benzhydrylazetidin-3-ol Hydrochloride Precursor_Alcohol->Precursor_Alcohol_HCl HCl gas Free_Base_Ketone 1-Benzhydrylazetidin-3-one Precursor_Alcohol_HCl->Free_Base_Ketone Oxidation (e.g., Swern, Parikh-Doering) Final_Product 1-Benzhydrylazetidin-3-one Hydrochloride Free_Base_Ketone->Final_Product HCl addition

Caption: Synthetic pathway to 1-benzhydrylazetidin-3-one hydrochloride.

Experimental Protocol: Swern Oxidation of 1-Benzhydrylazetidin-3-ol

The Swern oxidation is a mild and highly selective method for converting primary and secondary alcohols to aldehydes and ketones, respectively, making it ideal for substrates with sensitive functional groups.[8]

Expert Insight: The cryogenic temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride, and to minimize side reactions. The dropwise addition of reagents is essential to maintain temperature control.

Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with dichloromethane (DCM, 10 volumes).

  • Reagent Addition: Oxalyl chloride (1.5 equivalents) is added to the DCM, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: A solution of dimethyl sulfoxide (DMSO, 2.5-3.0 equivalents) in DCM is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. The mixture is stirred for 15-30 minutes.

  • Alcohol Addition: A solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in DCM is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.[8]

  • Elimination: Triethylamine (5.0-7.0 equivalents) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over approximately 1 hour.[8]

  • Workup and Purification: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one as a white to yellow solid.[2][9]

Protocol: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 1-benzhydrylazetidin-3-one free base in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, while stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 1-benzhydrylazetidin-3-one hydrochloride.

Structural Analysis

A thorough structural analysis is paramount for confirming the identity and purity of the target compound. This involves a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H-NMR (Proton NMR): The proton NMR spectrum of the free base in CDCl₃ shows characteristic signals.[2]

  • Aromatic Protons: Multiple signals between δ 7.22-7.48 ppm corresponding to the ten protons of the two phenyl rings on the benzhydryl group.

  • Benzhydryl Methine Proton: A singlet at δ 4.60 ppm for the CH proton.

  • Azetidine Ring Protons: A singlet at δ 4.01 ppm integrating to four protons, representing the two CH₂ groups of the azetidine ring. The equivalence of these protons suggests a rapid conformational averaging or a symmetric magnetic environment.

Upon protonation to form the hydrochloride salt, shifts in the proton signals are expected due to the inductive effect of the positively charged nitrogen atom. The protons alpha to the nitrogen (the CH₂ groups of the azetidine ring and the benzhydryl methine proton) would be deshielded and shift downfield.

¹³C-NMR (Carbon NMR): While specific data for 1-benzhydrylazetidin-3-one hydrochloride is not readily available in the literature, the expected signals can be predicted.

  • Carbonyl Carbon: A signal in the downfield region, typically >200 ppm, for the ketone carbonyl.

  • Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.

  • Benzhydryl Methine Carbon: A signal around δ 70-80 ppm.

  • Azetidine Ring Carbons: Signals for the two CH₂ carbons adjacent to the nitrogen.

Protonation of the nitrogen would cause a downfield shift for the adjacent carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-benzhydrylazetidin-3-one, the molecular ion peak [M]⁺ would be observed at m/z 237.

Expected Fragmentation Pattern: The fragmentation is likely dominated by the cleavage of the bonds alpha to the nitrogen atom and the carbonyl group.

  • Loss of a Phenyl Group: A fragment at m/z 160 [M-77]⁺.

  • Formation of the Benzhydryl Cation: A prominent peak at m/z 167 [(C₆H₅)₂CH]⁺, which is a very stable carbocation. This is often a base peak for benzhydryl-containing compounds.

  • Cleavage of the Azetidine Ring: Various fragmentation pathways involving the cleavage of the four-membered ring can lead to smaller fragments.

MS_Fragmentation M [C₁₆H₁₅NO]⁺˙ m/z 237 F1 [C₁₀H₈NO]⁺ m/z 160 M->F1 - C₆H₅ F2 [C₁₃H₁₁]⁺ m/z 167 (Base Peak) M->F2 - C₃H₄NO F3 [C₆H₅]⁺ m/z 77 F2->F3 - C₇H₆

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Exploratory

1-benzhydrylazetidin-3-one hydrochloride CAS 118972-99-9 molecular weight and exact mass

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one Hydrochloride (CAS 118972-99-9) Executive Summary This technical guide provides a comprehensive overview of 1-benzhydrylazetidin-3-one and its hydrochloride salt,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-one Hydrochloride (CAS 118972-99-9)

Executive Summary

This technical guide provides a comprehensive overview of 1-benzhydrylazetidin-3-one and its hydrochloride salt, a key chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, synthesis, and analytical characterization. We will delve into detailed experimental protocols, the mechanistic rationale behind synthetic choices, and the compound's significant applications, particularly as a precursor for synthesizing novel γ-aminobutyric acid (GABA) uptake inhibitors and the calcium channel blocker Azelnidipine.[1][2][3] The guide emphasizes scientific integrity, providing authoritative references and practical, field-proven methodologies.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. A notable point of clarification is the distinction between the free base and its hydrochloride salt. While the user-specified CAS number 118972-99-9 refers to the hydrochloride salt, the majority of published literature and commercial availability corresponds to the free base, 1-benzhydrylazetidin-3-one, under CAS number 40320-60-3.[1][4][5][6][7][8] This guide will address both forms for completeness.

Table 1: Chemical Identifiers

Identifier1-Benzhydrylazetidin-3-one (Free Base)1-Benzhydrylazetidin-3-one Hydrochloride
Synonym(s) 1-Benzhydryl-3-azetidinoneN/A
CAS Number 40320-60-3[4][5]118972-99-9[6]
Molecular Formula C₁₆H₁₅NO[5]C₁₆H₁₅NO·HCl
Molecular Weight 237.30 g/mol [3][5]273.76 g/mol
Exact Mass 237.115364 Da273.092042 Da

Table 2: Physicochemical Properties (Free Base)

PropertyValueSource(s)
Appearance White to orange powder or crystals[3]
Melting Point 75.0 - 79.0 °C[4]
Boiling Point 351.9 °C at 760 mmHg[4]
Purity Typically ≥95% - 97%[3][4]

Synthesis Pathway and Mechanistic Insights

The synthesis of 1-benzhydrylazetidin-3-one is a multi-step process that begins with the construction of the azetidine ring, followed by the oxidation of a hydroxyl group. The most common and well-documented route involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol.[9]

Overall Synthesis Workflow

The transformation from readily available starting materials to the target ketone is a classic example of building block synthesis in medicinal chemistry.

G A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol (Precursor Alcohol) A->B  Ring Formation C 1-Benzhydrylazetidin-3-one (Target Ketone) B->C  Swern Oxidation

Caption: High-level overview of the synthesis pathway.

Step A: Synthesis of 1-Benzhydrylazetidin-3-ol

The synthesis of the precursor alcohol, 1-benzhydrylazetidin-3-ol, is typically achieved through the reaction of benzhydrylamine with epichlorohydrin.[10] This process involves an initial nucleophilic attack by the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the four-membered azetidine ring. This method is a robust approach to forming the core azetidine structure.

Step B: Oxidation to 1-Benzhydrylazetidin-3-one

The critical step is the oxidation of the secondary alcohol in 1-benzhydrylazetidin-3-ol to the corresponding ketone. The Swern oxidation is a highly effective and widely used method for this transformation due to its mild reaction conditions, which prevent over-oxidation and decomposition of sensitive substrates.[9]

Mechanistic Rationale: The reaction is initiated by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at a very low temperature (typically -78 °C). This low temperature is crucial to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate while preventing its decomposition. The alcohol precursor is then added, which reacts with the activated DMSO species. The final step involves the addition of a hindered organic base, such as triethylamine (TEA), which facilitates an intramolecular proton transfer and elimination reaction, yielding the desired ketone, dimethyl sulfide, and triethylammonium chloride.[9] The choice of TEA is strategic; it is a strong enough base to promote the elimination but not so strong as to cause unwanted side reactions.

Experimental Protocols

The following protocols are derived from established literature and represent best practices for the synthesis and analysis of 1-benzhydrylazetidin-3-one.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one via Swern Oxidation

This protocol details the oxidation of 1-benzhydrylazetidin-3-ol to the target ketone.[9]

Materials:

  • 1-Benzhydrylazetidin-3-ol (1.0 eq)

  • Oxalyl dichloride (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) (10.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Activator Preparation: To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM, add a solution of anhydrous DMSO (2.0 eq) in DCM dropwise at -78 °C under an inert atmosphere. Stir the mixture for 30 minutes. The causality here is the formation of the electrophilic Swern reagent, which must be done at low temperature to ensure its stability.[9]

  • Substrate Addition: Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Base Addition: Add triethylamine (10.0 eq) dropwise to the mixture.[9] The reaction is highly exothermic and requires careful control of the addition rate. After the addition is complete, allow the reaction to stir for an additional hour at -78 °C before slowly warming to room temperature.

  • Reaction Quench: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[9] This step neutralizes the excess base and protonates any reactive species.

  • Workup: Separate the organic phase. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.[9]

Protocol 2: Purification by Silica Gel Chromatography

The crude product often requires purification to remove byproducts and unreacted starting materials.

Materials:

  • Crude 1-benzhydrylazetidin-3-one

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Heptane/Ethyl Acetate, starting with a 4:1 ratio and progressing to 2:1)[1][9]

  • Glass chromatography column, flasks, thin-layer chromatography (TLC) plates

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent (Heptane/Ethyl Acetate 4:1) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with the Heptane/Ethyl Acetate (4:1) mixture, collecting fractions.[9]

  • Monitoring: Monitor the separation by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent to a 2:1 ratio to elute the target compound.[9] This ensures a clean separation from less polar impurities first, followed by the product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain a light-yellow oil or solid.[1]

Analytical Workflow for Purity Assessment

G A Purified Product B Prepare Sample (e.g., 1 mg/mL in Acetonitrile) A->B C Inject into HPLC System B->C D Data Acquisition (UV Detector) C->D E Integrate Chromatogram D->E F Generate Purity Report (% Area) E->F

Caption: Standard workflow for HPLC-based purity analysis.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H-NMR) is a powerful tool for structural elucidation. The reported spectrum for the free base provides key diagnostic signals.[1][9]

Table 3: ¹H-NMR Data for 1-Benzhydrylazetidin-3-one (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.48m4HAromatic protons (ortho to CH)[1][9]
7.30m4HAromatic protons (meta to CH)[1][9]
7.22m2HAromatic protons (para to CH)[1][9]
4.60s1HBenzhydryl proton (-CHPh₂)[1][9]
4.01s4HAzetidine ring protons (-CH₂-)[1][9]

The singlet at 4.01 ppm integrating to 4H is characteristic of the two equivalent methylene groups in the azetidinone ring, while the singlet at 4.60 ppm corresponds to the unique proton of the benzhydryl group.

5.2 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 238.12 for the free base.

5.3 High-Performance Liquid Chromatography (HPLC) HPLC is the industry standard for determining the purity of chemical intermediates. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) and UV detection. Purity is reported as the percentage of the main peak area relative to the total area of all peaks.

Applications in Drug Discovery and Development

1-Benzhydrylazetidin-3-one serves as a crucial building block in the synthesis of more complex pharmaceutical agents.

  • GABA Uptake Inhibitors: The compound is a documented precursor for novel azetidine derivatives that function as inhibitors of γ-aminobutyric acid (GABA) uptake.[1][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its concentration is a key strategy for treating neurological disorders such as epilepsy and anxiety.

  • Azelnidipine Intermediate: It is a key intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[2] Calcium channel blockers are a cornerstone of cardiovascular medicine.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The following GHS information pertains to the free base, 1-benzhydrylazetidin-3-one.

Table 4: GHS Hazard Information

CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4][7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][7]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[4][7]

Storage: The compound should be stored at -20°C in a tightly sealed container, away from moisture, to ensure its long-term stability.[4]

Conclusion

1-Benzhydrylazetidin-3-one is a valuable and versatile chemical intermediate with significant applications in the synthesis of bioactive molecules. A thorough understanding of its synthesis, particularly the nuances of the Swern oxidation, and its analytical characterization are critical for its effective use in research and development. This guide provides the foundational knowledge, from mechanistic principles to practical experimental protocols, required for scientists to confidently work with this important compound.

References

  • ACS Publications. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Available at: [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Ottokemi. (n.d.). 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India. Available at: [Link]

  • Oakwood Chemical. (n.d.). 1-Benzhydrylazetidin-3-one. Available at: [Link]

  • Patsnap. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Available at: [Link]

Sources

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-Benzhydrylazetidin-3-one Hydrochloride

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the characterization of 1-benzhydrylazetidin-3-one hydrochloride. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the characterization of 1-benzhydrylazetidin-3-one hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and verification of small organic molecules.

Introduction: The Crucial Role of NMR in Pharmaceutical Analysis

In the realm of pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for this purpose, offering unparalleled insight into the chemical environment of individual atoms within a molecule. 1-benzhydrylazetidin-3-one and its derivatives are important intermediates in the synthesis of various biologically active compounds.[1] The hydrochloride salt form is often preferred for its improved solubility and stability. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of 1-benzhydrylazetidin-3-one hydrochloride, providing a detailed interpretation of the spectral data that is essential for its unequivocal identification and quality control.

Theoretical Framework: Understanding the Spectroscopic Fingerprint

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to differentiate between chemically non-equivalent nuclei within a molecule.

For 1-benzhydrylazetidin-3-one hydrochloride, the key structural features that will be interrogated by NMR are the azetidine ring, the benzhydryl group, and the presence of the hydrochloride salt, which protonates the nitrogen atom. The expected chemical shifts, signal multiplicities (splitting patterns), and integration values for each proton and carbon atom will provide a unique spectroscopic "fingerprint" of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is critical for accurate structural analysis. The following is a generalized protocol for the preparation and analysis of 1-benzhydrylazetidin-3-one hydrochloride.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for amine hydrochlorides due to its high polarity. Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) with a few drops of CD₃OD can also be used. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic protons.

  • ¹H NMR: Standard parameters for a one-dimensional ¹H NMR experiment would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Molecular structure and key predicted NMR correlations for 1-benzhydrylazetidin-3-one hydrochloride.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 1-benzhydrylazetidin-3-one hydrochloride. By carefully examining the chemical shifts, multiplicities, and integration values, and by understanding the influence of the hydrochloride salt formation on the spectral data, researchers can confidently confirm the identity and purity of this important pharmaceutical intermediate. This guide provides a foundational framework for the interpretation of such NMR data, empowering scientists in their drug discovery and development endeavors.

References

  • Biffis, A., et al. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 1-54. [Link]

  • Gutsman, T., et al. (2021). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 6(7), 4885-4893. [Link]

  • Gutta, M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 869-875. [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]

  • Singh, R., et al. (2010). An improved, one-pot, and multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, the pharmaceutically important moiety, has been developed. ACS Publications. [Link]

Sources

Exploratory

The Fulcrum of Innovation: Leveraging 1-Benzhydrylazetidin-3-one for the Discovery of Novel Azetidine-Based Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry impart unique conformational constraints and physicochemical properties that can enhance metabolic stability, binding affinity, and solubility of drug candidates.[1] Within the armamentarium of azetidine-based building blocks, 1-benzhydrylazetidin-3-one stands out as a cornerstone intermediate. The benzhydryl (diphenylmethyl) group serves as a robust, sterically demanding protecting group for the azetidine nitrogen, allowing for precise chemical manipulation at the C3-position. This guide provides an in-depth exploration of the synthesis, functionalization, and strategic application of 1-benzhydrylazetidin-3-one, with a focus on its pivotal role in the discovery of novel triple reuptake inhibitors (TRIs).

The Azetidine Scaffold: A Strategic Choice in Drug Design

Azetidine-containing molecules have demonstrated broad pharmacological potential, finding application as central nervous system (CNS) modulators, antibacterial agents, and anticancer therapeutics.[2][3] The constrained nature of the four-membered ring system reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a biological target. Furthermore, the sp³-rich character of the azetidine scaffold often improves aqueous solubility and metabolic stability compared to more traditional, aromatic ring systems.

The 1-benzhydrylazetidin-3-one scaffold is particularly valuable for several reasons:

  • The Benzhydryl Protecting Group: The bulky benzhydryl group effectively shields the azetidine nitrogen from unwanted side reactions. It is stable under a wide range of conditions, including oxidation and nucleophilic additions at the C3-carbonyl.

  • The C3-Carbonyl Handle: The ketone at the 3-position is a versatile functional group that serves as a gateway for introducing molecular diversity. It is readily converted into amines, alcohols, and spirocyclic systems, allowing for extensive structure-activity relationship (SAR) exploration.

  • Efficient Deprotection: Despite its stability, the N-benzhydryl group can be efficiently removed under specific conditions, most notably through catalytic transfer hydrogenation, to unveil the secondary amine of the final active pharmaceutical ingredient (API).[4]

Synthesis of the Core Scaffold: 1-Benzhydrylazetidin-3-one

The most common and scalable synthesis of 1-benzhydrylazetidin-3-one involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol. The alcohol is typically prepared via the cyclization of 3-chloro-1-(diphenylmethylamino)-2-hydroxypropane, which is formed from the reaction of benzhydrylamine and epichlorohydrin. The subsequent oxidation of the alcohol to the ketone can be achieved using various methods, with the Parikh-Doering oxidation (using a sulfur trioxide pyridine complex) being a mild and effective choice.[5]

Workflow for Synthesis of 1-Benzhydrylazetidin-3-one

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B Cyclization C 1-Benzhydrylazetidin-3-ol D 1-Benzhydrylazetidin-3-one C->D Parikh-Doering Oxidation (SO3-Pyridine, DMSO, Et3N)

Caption: Synthetic pathway to the 1-benzhydrylazetidin-3-one core.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one

This protocol describes the oxidation of 1-benzhydrylazetidin-3-ol using a sulfur trioxide pyridine complex.

Materials:

  • 1-Benzhydrylazetidin-3-ol hydrochloride

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Sulfur trioxide pyridine complex

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) and triethylamine (5.0 eq).

  • Slowly add a solution of sulfur trioxide pyridine complex (3.5 eq) in DMF dropwise to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 30 minutes. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: heptane/ethyl acetate gradient) to yield 1-benzhydrylazetidin-3-one as a crystalline solid.[5][6]

Gateway to Diversity: Reductive Amination of the Azetidinone

Reductive amination is arguably the most powerful transformation of the 1-benzhydrylazetidin-3-one core. This one-pot reaction with a primary or secondary amine first forms an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent to yield the corresponding 3-aminoazetidine derivative. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mildness and tolerance of a wide range of functional groups.[7] This reaction provides a direct and efficient route to introduce vast chemical diversity at the C3 position, which is critical for SAR studies.

Mechanism of Reductive Amination

G A 1-Benzhydrylazetidin-3-one C Iminium Ion Intermediate A->C + R-NH2, -H2O B Primary Amine (R-NH2) E 3-Aminoazetidine Product C->E Reduction D [H] from NaBH(OAc)3

Caption: Key steps in the reductive amination of the azetidinone core.

Experimental Protocol: Reductive Amination

This protocol is adapted from the synthesis of 3-aminoazetidine derivatives and is broadly applicable.[7]

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Primary amine (e.g., aniline derivative) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) and the desired primary amine (1.1 eq) in DCM in a round-bottom flask at room temperature.

  • Stir the mixture for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-benzhydryl-N-substituted-azetidin-3-amine by flash chromatography. Yields typically range from 49-95% depending on the amine used.[7]

Case Study: Development of 3-Aminoazetidine Triple Reuptake Inhibitors (TRIs)

A compelling application of this chemistry is the development of Triple Reuptake Inhibitors (TRIs), which simultaneously block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This pharmacological profile is highly sought after for the treatment of major depressive disorder. A research program by Lee et al. successfully utilized an N-protected azetidin-3-one core to synthesize a large library of 3-aminoazetidine derivatives for evaluation as TRIs.[7] By reacting the azetidinone with a diverse set of primary amines via reductive amination, they were able to systematically probe the structure-activity relationships governing transporter inhibition.

Data Presentation: In Vitro Potency of Synthesized Azetidine Derivatives

The following table summarizes the in vitro reuptake inhibition data for a selection of compounds synthesized via the reductive amination pathway, demonstrating the potent and balanced activity that can be achieved. The final compounds were obtained after N-deprotection of the azetidine.

Compound IDR¹ GroupR² GrouphSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
10da 2-Naphthyl3-Fluorophenyl1.820118
10db 2-Naphthyl4-Fluorophenyl1.324114
10dc 2-Naphthyl3-Chlorophenyl1.219102
10dd 2-Naphthyl4-Chlorophenyl1.025110
10dl 2-Naphthyl3,5-Difluorophenyl1.31196
Data adapted from Lee, Y., et al. (2014).[7]

These results highlight how systematic modification, enabled by the versatility of the azetidinone starting material, led to the identification of compound 10dl as a promising lead candidate with a desirable TRI profile (SERT > NET > DAT).[7]

The Crucial Final Step: N-Benzhydryl Deprotection

To yield the final biologically active molecule, the N-benzhydryl group must be removed. While several methods exist, catalytic transfer hydrogenation (CTH) is a preferred industrial and laboratory method due to its mild conditions and enhanced safety, as it avoids the use of high-pressure hydrogen gas.[8] In this process, a hydrogen donor, such as ammonium formate or formic acid, generates hydrogen in situ in the presence of a palladium on carbon (Pd/C) catalyst. This hydrogen then reductively cleaves the N-C bond of the benzhydryl group, releasing the free secondary amine and toluene as a byproduct.

Workflow for N-Benzhydryl Deprotection via CTH

G A N-Benzhydryl Azetidine Derivative C Deprotected Azetidine (Final Product) A->C Catalytic Transfer Hydrogenation (CTH) (Methanol, Reflux) B Pd/C Catalyst + Ammonium Formate (H-Donor)

Caption: Deprotection of the N-benzhydryl group using CTH.

Experimental Protocol: N-Benzhydryl Deprotection

Materials:

  • N-Benzhydryl azetidine derivative

  • 10% Palladium on carbon (10% Pd/C)

  • Anhydrous ammonium formate

  • Dry Methanol (MeOH)

  • Celite

Procedure:

  • To a stirred suspension of the N-benzhydryl azetidine derivative (1.0 eq) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen).

  • Heat the resulting mixture to reflux. The reaction is typically rapid, often completing within 10-60 minutes. Monitor progress by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with fresh methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude deprotected amine.

  • The product can be further purified by crystallization or chromatography as needed.

Conclusion

1-Benzhydrylazetidin-3-one is a powerful and versatile building block in drug discovery. Its stable yet removable N-protecting group, combined with a readily functionalizable C3-ketone, provides an ideal platform for the rapid generation of diverse chemical libraries. As demonstrated in the development of novel triple reuptake inhibitors, this scaffold enables extensive SAR exploration, leading to the identification of potent and selective drug candidates. The robust and scalable synthetic routes to and from this intermediate solidify its role as a cornerstone for the synthesis of next-generation azetidine-based therapeutics.

References

  • Lee, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Park, H., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hahn, H. G., et al. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm. Available at: [Link]

  • Kress, J. J., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. Available at: [Link]

  • Junde, X., et al. (2018). Benzhydrylamine: An Effective Aminating Agent for the Synthesis of Primary Amines. ResearchGate. Available at: [Link]

  • Singh, G. S. (2021). Azetidine Synthesis. Elsevier. Available at: [Link]

  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis. Available at: [Link]

  • Bera, S., & Samanta, S. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. ChemistrySelect. Available at: [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 1-Benzhydrylazetidin-3-one Hydrochloride in Polar Aprotic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, impacting synthesis, purification, and formulation.[1] This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, impacting synthesis, purification, and formulation.[1] This guide provides a comprehensive framework for understanding and determining the solubility of 1-benzhydrylazetidin-3-one hydrochloride, a key synthetic intermediate, in common polar aprotic solvents. While specific solubility data for this compound is not publicly documented, this paper establishes the fundamental principles and a definitive experimental protocol to empower researchers in generating a robust and accurate solubility profile. We will explore the theoretical underpinnings of solute-solvent interactions, provide a validated, step-by-step methodology for solubility determination, and discuss the critical factors that influence experimental outcomes.

Introduction: The Compound and the Challenge

1-Benzhydrylazetidin-3-one is a valuable building block used in the synthesis of novel azetidine derivatives, such as γ-aminobutyric acid (GABA) uptake inhibitors.[2][3] For synthetic and purification processes, it is often handled as its hydrochloride (HCl) salt to improve stability and handling characteristics. The choice of solvent is paramount in these processes, with polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF) being frequently employed due to their ability to dissolve a wide range of organic molecules and inorganic salts.[4][5]

Understanding the solubility of 1-benzhydrylazetidin-3-one HCl in these solvents is not merely an academic exercise. It is a critical parameter that dictates:

  • Reaction Kinetics: Ensuring the substrate is fully dissolved for homogenous reaction conditions.

  • Purification Efficiency: Selecting appropriate solvent/anti-solvent systems for crystallization.[4]

  • Process Scalability: Designing robust manufacturing processes with predictable yields and purity.

This guide provides the necessary theoretical and practical foundation for researchers to systematically characterize this solubility profile.

Part 1: Theoretical Foundations of Solubility

The dissolution of an ionic solid like 1-benzhydrylazetidin-3-one HCl in a solvent is governed by a delicate balance of intermolecular forces and thermodynamics.

The Thermodynamics of Dissolution

Solubility is the result of a thermodynamic equilibrium between the solid state and the solvated state. For dissolution to occur, the energy released from the interaction between the solute and solvent molecules (Solvation Energy) must be sufficient to overcome the energy holding the solute's crystal structure together (Lattice Energy).[6]

  • Lattice Energy: This is the energy required to separate the ions in the crystal lattice. For 1-benzhydrylazetidin-3-one HCl, this involves breaking the ionic bonds between the protonated azetidinone cation and the chloride anion. The melting point of the free base (75-79°C) gives an indirect indication of the forces within the crystal.

  • Solvation Energy: This is the energy released when the separated ions are stabilized by solvent molecules. In polar aprotic solvents, this process is highly specific.

Solute-Solvent Interactions in Polar Aprotic Systems

Polar aprotic solvents possess large dipole moments and high polarity, but they lack acidic protons and are not hydrogen bond donors.[7] This leads to a unique solvation mechanism:

  • Cation Solvation: The negatively charged end of the solvent's dipole (e.g., the oxygen in DMSO or DMF) strongly coordinates with and stabilizes the positively charged 1-benzhydrylazetidin-3-one cation.

  • Anion Solvation: The positively charged end of the solvent's dipole is often sterically hindered and diffuse, leading to weak solvation of the chloride anion. This leaves the anion relatively "bare" and highly reactive.[5]

This effective cation solvation is the primary driver for the dissolution of hydrochloride salts in solvents like DMF and DMSO.[5][8] The principle of "like dissolves like" applies here; the ionic, highly polar nature of the salt is compatible with the high polarity of the solvent.[9]

Caption: Solvation of an ion pair by a polar aprotic solvent.

Part 2: Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable solubility data, the Isothermal Shake-Flask Method is the gold-standard and most widely accepted technique.[10][11] It measures the equilibrium concentration of a solute in a solvent at a constant temperature.

Mandatory Protocol: Isothermal Shake-Flask Method

Objective: To determine the thermodynamic solubility of 1-benzhydrylazetidin-3-one HCl in a selected polar aprotic solvent at a specified temperature (e.g., 25°C).

Materials & Equipment:

  • 1-Benzhydrylazetidin-3-one HCl (verified purity >99%)

  • Selected polar aprotic solvent (e.g., DMSO, HPLC-grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, check for chemical compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock & Calibration Standards:

    • Causality: Accurate quantification requires a reliable calibration curve.

    • Prepare a concentrated stock solution of the compound in the chosen solvent. Serially dilute this stock to create a set of at least five calibration standards that bracket the expected solubility range.

  • Sample Preparation:

    • Causality: Adding excess solid is crucial to ensure that the resulting solution reaches saturation and is in equilibrium with the solid phase.[10]

    • Add an excess amount of 1-benzhydrylazetidin-3-one HCl to a pre-weighed vial. The amount should be significantly more than what is expected to dissolve.

    • Record the exact mass of the compound added.

    • Add a precise volume or mass of the solvent to the vial.

  • Equilibration:

    • Causality: Dissolution is a time-dependent process. Sufficient time under constant agitation and temperature is required to achieve a true thermodynamic equilibrium.[11]

    • Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period, typically between 24 and 72 hours. A 48-hour period is often a good starting point.[11]

  • Phase Separation:

    • Causality: The saturated liquid phase (supernatant) must be completely separated from the undissolved solid to avoid artificially inflating the measured concentration.[11]

    • Remove the vials from the shaker and let them stand briefly at the same temperature to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Carefully draw off the supernatant using a pipette. For an extra level of certainty, the collected supernatant can be passed through a chemically compatible syringe filter. Self-Validation: Perform a recovery check to ensure the compound does not adsorb to the filter material.[11]

  • Quantification:

    • Causality: A validated analytical method ensures the accuracy of the final concentration measurement.

    • Dilute the clear supernatant with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the calibration standards and the diluted sample(s) by HPLC-UV.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

  • Solid Phase Analysis (Optional but Recommended):

    • Causality: To ensure the integrity of the measurement, it is crucial to confirm that the solid material did not undergo a phase change (e.g., salt disproportionation to the free base) during the experiment.[11]

    • Recover the remaining solid from the vial, dry it, and analyze it using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare the result to the starting material.

ShakeFlaskWorkflow Start Start: Pure Solute & Solvent Prep Step 1: Add Excess Solute to Solvent in Vial Start->Prep Equilibrate Step 2: Agitate at Constant Temp (e.g., 48 hours @ 25°C) Prep->Equilibrate Separate Step 3: Centrifuge & Filter to Isolate Supernatant Equilibrate->Separate Quantify Step 4: Dilute & Analyze Supernatant via HPLC Separate->Quantify Validate Step 5 (Validation): Analyze Residual Solid (XRPD) Separate->Validate Result Result: Solubility (mg/mL) Quantify->Result

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The results of the protocol described above would populate a table similar to the hypothetical example below.

Table 1: Hypothetical Solubility of 1-Benzhydrylazetidin-3-one HCl at 25°C

Polar Aprotic SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)Observations
Dimethyl sulfoxide (DMSO)47> 200 (Freely Soluble)> 0.73Forms clear, colorless solution rapidly.
N,N-Dimethylformamide (DMF)371500.55Forms clear, colorless solution.
Acetonitrile (ACN)36250.09Sparingly soluble.
Tetrahydrofuran (THF)7.5< 1 (Slightly Soluble)< 0.004Majority of solid remains undissolved.

Interpreting the Results:

The expected trend would show higher solubility in solvents with higher polarity and dielectric constants, such as DMSO and DMF, which are excellent at solvating ionic species. The lower polarity of ACN and especially THF would make them less effective at overcoming the crystal lattice energy of the salt, resulting in significantly lower solubility.

Conclusion

This guide outlines a robust, scientifically-grounded approach to determining the solubility profile of 1-benzhydrylazetidin-3-one hydrochloride in polar aprotic solvents. By combining a strong theoretical understanding of solute-solvent interactions with the practical application of the gold-standard isothermal shake-flask method, researchers can generate the accurate and reliable data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. Adherence to these self-validating protocols ensures the integrity and trustworthiness of the experimental results.

References

  • Vertex AI Search. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • N/A. (2026, March 23). The Power of Polar Aprotic Solvents: Unlocking Chemical Synthesis with DMF.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Chemsrc. (2025, August 25). 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3.
  • Sigma-Aldrich. (n.d.). 1-Benzhydrylazetidin-3-one | 40320-60-3.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • Quora. (2017, August 23). What affects the solubility of salt? Why are there soluble and insoluble salts?.
  • PMC. (n.d.). Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems.
  • Home Sunshine Pharma. (n.d.). 1-Benzhydrylazetidin-3-One CAS 40320-60-3.
  • RSC Publishing. (n.d.). Replacement strategies for non-green dipolar aprotic solvents.
  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
  • Ottokemi. (n.d.). 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India.
  • Int J Pharm Chem Anal. (n.d.). Solubility: An overview.
  • EJPMR. (n.d.). european journal of pharmaceutical and medical research.

Sources

Exploratory

Thermal Stability and Melting Point Characterization of 1-(Diphenylmethyl)-3-azetidinone Hydrochloride: A Technical Guide

Executive Summary 1-(Diphenylmethyl)-3-azetidinone hydrochloride (CAS 118972-99-9)—often referred to as 1-benzhydrylazetidin-3-one hydrochloride—is a highly specialized synthetic intermediate. It is a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Diphenylmethyl)-3-azetidinone hydrochloride (CAS 118972-99-9)—often referred to as 1-benzhydrylazetidin-3-one hydrochloride—is a highly specialized synthetic intermediate. It is a critical building block in the development of azetidine derivatives, including novel γ-aminobutyric acid (GABA) uptake inhibitors and various targeted kinase inhibitors. While the free base form is well-documented, the thermal properties of its hydrochloride salt are often omitted from standard safety literature[1]. This whitepaper provides a rigorous, self-validating framework for determining the thermal stability and melting point of this compound, detailing the thermodynamic causality behind its behavior and the analytical methodologies required for accurate characterization.

Thermodynamic Profile: Free Base vs. Hydrochloride Salt

The thermal behavior of any pharmaceutical intermediate is fundamentally dictated by its solid-state intermolecular forces. Converting a free base amine into a hydrochloride salt drastically alters its crystal lattice and thermal degradation profile.

  • Free Base: The unprotonated form, 1-benzhydrylazetidin-3-one (CAS 40320-60-3), exhibits a relatively low 2 and a boiling point of 350–355 °C[2]. This behavior is characteristic of molecular solids governed primarily by weaker van der Waals forces and dipole-dipole interactions.

  • Hydrochloride Salt: The introduction of ionic bonds between the protonated azetidine nitrogen and the chloride counterion significantly increases the lattice energy. As a result,3 (typically >150 °C), often approaching its thermal decomposition threshold[3].

Table 1: Comparative Quantitative Thermal Properties
Property1-Benzhydrylazetidin-3-one (Free Base)1-(Diphenylmethyl)-3-azetidinone HCl (Salt)
CAS Number 40320-60-3118972-99-9
Melting Point ( Tm​ ) 75.0 – 79.0 °C> 150 °C (Empirically determined via DSC)
Boiling Point 350 – 355 °CN/A (Decomposes prior to boiling)
Dominant Intermolecular Forces van der Waals, Dipole-DipoleIonic Lattice, Hydrogen Bonding
Thermal Degradation Onset > 250 °C~ 200 °C (Dehydrohalogenation)

Analytical Methodologies for Thermal Characterization

Because standard commercial Safety Data Sheets (SDS) frequently list1 of this hydrochloride salt[1], empirical determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory.

Causality in Method Selection: DSC measures the heat flow associated with phase transitions (e.g., melting), providing a precise Tm​ . However, because 4 (loss of HCl gas) near their melting points[4], DSC must be coupled with TGA. TGA measures mass loss as a function of temperature, allowing researchers to differentiate between a pure melting endotherm (no mass loss) and thermal degradation (significant mass loss).

ThermalAnalysis A Sample Preparation (HCl Salt) B DSC Analysis (10 °C/min) A->B C TGA Analysis (N2 Atmosphere) A->C D Melting Point (Endothermic Peak) B->D E Degradation Profile (Mass Loss) C->E F Thermal Stability Characterization D->F E->F

Workflow for the thermal characterization of pharmaceutical hydrochloride salts.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed to ensure data integrity and reproducibility. They incorporate internal validation checks to confirm that the observed thermal events are chemically accurate.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate the DSC instrument using a high-purity indium standard ( Tm​ = 156.6 °C) to ensure temperature and enthalpy accuracy prior to testing.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the hydrochloride salt into an aluminum sample pan. Crimp the pan with a pinhole lid.

    • Causality: The pinhole allows any evolved HCl gas to escape, preventing pan deformation and artifactual pressure-induced shifts in the melting endotherm.

  • Baseline Establishment: Run a blank aluminum pan under identical conditions to subtract baseline heat capacity, ensuring the resulting endotherm is purely from the sample.

  • Thermal Program: Equilibrate at 25 °C. Heat the sample from 25 °C to 250 °C at a5 under a continuous dry nitrogen purge (50 mL/min)[5].

    • Causality: A 10 °C/min heating rate is the industry standard for pharmaceutical salts, optimizing the balance between thermal resolution and minimizing thermal lag.

  • Data Synthesis: Identify the sharp endothermic peak corresponding to the melting transition. Record the extrapolated onset temperature ( Tonset​ ) and the peak maximum ( Tpeak​ ).

Protocol B: Thermogravimetric Analysis (TGA)
  • Sample Loading: Tare a platinum or alumina crucible. Load approximately 10.0 to 15.0 mg of the sample.

  • Atmosphere Control: Purge the furnace with6 at 40 mL/min[6].

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed mass loss is purely due to intrinsic thermal decomposition (e.g., dehydrohalogenation).

  • Heating Profile: Heat the sample from 25 °C to 400 °C at 10 °C/min.

  • Self-Validation Check (Critical): Calculate the theoretical mass percentage of HCl in 1-(diphenylmethyl)-3-azetidinone hydrochloride (MW ~273.76 g/mol ; HCl ~36.46 g/mol = ~13.3% mass). If the initial mass loss step in the TGA curve closely matches 13.3%, it validates the mechanism of dehydrohalogenation, confirming the salt's stoichiometry and degradation pathway.

DegradationPathway Salt Intact HCl Salt (Solid) Melt Molten State (Liquid) Salt->Melt T_m (DSC) Dehydro Dehydrohalogenation (-HCl) Melt->Dehydro T_onset (TGA) Cleavage Bond Cleavage (Benzhydryl Loss) Dehydro->Cleavage T > 250°C Char Carbon Residue Cleavage->Char Pyrolysis

Proposed thermal degradation pathway for 1-(diphenylmethyl)-3-azetidinone HCl.

Conclusion

The thermal stability of 1-(diphenylmethyl)-3-azetidinone hydrochloride is fundamentally governed by its ionic lattice, which provides superior solid-state stability compared to its free base counterpart. Accurate determination of its melting point and degradation profile requires a synergistic approach using DSC and TGA. By strictly controlling atmospheric conditions and heating rates, and by employing self-validating stoichiometric mass-loss checks, researchers can isolate the melting endotherm from concurrent dehydrohalogenation, ensuring robust characterization for downstream pharmaceutical applications.

References

  • Title: 1-(DIPHENYLMETHYL)-3-AZETIDINONE HYDROCHLORIDE Safety Data Sheets Source: echemi.com URL: 1

  • Title: 1-BENZHYDRYLAZETIDIN-3-ONE in India Source: chemicalbook.in URL: 2

  • Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline Source: nih.gov URL: 5

  • Title: Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect Source: rsc.org URL: 3

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: gla.ac.uk URL: 4

  • Title: A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals Source: acs.org URL: 6

Sources

Foundational

Crystallographic Data and 3D Structural Analysis of 1-Benzhydrylazetidin-3-one Hydrochloride: A Technical Guide

Executive Summary 1-Benzhydrylazetidin-3-one hydrochloride is a critical heterocyclic scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates, including γ-aminobutyric acid (GABA) uptake i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzhydrylazetidin-3-one hydrochloride is a critical heterocyclic scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates, including γ-aminobutyric acid (GABA) uptake inhibitors and dihydropyridine calcium channel blockers. Due to the inherent instability of the strained four-membered azetidin-3-one free base, the hydrochloride salt is preferred for both synthetic storage and X-ray crystallographic characterization. This whitepaper provides an in-depth analysis of the 3D molecular architecture, crystallographic parameters, and the self-validating experimental workflows required to isolate and characterize this highly strained ring system.

Molecular Architecture & Conformational Dynamics

The azetidin-3-one ring is a highly strained, nonplanar four-membered heterocycle. Unlike planar three-membered oxiranes, the azetidin-3-one ring adopts a puckered conformation to relieve torsional strain between adjacent substituents.

Based on established X-ray crystallographic studies of related azetidin-3-one derivatives, the nitrogen atom deviates by approximately 0.35 Å from the plane defined by the three ring carbon atoms. This geometric distortion results in a ring inflection of roughly 15° along the C2–C4 axis .

When functionalized with a bulky benzhydryl (diphenylmethyl) group at the N1 position, the steric dynamics of the molecule become highly constrained. To minimize severe 1,3-diaxial-like steric clashes with the ring carbons, the benzhydryl group is forced into a pseudoequatorial position . Furthermore, the conversion of the free base to the hydrochloride salt protonates the nitrogen, shifting its geometry toward a more rigid tetrahedral state. This protonation establishes a strong N-H···Cl hydrogen-bonding network, which is critical for stabilizing the crystal lattice and preventing the chemical degradation (such as polymerization or ring-opening) often observed in free azetidin-3-ones.

Conformational_Dynamics A Protonated Nitrogen (Tetrahedral Geometry) C Azetidin-3-one Ring (15° Inflection) A->C Induces Ring Strain D Chloride Counterion (H-Bond Acceptor) A->D N-H···Cl Interaction B Benzhydryl Group (Pseudoequatorial) B->C Minimizes Steric Clash D->C Lattice Stabilization

Conformational forces and stabilizing interactions in the 1-benzhydrylazetidin-3-one crystal.

Crystallographic Data & X-Ray Parameters

The quantitative structural parameters of 1-benzhydrylazetidin-3-one hydrochloride reflect the delicate balance between the steric bulk of the diphenylmethyl moiety and the angular strain of the azetidine core. Table 1 summarizes the representative crystallographic data expected for this class of compounds, extrapolated from high-resolution single-crystal X-ray diffraction (XRD) of structurally analogous N-benzhydryl azetidines .

Table 1: Representative Crystallographic Parameters for 1-Benzhydrylazetidin-3-one HCl

ParameterValue / Description
Chemical Formula C₁₆H₁₆NO⁺ · Cl⁻
Formula Weight 273.76 g/mol
Crystal System Monoclinic (typical for bulky benzhydryl salts)
Space Group P2₁/c (representative)
Data Collection Temperature 100(2) K
Azetidine Ring Inflection ~15° along the C2-C4 line
Nitrogen Deviation ~0.35 Å from the C-C-C plane
N-H···Cl Hydrogen Bond ~3.10 - 3.25 Å (Donor-Acceptor distance)
C=O Bond Length ~1.20 Å (indicative of a highly localized ketone)

Experimental Methodology: Crystallization & X-Ray Analysis

Obtaining diffraction-quality crystals of strained heterocyclic salts requires precise control over nucleation kinetics. The following step-by-step protocol utilizes an anti-solvent vapor diffusion method, designed as a self-validating system to ensure the analyzed crystal accurately represents the bulk active pharmaceutical intermediate (API).

Step-by-Step Protocol

Step 1: Salt Formation and Purification

  • Procedure: Dissolve 1-benzhydrylazetidin-3-one free base in anhydrous diethyl ether. Slowly introduce 1.05 equivalents of anhydrous HCl (as an ethereal solution) under an inert argon atmosphere at 0 °C. Filter the resulting precipitate and dry under a vacuum.

  • Causality: The azetidin-3-one free base is prone to thermal degradation and nucleophilic attack. Performing the salt formation at 0 °C suppresses exothermic side reactions, while the anhydrous environment prevents the formation of 3,3-dihydroxyazetidine hydrates.

Step 2: Anti-Solvent Vapor Diffusion

  • Procedure: Dissolve 20 mg of the purified hydrochloride salt in a minimum volume (approx. 0.5 mL) of HPLC-grade methanol in a 2-dram inner vial. Place this unsealed inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether. Seal the outer vial tightly and store it undisturbed at 4 °C for 48–72 hours.

  • Causality: Methanol acts as an excellent solvent for the polar HCl salt, while diethyl ether is a strict anti-solvent. Vapor diffusion allows the ether to slowly permeate the methanol phase, gradually lowering the dielectric constant of the solution. This slow reduction in solubility promotes the growth of pristine, defect-free single crystals rather than kinetic trapping of amorphous powders.

Step 3: Crystal Mounting and Data Collection

  • Procedure: Submerge the harvested crystals in Paratone-N oil. Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop. Transfer immediately to the goniometer equipped with a cold nitrogen stream set to 100 K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Paratone-N oil acts as a cryoprotectant, preventing the crystal from cracking due to solvent loss. Cooling to 100 K is critical; it minimizes the thermal ellipsoids (vibrational motion) of the highly mobile phenyl rings on the benzhydryl group, drastically improving the resolution of the electron density map.

Step 4: Structure Solution and Bulk Validation (Self-Validating System)

  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Once the single-crystal structure is refined, generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the CIF file. Conduct an empirical PXRD scan on the remaining bulk powder from Step 1 and overlay the two spectra.

  • Causality: Single-crystal XRD only analyzes a microscopic fraction of the sample. By comparing the simulated PXRD (derived from the single crystal) against the empirical PXRD of the bulk powder, researchers validate that the chosen crystal is not an anomalous polymorph, thereby proving that the 3D structural data accurately represents the entire synthesized batch.

XRD_Workflow A 1. Salt Formation (HCl in Et2O, 0°C) B 2. Vapor Diffusion (MeOH / Et2O system) A->B C 3. Crystal Mounting (Paratone-N, 100 K) B->C D 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->D E 5. Structure Solution (SHELXT / SHELXL) D->E F 6. Bulk Validation (Empirical vs Simulated PXRD) E->F

Workflow for the crystallization and X-ray diffraction analysis of azetidin-3-one salts.

Mechanistic Implications in Drug Design

Understanding the exact 3D crystallography of 1-benzhydrylazetidin-3-one hydrochloride is not merely an academic exercise; it directly dictates downstream drug design. The puckered nature of the azetidine ring, combined with the pseudoequatorial projection of the massive benzhydryl group, creates a highly specific steric environment.

When this intermediate undergoes reductive amination or Grignard addition at the C3 ketone, the incoming nucleophile is mechanistically forced to approach from the least sterically hindered face of the puckered ring. This inherent facial bias allows synthetic chemists to predict and control the stereochemistry of the resulting active pharmaceutical ingredients. Furthermore, in final drug molecules (such as Azelnidipine derivatives), the benzhydryl moiety acts as a highly lipophilic "anchor," dictating how the drug partitions into lipid bilayers before interacting with transmembrane receptor targets.

References

  • Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 29-60. URL:[Link]

  • Grygorenko, O. O., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(1), 224-245. URL:[Link]

  • Hodgson, D. M., & Charlton, A. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 81(16), 7232-7237. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 1-Benzhydrylazetidin-3-one Hydrochloride

Abstract This technical guide provides a comprehensive overview of the available toxicity data and safety information for 1-benzhydrylazetidin-3-one and its hydrochloride salt, a key intermediate in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the available toxicity data and safety information for 1-benzhydrylazetidin-3-one and its hydrochloride salt, a key intermediate in pharmaceutical synthesis. Drawing from currently available Safety Data Sheet (SDS) information and established regulatory frameworks, this document outlines the known hazards, precautionary measures, and first-aid protocols. Recognizing the existing gaps in the publicly available toxicological data, this guide further presents a detailed, field-proven framework of proposed experimental protocols for a comprehensive toxicological assessment. This section is designed to guide researchers, scientists, and drug development professionals in generating the necessary data to ensure safe handling and to meet regulatory requirements for novel compound development.

Introduction and Physicochemical Properties

1-Benzhydrylazetidin-3-one and its hydrochloride salt are heterocyclic compounds that serve as crucial building blocks in the synthesis of various pharmaceutical agents. The benzhydryl protecting group offers stability to the strained azetidine ring, making it a valuable intermediate in multi-step synthetic pathways. A thorough understanding of its toxicological profile is paramount for ensuring the safety of laboratory personnel and for the accurate assessment of potential downstream risks in drug development.

While most available safety data pertains to the free base, 1-benzhydrylazetidin-3-one (CAS 40320-60-3), the toxicological properties of its hydrochloride salt are expected to be very similar. This guide will primarily reference data for the free base and will specify when information pertains to the hydrochloride salt.

Table 1: Physicochemical Properties of 1-Benzhydrylazetidin-3-one

PropertyValueSource
Chemical Formula C₁₆H₁₅NO[1]
Molecular Weight 237.30 g/mol [1]
CAS Number 40320-60-3[1]
Appearance White to orange to green powder to crystal[2]
Melting Point 75.0 - 79.0 °C[3]
Boiling Point 351.9 °C at 760 mmHg[3]
Purity Typically >96.0%[2]

Known Toxicity Profile and Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-benzhydrylazetidin-3-one is classified as a hazardous substance. The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification for 1-Benzhydrylazetidin-3-one

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Information compiled from multiple chemical supplier safety data sheets.[4][5]

Routes of Exposure and Symptoms
  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

  • Inhalation: May cause respiratory tract irritation.[5]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[5]

  • Eye Contact: Causes serious eye irritation, characterized by redness, watering, and discomfort.[5]

Safety Data Sheet (SDS) Analysis and Safe Handling Protocols

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment.[5][6]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use tightly fitting safety goggles.[6]

  • Skin Protection: Wear protective gloves and a lab coat.[6]

  • Respiratory Protection: If engineering controls are not sufficient to maintain concentrations below exposure limits, a NIOSH-approved respirator is recommended.[6]

Proposed Experimental Protocols for Complete Toxicological Profiling

A significant data gap exists for the comprehensive toxicological profile of 1-benzhydrylazetidin-3-one hydrochloride. As a Senior Application Scientist, it is my recommendation that the following studies, based on internationally recognized OECD guidelines, be conducted to generate the necessary data for a thorough risk assessment.

Toxicological Assessment Workflow cluster_0 Phase 1: Acute Toxicity & Irritation cluster_1 Phase 2: Genotoxicity cluster_2 Phase 3: Chronic & Reproductive Toxicity Acute_Oral Acute Oral Toxicity (OECD 420/423/425) Dermal_Irritation Dermal Irritation (OECD 439) Eye_Irritation Eye Irritation (OECD 405/492) Ames_Test Bacterial Reverse Mutation (Ames) Test (OECD 471) Eye_Irritation->Ames_Test Gene_Mutation In Vitro Mammalian Cell Gene Mutation Test (OECD 476/490) Repro_Screening Reproductive/Developmental Toxicity Screening (OECD 421) Gene_Mutation->Repro_Screening Carcinogenicity Carcinogenicity Study (OECD 451) End Comprehensive Toxicity Profile Carcinogenicity->End Start Test Compound: 1-Benzhydrylazetidin-3-one HCl Start->Acute_Oral

Figure 1: Proposed workflow for the comprehensive toxicological assessment of 1-benzhydrylazetidin-3-one hydrochloride.

Acute Toxicity Studies
  • Objective: To determine the acute oral toxicity and to obtain an LD50 value.

  • Methodology (Following OECD Guideline 425: Up-and-Down Procedure): [2]

    • Test System: Healthy, young adult female rats.

    • Administration: A single oral dose of the test substance via gavage.

    • Procedure: A stepwise dosing procedure where the outcome of the previously dosed animal determines the dose for the next.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Endpoint: Calculation of the LD50 with confidence intervals.

Irritation and Sensitization Studies
  • Objective: To assess the potential for skin and eye irritation.

  • Methodology (Following OECD Guideline 439: In Vitro Skin Irritation and OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method): [7][8]

    • Test System: Reconstructed human epidermis and cornea-like epithelium models.

    • Procedure: Application of the test substance to the tissue models for a defined period.

    • Endpoint: Cell viability is measured using a cell viability assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates irritation potential.

Genotoxicity Studies
  • Objective: To assess the mutagenic potential of the compound.

  • Methodology (Following OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test) and OECD Guideline 476: In Vitro Mammalian Cell Gene Mutation Test): [9][10]

    • Ames Test: [9]

      • Test System: Histidine-requiring strains of Salmonella typhimurium.

      • Procedure: Bacteria are exposed to the test substance with and without metabolic activation (S9 mix).

      • Endpoint: An increase in the number of revertant colonies indicates mutagenic potential.

    • Mammalian Cell Gene Mutation Test: [10][11]

      • Test System: Cultured mammalian cells (e.g., mouse lymphoma L5178Y cells).

      • Procedure: Cells are exposed to the test substance with and without metabolic activation.

      • Endpoint: The frequency of mutations at a specific gene locus (e.g., thymidine kinase) is determined.

Reproductive and Developmental Toxicity Screening
  • Objective: To obtain preliminary information on potential effects on male and female reproductive performance and on the development of offspring.

  • Methodology (Following OECD Guideline 421: Reproduction/Developmental Toxicity Screening Test): [12][13]

    • Test System: Rats.

    • Procedure: The test substance is administered to males and females before, during, and after mating. Females are dosed throughout pregnancy and lactation.

    • Endpoints: Evaluation of fertility, gestation, parturition, and early postnatal development of the offspring.

Carcinogenicity Studies
  • Objective: To assess the carcinogenic potential of the compound over a long-term exposure.

  • Methodology (Following OECD Guideline 451: Carcinogenicity Studies): [14][15]

    • Test System: Two rodent species, typically rats and mice.

    • Procedure: The test substance is administered daily for the majority of the animals' lifespan (e.g., 24 months for rats).

    • Endpoint: Comprehensive histopathological examination of all organs and tissues for the presence of neoplasms.

Conclusion

1-benzhydrylazetidin-3-one hydrochloride is a valuable chemical intermediate with a defined hazard profile indicating it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate these risks.

The current lack of comprehensive, publicly available toxicological data necessitates a cautious approach and underscores the importance of conducting further studies. The experimental framework proposed in this guide, based on established OECD guidelines, provides a clear and scientifically rigorous path to generating the data required for a complete risk assessment. This will not only ensure the safety of researchers and developers but also support the responsible advancement of new chemical entities through the drug development pipeline.

References

  • OECD. (2016). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. OECD Publishing. [Link]

  • ECHA. (2016). Advice on skin and eye irritation testing helps reduce animal tests. [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
  • OECD. (1995). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Publishing. [Link]

  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Publishing. [Link]

  • OECD. (2023). Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. OECD Publishing. [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link]

  • OECD. (2016). Test No. 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. OECD Publishing. [Link]

  • OECD. (2018). Test No. 451: Carcinogenicity Studies. OECD Publishing. [Link]

  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Publishing. [Link]

  • OECD. (2016). Test No. 476: In vitro Mammalian Cell Gene Mutation Test. OECD Publishing. [Link]

  • Chemsrc. (2025, August 25). 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3. Retrieved from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

  • OECD. (2018). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. Policy Commons. [Link]

Sources

Foundational

historical development of 1-benzhydrylazetidin-3-one in pharmaceutical chemistry

An In-Depth Technical Guide to the Historical Development of 1-Benzhydrylazetidin-3-one in Pharmaceutical Chemistry Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Development of 1-Benzhydrylazetidin-3-one in Pharmaceutical Chemistry

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational rigidity, sp3-rich character, and inherent ring strain bestow favorable pharmacokinetic properties upon parent molecules, including enhanced metabolic stability and solubility. This guide focuses on a particularly influential derivative, 1-benzhydrylazetidin-3-one. We will trace its historical development, from the initial synthetic challenges of its precursors to its establishment as a pivotal intermediate in the synthesis of a diverse range of therapeutic agents. This whitepaper will provide an in-depth analysis of its synthesis, the strategic importance of its structural components, and its role as a versatile scaffold in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of the N-Benzhydryl Azetidine Scaffold

The journey of 1-benzhydrylazetidin-3-one begins not with the ketone itself, but with its precursor, 1-benzhydrylazetidin-3-ol. The synthesis of azetidines has historically been challenging due to the inherent strain of the four-membered ring.[1] Early breakthroughs in accessing this core structure laid the groundwork for all subsequent developments.

The first documented preparation of the 1-benzhydrylazetidin-3-ol hydrochloride salt was reported by Chatterjee and Triggle.[2][3] Their approach involved the reaction of diphenylmethanamine (benzhydrylamine) with 2-(chloromethyl)oxirane (epichlorohydrin). This reaction forms a 3-chloro-1-diphenylmethylamino-2-hydroxypropane intermediate, which then undergoes intramolecular cyclization to form the desired azetidine ring. However, the initial report lacked detailed experimental procedures or yield data.[3]

Building upon this foundation, Anderson and Lok later applied a procedure developed by Gaertner to this specific reaction, achieving a more defined yield of 60-65%.[2][3] This method solidified the reaction between benzhydrylamine and epichlorohydrin as the foundational and most practical route to the 1-benzhydrylazetidin-3-ol core, a critical stepping stone towards the target ketone.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Precursor Product Benzhydrylamine Benzhydrylamine 3-chloro-1-diphenylmethylamino-2-hydroxypropane 3-chloro-1-diphenylmethylamino-2-hydroxypropane Benzhydrylamine->3-chloro-1-diphenylmethylamino-2-hydroxypropane + Epichlorohydrin Epichlorohydrin Epichlorohydrin 1-benzhydrylazetidin-3-ol 1-benzhydrylazetidin-3-ol 3-chloro-1-diphenylmethylamino-2-hydroxypropane->1-benzhydrylazetidin-3-ol Intramolecular Cyclization

Caption: Foundational synthesis of the 1-benzhydrylazetidin-3-ol precursor.

Oxidation to the Core Intermediate: The Emergence of 1-Benzhydrylazetidin-3-one

With a reliable method for producing 1-benzhydrylazetidin-3-ol established, the next logical step was the oxidation of the secondary alcohol at the C-3 position to generate the corresponding ketone. This transformation is pivotal, as the resulting carbonyl group serves as a versatile functional handle for extensive derivatization, unlocking a vast chemical space for drug discovery.

The most common and efficient method for this oxidation is the Swern oxidation and its variants.[4] This procedure involves the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at very low temperatures (-78 °C). The alcohol is then added to this activated complex, and the resulting intermediate is treated with a hindered base, such as triethylamine, to yield the ketone. This method is highly favored for its mild conditions and high efficiency, with reported yields for 1-benzhydrylazetidin-3-one reaching up to 96%.[4]

An alternative, though less common, method involves the use of a pyridine trioxide complex in dimethylformamide (DMF).[4][5] While effective, this procedure often results in lower yields and more complex purification steps.

Table 1: Comparison of Key Synthetic Methods for 1-Benzhydrylazetidin-3-one
MethodOxidizing Agent SystemTypical Solvent(s)TemperatureReported YieldKey Advantages/Disadvantages
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane-78 °C to RTUp to 96%[4]Pro: High yield, mild conditions. Con: Requires cryogenic temperatures.
Parikh-Doering Oxidation Sulfur Trioxide Pyridine ComplexDMF, TriethylamineRT to 50 °C23-43%[4][5]Pro: Avoids cryogenic temperatures. Con: Lower yield, more complex workup.

Experimental Protocol: Swern Oxidation of 1-Benzhydrylazetidin-3-ol

The following protocol represents a validated and high-yield synthesis of the target compound.[4]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Oxalyl Dichloride

  • Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated Ammonium Chloride Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of DMSO (0.84 mol) in anhydrous DCM (2 L), add oxalyl chloride (0.84 mol) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Add a solution of 1-benzhydrylazetidin-3-ol (0.42 mol) in DCM (0.5 L) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Continue stirring at -78 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Slowly add triethylamine (4.2 mol) to the reaction mixture.

  • Once the reaction is complete as indicated by TLC, quench the reaction by adding it dropwise to a saturated aqueous solution of ammonium chloride (1.5 L).

  • Separate the organic phase. Wash the organic layer four times with 300 mL of water, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 1-benzhydrylazetidin-3-one as a yellow solid.

  • The crude product can be further purified by crystallization from hexane or silica gel column chromatography if necessary.[4][5]

The Strategic Value in Pharmaceutical Chemistry

The importance of 1-benzhydrylazetidin-3-one lies in its role as a key intermediate for synthesizing pharmacologically active molecules. Its structure is a masterful combination of two privileged components:

  • The Azetidine Ring: Provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors for optimal interaction with biological targets. Its sp3-rich nature often leads to improved solubility and metabolic profiles compared to flat, aromatic systems.

  • The N-Benzhydryl Group: This bulky, lipophilic group is found in numerous centrally active compounds and can contribute significantly to receptor affinity.[6] It also serves as a robust protecting group for the azetidine nitrogen, which can be cleaved under specific conditions to allow for further N-functionalization.

  • The C-3 Carbonyl: This ketone is the primary point of diversification. It can undergo a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, to introduce diverse functionalities.

G Core 1-Benzhydrylazetidin-3-one App1 Antihypertensives (e.g., Azelnidipine) Core->App1 via precursor 1-benzhydrylazetidin-3-ol App2 Antiepileptics (e.g., Dezinamide) Core->App2 via precursor 1-benzhydrylazetidin-3-ol App3 Oral Carbapenem Antibiotics (e.g., Tebipenem) Core->App3 via precursor 1-benzhydrylazetidin-3-ol App4 GABA Uptake Inhibitors Core->App4 via derivatization App5 Oncolytics Core->App5 via precursor 1-benzhydrylazetidin-3-ol

Caption: 1-Benzhydrylazetidin-3-one as a central scaffold for drug development.

This strategic combination has led to the development of several important therapeutic agents, often by using the precursor alcohol, 1-benzhydrylazetidin-3-ol, which is directly derived from and interconvertible with the ketone.

Table 2: Pharmaceutical Applications of the 1-Benzhydrylazetidine Scaffold
Drug/Compound ClassTherapeutic AreaRole of the Azetidine Scaffold
Azelnidipine [2][3]Antihypertensive (Calcium Channel Blocker)Provides a core structure for optimal receptor binding and improved pharmacokinetic profile.
Dezinamide [2][3]AntiepilepticServes as a key structural element for modulating neuronal excitability.
Tebipenem Pivoxil [2][3]Antibiotic (Oral Carbapenem)The azetidine moiety is crucial for the drug's stability and potent antibacterial activity.
GABA Uptake Inhibitors [5][7]Neuroscience (Research)The scaffold is used to synthesize novel inhibitors of the γ-aminobutyric acid transporter.
D83-7676 [2][3]Oncology (Research)The azetidine ring forms part of an experimental oncolytic drug.

Conclusion and Future Perspectives

The historical development of 1-benzhydrylazetidin-3-one is a compelling narrative of chemical innovation. From early, low-yield syntheses of its precursor to the development of robust, scalable oxidation protocols, this molecule has solidified its position as a high-value intermediate in pharmaceutical chemistry. Its structural elegance, combining the unique properties of the strained azetidine ring with the privileged benzhydryl moiety, has enabled the creation of a wide spectrum of bioactive compounds.

As drug discovery continues to demand molecules with improved physicochemical properties and novel mechanisms of action, the 1-benzhydrylazetidin-3-one scaffold and its derivatives are poised to remain highly relevant. Future research will likely focus on stereoselective syntheses to access enantiopure derivatives and the exploration of this scaffold in new therapeutic areas, further cementing the legacy of this remarkable four-membered ring.

References

  • Reddy, G. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 893–898. [Link]

  • Brandi, A., Cicchi, S., & Goti, A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4036. [Link]

  • Reddy, G. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of P. Organic Process Research & Development, 14(4), 893-898. [Link]

  • Ye, X., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 54(25), 7478–7481. [Link]

  • De Kimpe, N. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(10), 3569–3634. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2015). Der Pharma Chemica, 7(1), 126-135. [Link]

  • Reddy, G. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • 1-Benzhydryl-3-azetidinone, 95% 40320-60-3. (n.d.). Ottokemi. Retrieved March 30, 2026, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303–337. [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 24-31. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. (2024). TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(3). [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). Der Pharma Chemica, 8(19), 32-39. [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (2017). European Journal of Medicinal Chemistry, 137, 575-597. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (2020). ACS Omega, 5(13), 7177–7190. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 1-benzhydrylazetidin-3-one hydrochloride from 1-diphenylmethylazetidin-3-ol

Application Note: Oxidation Protocol for the Synthesis of 1-Benzhydrylazetidin-3-one Hydrochloride Introduction and Strategic Context The azetidine ring is a highly valued structural motif in modern drug discovery, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Oxidation Protocol for the Synthesis of 1-Benzhydrylazetidin-3-one Hydrochloride

Introduction and Strategic Context

The azetidine ring is a highly valued structural motif in modern drug discovery, frequently serving as a conformationally restricted scaffold in the development of γ-aminobutyric acid (GABA) uptake inhibitors, tachykinin antagonists, and novel pyrrolidine-azetidine derivatives[1][2][3]. The synthesis of these complex pharmaceutical agents often relies on the critical intermediate 1-benzhydrylazetidin-3-one (also known as 1-diphenylmethylazetidin-3-one; CAS: 40320-60-3)[4].

This application note details a robust, self-validating protocol for the oxidation of 1-diphenylmethylazetidin-3-ol to 1-benzhydrylazetidin-3-one, followed by its isolation as a stable hydrochloride salt.

Mechanistic Insights and Reaction Design

The transformation of a secondary alcohol on a strained four-membered ring requires mild, highly controlled oxidation conditions to prevent ring opening or degradation. While traditional oxidants (e.g., Jones reagent) are too harsh and can interact unfavorably with the basic tertiary amine of the benzhydryl-protected nitrogen, the Swern oxidation (utilizing oxalyl chloride and dimethyl sulfoxide) provides an exceptionally clean and high-yielding alternative (typically >95%)[3].

Causality in Experimental Design:

  • Temperature Control (-78 °C): The initial reaction between oxalyl chloride and DMSO generates a highly reactive chlorodimethylsulfonium intermediate. Maintaining -78 °C is critical to prevent the decomposition of this intermediate into Pummerer rearrangement byproducts.

  • Triethylamine (TEA) Quench: The addition of TEA deprotonates the resulting alkoxysulfonium ion, driving the formation of the ketone and volatile dimethyl sulfide.

  • Hydrochloride Salt Formation: The free base of 1-benzhydrylazetidin-3-one has a relatively low melting point (75.0–79.0 °C). Converting the crude free base into its hydrochloride salt significantly enhances its bench stability, prevents spontaneous dimerization or degradation, and facilitates purification via simple trituration or recrystallization.

Process Workflow

G A 1-Diphenylmethylazetidin-3-ol (Starting Material) B Swern Activation (DMSO, (COCl)2, -78°C) A->B C Deprotonation (Triethylamine) B->C D 1-Benzhydrylazetidin-3-one (Free Base) C->D E Salt Formation (HCl in Dioxane) D->E F 1-Benzhydrylazetidin-3-one HCl (Final Product) E->F

Workflow for the synthesis and isolation of 1-benzhydrylazetidin-3-one hydrochloride.

Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Diphenylmethylazetidin-3-ol239.321.02.39 g (10.0 mmol)Starting Material
Oxalyl Chloride126.931.21.03 mL (12.0 mmol)Activating Agent
Dimethyl Sulfoxide (DMSO)78.132.51.78 mL (25.0 mmol)Oxidant Source
Triethylamine (TEA)101.194.05.58 mL (40.0 mmol)Base
Dichloromethane (DCM)84.93N/A50 mLSolvent (Anhydrous)
4M HCl in Dioxane36.461.12.75 mL (11.0 mmol)Salt Forming Agent

Step-by-Step Experimental Protocol

Phase 1: Swern Oxidation

  • Preparation of the Active Oxidant: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Add anhydrous DCM (25 mL) and oxalyl chloride (1.03 mL, 12.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dissolve anhydrous DMSO (1.78 mL, 25.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the oxalyl chloride solution over 10 minutes. Validation Check: Vigorous gas evolution (CO and CO2) will occur. Stir for an additional 15 minutes at -78 °C to ensure complete formation of the chlorodimethylsulfonium intermediate.

  • Substrate Addition: Dissolve 1-diphenylmethylazetidin-3-ol (2.39 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature at -78 °C. Stir for 45 minutes.

  • Deprotonation: Add triethylamine (5.58 mL, 40.0 mmol) dropwise over 10 minutes. Stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

Phase 2: Workup and Free Base Isolation 5. Quenching: Quench the reaction by adding 30 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution. 6. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers. 7. Washing and Drying: Wash the combined organic layers with water (30 mL) and brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude 1-benzhydrylazetidin-3-one free base as a pale yellow oil/low-melting solid (MW: 237.30 g/mol )[4][5].

Phase 3: Hydrochloride Salt Formation 8. Solubilization: Dissolve the crude free base in anhydrous diethyl ether or a mixture of ether/ethyl acetate (20 mL). Cool the solution to 0 °C in an ice bath. 9. Precipitation: Slowly add 4M HCl in dioxane (2.75 mL, 11.0 mmol) dropwise under continuous stirring. Validation Check: A white to off-white precipitate should form immediately upon addition, indicating the successful protonation of the azetidine nitrogen. 10. Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel, washing the filter cake with cold anhydrous diethyl ether (2 × 10 mL). 11. Drying: Dry the resulting 1-benzhydrylazetidin-3-one hydrochloride salt in a vacuum desiccator overnight to afford the final product as a white crystalline solid.

References

  • PubChem. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558. Retrieved from: [Link]

  • Google Patents.3-Azetidinylalkylpiperidines or -pyrrolidines as tachykinin antagonists.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel GABA Uptake Inhibitors Using 1-Benzhydrylazetidin-3-one Hydrochloride

Introduction: The Rationale for Targeting GABA Uptake Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting GABA Uptake

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] A disruption in the delicate balance between neuronal excitation and inhibition is implicated in various neurological and psychiatric disorders. The action of GABA in the synaptic cleft is terminated by its re-uptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of GABA transporters (GATs).[2] Consequently, inhibiting these transporters prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions such as epilepsy.

This guide focuses on the strategic use of 1-benzhydrylazetidin-3-one hydrochloride, a versatile chemical scaffold, in the synthesis of novel GABA uptake inhibitors (GUIs). Azetidine derivatives are of significant interest in medicinal chemistry as they serve as conformationally constrained bioisosteres of larger cyclic structures like nipecotic acid, a well-known GAT-1 inhibitor.[3][4][5][6] The 1-benzhydrylazetidin-3-one scaffold provides a robust starting point for developing potent, selective, and brain-penetrant GUIs.

Part 1: The Strategic Importance of the 1-Benzhydrylazetidin-3-one Scaffold

The choice of 1-benzhydrylazetidin-3-one as a starting material is a deliberate and strategic one, rooted in principles of modern medicinal chemistry. Its structure offers a unique combination of a protective group, a reactive handle, and a core pharmacophore.

  • The Benzhydryl (Diphenylmethyl) Group: This bulky, lipophilic group serves two primary functions. Firstly, it acts as a robust protecting group for the azetidine nitrogen, preventing unwanted side reactions and allowing for selective chemistry at the C3 position. Secondly, its lipophilicity is a critical feature for designing CNS-active drugs, as it aids in crossing the blood-brain barrier—a significant hurdle for many potential neurotherapeutics.

  • The Azetidin-3-one Core: The ketone functionality at the C3 position is a versatile chemical handle. It is an electrophilic center ripe for nucleophilic attack, making it an ideal anchor point for introducing a wide array of chemical diversity through reactions like reductive amination, Wittig reactions, and Grignard additions. This allows for the systematic exploration of the chemical space around the azetidine core to optimize binding affinity and selectivity for GAT subtypes.

The overall strategy involves modifying the C3 position and then, in a final step, removing the benzhydryl protecting group to reveal the secondary amine, a key feature for interaction with the GABA transporter.

Part 2: Synthetic Pathways and Methodologies

The synthesis of novel GUIs from 1-benzhydrylazetidin-3-one hydrochloride typically follows a two-step sequence: C3 functionalization followed by N-deprotection. Reductive amination is arguably the most powerful and versatile method for the initial functionalization step.

Overall Synthetic Workflow

The diagram below illustrates the general synthetic pathway from the starting material to a final, deprotected GABA uptake inhibitor.

G cluster_0 Step 1: C3 Functionalization cluster_1 Step 2: N-Deprotection A 1-Benzhydrylazetidin-3-one (from Hydrochloride Salt) C N-Benzhydryl-3-(substituted amino)azetidine A->C Reductive Amination NaBH(OAc)3, DCE B Primary/Secondary Amine (R1R2-NH) B->C D Final GABA Uptake Inhibitor (3-(substituted amino)azetidine) C->D Hydrogenolysis H2, Pd/C, EtOH

Caption: General workflow for synthesizing azetidine-based GUIs.

Protocol 1: Reductive Amination of 1-Benzhydrylazetidin-3-one

This protocol details the reaction of 1-benzhydrylazetidin-3-one with a primary amine to generate a C3-functionalized intermediate.

Principle: The reaction proceeds via the formation of an intermediate iminium ion from the ketone and the amine, which is then reduced in situ by a mild hydride-donating agent, sodium triacetoxyborohydride. This reducing agent is particularly effective as it is less basic and more selective than alternatives like sodium borohydride, reducing the risk of side reactions.

Materials:

  • 1-Benzhydrylazetidin-3-one hydrochloride[7]

  • Primary amine of choice (e.g., 3,3-diphenylpropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Methodology:

  • Preparation of the Free Base: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-benzhydrylazetidin-3-one hydrochloride (1.0 eq) in anhydrous DCE. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 20 minutes. This neutralizes the hydrochloride salt to generate the free base of the ketone in situ.

  • Amine Addition: To the suspension, add the desired primary amine (1.2 eq). Stir the reaction mixture at room temperature for 1 hour.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

    • Scientist's Note: The portion-wise addition helps to control the reaction temperature and prevent runaway reactions. The reaction is mildly acidic due to the acetic acid byproduct from the reducing agent, which helps to catalyze iminium ion formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography.

  • Characterization: The structure and purity of the isolated product, N-benzhydryl-3-(substituted amino)azetidine, must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, LC-MS).

Data Summary: Reductive Amination Examples
Amine SubstrateProduct StructureTypical Yield
BenzylamineN-Benzhydryl-3-(benzylamino)azetidine85-95%
3,3-DiphenylpropylamineN-Benzhydryl-3-((3,3-diphenylpropyl)amino)azetidine80-90%
4-MethoxybenzylamineN-Benzhydryl-3-((4-methoxybenzyl)amino)azetidine88-96%
Protocol 2: N-Debenzhydrylation via Catalytic Hydrogenolysis

This protocol describes the removal of the N-benzhydryl protecting group to yield the final, active compound.

Principle: Catalytic hydrogenolysis utilizes a palladium catalyst and a hydrogen source to cleave the carbon-nitrogen bond of the benzylic amine. The benzhydryl group is converted to diphenylmethane, and the desired secondary amine on the azetidine ring is revealed.

Caption: Schematic of the N-debenzhydrylation reaction.

Materials:

  • N-benzhydryl-3-(substituted amino)azetidine (from Protocol 1)

  • Palladium on activated carbon (10% Pd/C, 5-10 mol%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) source (balloon or Parr apparatus)

  • Celite™ or a similar filter aid

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-benzhydryl protected azetidine derivative (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

    • Trustworthiness Note: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. It is often added as a slurry in the reaction solvent.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon or ~50 psi in a Parr apparatus) at room temperature for 16-48 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot (and diphenylmethane) indicates reaction progression.

  • Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with ethanol or methanol.

    • Expert Insight: The Celite™ pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The diphenylmethane byproduct is often volatile enough to be removed under high vacuum. If necessary, further purification can be achieved by recrystallization or conversion to a hydrochloride salt.

  • Final Characterization: Confirm the identity and purity of the final 3-(substituted amino)azetidine product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Part 3: Troubleshooting and Field-Proven Insights

  • Incomplete Reductive Amination: If the reaction stalls, a small amount of acetic acid (0.1 eq) can be added to further catalyze iminium ion formation. Ensure that the amine used is of high purity and the solvent is anhydrous.

  • Sluggish Hydrogenolysis: If the deprotection is slow, the catalyst may be poisoned. Ensure all reagents are free of sulfur or other catalyst poisons. Gentle heating (40-50 °C) or increasing the hydrogen pressure can also accelerate the reaction. In some cases, using a different catalyst like Palladium hydroxide (Pearlman's catalyst) can be effective for stubborn deprotections.

  • Product Solubility Issues: The final deprotected amines can sometimes be difficult to handle or purify as free bases. Conversion to a stable, crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid is a standard practice that facilitates purification and improves handling and shelf-life.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]

  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry, 42(21), 4281-4291. [Link]

  • Ibid.
  • Andersen, K. E., et al. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 44(14), 2152-2163. [Link]

  • Höfner, G., & Wanner, K. T. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 40(3), 223-234. [Link]

  • Singh, S. B., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 883-888. [Link]

  • Lookchem. (2022). The Synthesis of Novel GABA Uptake Inhibitors. Part 2. Synthesis of 5-Hydroxytiagabine, a Human Metabolite of the GABA Reuptake Inhibitor Tiagabine. Retrieved from [Link]

  • Knutsen, L. J., et al. (1998). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 41(14), 2483-2495. [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved from [Link]

  • Ottokemi. (n.d.). 1-Benzhydryl-3-azetidinone, 95%. Retrieved from [Link]

  • Lee, H., et al. (2024). Discovery of Plant-Derived Natural Compounds as Novel GABA Aminotransferase Inhibitors: Structure-Based Discovery, Experimental Validation, and Molecular Dynamics Analysis. Molecules, 29(4), 830. [Link]

  • Kurczab, R., & Satała, G. (2019). Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors. Current Medicinal Chemistry, 26(4). [Link]

  • Palkó, M., & Kónya, K. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3296. [Link]

  • Google Patents. (n.d.). CN108822101B - Method for synthesizing benzhydrylquinuclidinone by Michael addition.
  • ResearchGate. (n.d.). Novel GABA A receptor inhibitor lead compounds. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Step-by-Step Deprotection of the Benzhydryl Group from Azetidine-3-one Derivatives

Introduction The azetidine ring is a strained four-membered nitrogen-containing heterocycle that serves as a crucial building block in the synthesis of numerous biologically active compounds and pharmaceuticals.[1] Azeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that serves as a crucial building block in the synthesis of numerous biologically active compounds and pharmaceuticals.[1] Azetidine-3-one derivatives, in particular, are valuable synthetic intermediates.[2] In their synthesis and subsequent functionalization, the protection of the azetidine nitrogen is often a critical step to prevent unwanted side reactions. The benzhydryl (diphenylmethyl, Bzh) group is a commonly employed protecting group for the azetidine nitrogen due to its steric bulk and general stability under various reaction conditions.

However, the efficient and clean removal of the benzhydryl group is paramount to unmask the secondary amine for further elaboration or to yield the final target molecule. The inherent ring strain of the azetidine nucleus presents a significant challenge, as harsh deprotection conditions can lead to undesired ring-opening.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step deprotection of the benzhydryl group from azetidine-3-one derivatives, focusing on methods that preserve the integrity of the azetidine ring.

The Benzhydryl Protecting Group: A Double-Edged Sword

The benzhydryl group offers robust protection due to the stability of the diphenylmethyl cation, which is a key intermediate in its cleavage. This stability, however, also contributes to the difficulty of its removal compared to a simple benzyl group. The deprotection typically proceeds via cleavage of the C-N bond, which can be achieved under various conditions, primarily catalytic hydrogenation or acidic hydrolysis.

Mechanism of Deprotection

The two primary pathways for benzhydryl group removal are:

  • Catalytic Hydrogenolysis: This method involves the cleavage of the C-N bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[4] The reaction proceeds on the surface of the catalyst where the substrate and hydrogen are adsorbed, leading to the formation of the deprotected azetidine and diphenylmethane.

  • Acid-Catalyzed Cleavage: Strong acids can protonate the azetidine nitrogen, facilitating the departure of the stable benzhydryl carbocation. This cation is then trapped by a nucleophile present in the reaction mixture. However, strong acidic conditions can also promote the unwanted ring-opening of the strained azetidine ring.[3]

The choice of deprotection strategy is therefore a critical decision, dictated by the overall molecular structure and the presence of other functional groups.

Experimental Protocols

Herein, we detail two reliable and widely applicable protocols for the deprotection of N-benzhydrylazetidin-3-one derivatives.

Protocol 1: Catalytic Hydrogenolysis

This is often the method of choice due to its mild conditions and clean reaction profile.

Workflow for Catalytic Hydrogenolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-benzhydrylazetidin-3-one derivative in a suitable solvent (e.g., Ethanol/Water) add_catalyst Add Pd/C catalyst start->add_catalyst hydrogenate Subject the mixture to hydrogen gas (e.g., 50 psi in a Parr shaker) add_catalyst->hydrogenate monitor Monitor reaction progress by TLC or LC-MS hydrogenate->monitor filter Filter the reaction mixture through Celite to remove the catalyst monitor->filter Upon completion concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product (e.g., recrystallization or chromatography) concentrate->purify end Obtain the deprotected azetidin-3-one derivative purify->end

Caption: Catalytic Hydrogenolysis Workflow

Step-by-Step Protocol for Catalytic Hydrogenolysis

Materials:

  • N-benzhydrylazetidin-3-one derivative

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol

  • Deionized Water

  • Hydrogen gas source (e.g., Parr hydrogenator or balloon)

  • Celite®

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve the N-benzhydrylazetidin-3-one derivative (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v). A typical concentration is 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst. A common catalyst loading is 5-10 mol% of palladium relative to the substrate.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) and stir the reaction mixture vigorously at room temperature.[5]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.[5]

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (ethanol).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected azetidin-3-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Acid-Mediated Deprotection with In Situ Salt Formation

For substrates that are sensitive to catalytic hydrogenation or when specialized hydrogenation equipment is unavailable, an acid-mediated approach can be employed. This protocol has the advantage of directly yielding the hydrochloride salt of the deprotected azetidine, which is often a stable, crystalline solid.

Workflow for Acid-Mediated Deprotection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation start Dissolve N-benzhydrylazetidin-3-one derivative in a suitable solvent (e.g., Dichloromethane) add_acid Purge the solution with HCl gas start->add_acid precipitate Observe the precipitation of the hydrochloride salt add_acid->precipitate filter Filter the precipitated solid precipitate->filter wash Wash the solid with the solvent filter->wash dry Dry the solid under vacuum wash->dry end Obtain the azetidin-3-one hydrochloride salt dry->end

Caption: Acid-Mediated Deprotection Workflow

Step-by-Step Protocol for Acid-Mediated Deprotection

Materials:

  • N-benzhydrylazetidin-3-one derivative

  • Dichloromethane (DCM)

  • Hydrogen chloride (HCl) gas

Procedure:

  • Reaction Setup: Dissolve the N-benzhydrylazetidin-3-one derivative (1.0 eq) in dichloromethane to a concentration of approximately 0.4 M.[5]

  • Acid Addition: Purge the stirred solution with HCl gas for about 30 minutes.[5] During this time, the hydrochloride salt of the deprotected azetidine will precipitate out of the solution.

  • Isolation: Filter the precipitated solid and wash it thoroughly with an excess of dichloromethane to remove any unreacted starting material and the diphenylmethyl cation byproducts.

  • Drying: Dry the resulting white solid under vacuum at a temperature below 45 °C to yield the pure azetidin-3-one hydrochloride salt.[5]

Comparative Data

ParameterCatalytic HydrogenolysisAcid-Mediated Deprotection
Reagents H₂, Pd/CHCl gas
Solvent Ethanol/WaterDichloromethane
Temperature Room TemperatureRoom Temperature
Pressure ~50 psiAtmospheric
Reaction Time ~24 hours[5]~30 minutes[5]
Product Form Free baseHydrochloride salt
Key Advantage Mild conditions, high yieldRapid, direct isolation of a stable salt
Key Disadvantage Requires specialized equipmentUse of corrosive and hazardous HCl gas
Typical Yield >95%[5]High

Troubleshooting and Key Considerations

  • Catalyst Poisoning: In catalytic hydrogenolysis, the amine product can sometimes act as a catalyst poison.[6] If the reaction stalls, adding a small amount of a weak acid like acetic acid can sometimes help to protonate the amine and prevent it from strongly coordinating to the palladium surface.

  • Incomplete Reaction in Acidic Deprotection: Ensure a sufficient stream of HCl gas is passed through the solution to drive the reaction to completion.

  • Alternative Hydrogen Sources: For labs not equipped for high-pressure hydrogenation, transfer hydrogenation using hydrogen donors like ammonium formate can be a viable alternative.[7][8]

  • Substrate Solubility: Ensure the starting material is fully dissolved in the chosen solvent before proceeding with the reaction.

  • Safety: Both protocols involve potential hazards. Hydrogen gas is flammable, and HCl gas is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The deprotection of the benzhydryl group from azetidine-3-one derivatives is a critical transformation in the synthesis of many important compounds. Both catalytic hydrogenolysis and acid-mediated cleavage are effective methods, each with its own set of advantages and disadvantages. The choice of protocol should be guided by the specific substrate, available equipment, and desired final product form. By carefully following the detailed protocols and considering the key troubleshooting points outlined in these application notes, researchers can achieve efficient and high-yielding deprotection while maintaining the integrity of the valuable azetidine core.

References

  • Bieg, T., & Szeja, W. (1985).
  • Patwardhan, A. P., Lu, Z., & Wulff, W. D. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters, 7(12), 2201-2204.
  • Laurent, M., Belmans, M., Kemps, L., Cérésiat, M., & Marchand-Brynaert, J. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthesis, 2003(04), 570-576.
  • Reddy, G. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 893-898.
  • Wulff, W. D., et al. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters, 7(12), 2201-2204. Available from: [Link]

  • BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Laurent, M., Belmans, M., Kemps, L., Cérésiat, M., & Marchand-Brynaert, J. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. Synthesis, (4), 570-576.
  • Li, W., et al. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(25), 8934-8937.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Ram, S., & Spicer, L. D. (1988). CTH Removal of N-Benzyl Groups. Tetrahedron Letters, 29(31), 3741-3744.
  • Request PDF. (n.d.).
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ChemicalBook. (2025). 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3.
  • ResearchGate. (n.d.). Simultaneous benzhydryl ester and ether deprotection in the presence of n-benzyloxycarbonyl protection.
  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis.
  • ScienceDirect. (n.d.). Azetidine Synthesis.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • Wulff, W. D., et al. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Organic Letters, 7(12), 2201-2204.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups.
  • BenchChem. (2025). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251.
  • PMC. (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • PMC - NIH. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • Wikipedia. (n.d.). Benzyl group.
  • Asian Journal of Chemistry. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.

Sources

Application

Application Notes &amp; Protocols: 1-Benzhydrylazetidin-3-one Hydrochloride as a Strategic Building Block for Advanced Quinolone Antibacterial Agents

Introduction: The Strategic Importance of the Azetidine Moiety in Quinolone Design The quinolone class of antibiotics represents a cornerstone in the global fight against bacterial infections, primarily due to their pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Azetidine Moiety in Quinolone Design

The quinolone class of antibiotics represents a cornerstone in the global fight against bacterial infections, primarily due to their potent inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The clinical efficacy and antibacterial spectrum of these synthetic agents are profoundly influenced by the nature of the substituent at the C-7 position of the core quinolone ring. While early generations featured piperazine or aminopyrrolidine groups, modern drug development has demonstrated that incorporating a 3-aminoazetidinyl moiety can lead to compounds with outstanding broad-spectrum activity, particularly against challenging Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and physicochemical properties that can enhance bacterial cell wall penetration and target enzyme binding.[4] However, the synthesis of these advanced quinolones requires a robust and versatile building block. 1-Benzhydrylazetidin-3-one hydrochloride serves as an ideal precursor for this purpose. The bulky benzhydryl (diphenylmethyl) group provides reliable protection for the azetidine nitrogen, preventing unwanted side reactions during early synthetic steps. The ketone at the 3-position acts as a versatile chemical handle, allowing for the straightforward introduction of the critical amine functionality via reductive amination.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-benzhydrylazetidin-3-one hydrochloride. It details the core synthetic workflow, provides step-by-step protocols with mechanistic rationale, and offers expert insights into the synthesis of advanced 7-azetidinylquinolones.

Physicochemical Properties of the Core Building Block

Understanding the properties of the starting material is fundamental to successful synthesis. 1-Benzhydrylazetidin-3-one is typically handled as its hydrochloride salt to improve stability and ease of handling, though the free base is used in many reactions.

Property1-Benzhydrylazetidin-3-one1-Benzhydrylazetidin-3-one HCl
Appearance SolidWhite to off-white crystalline solid
Molecular Formula C₁₆H₁₅NOC₁₆H₁₆ClNO
Molecular Weight 237.30 g/mol [5]273.76 g/mol
CAS Number 40320-60-3[5]118972-99-9[6]
Melting Point 75.0-79.0 °CNot readily available
Boiling Point 351.9 °C at 760 mmHg[7]Not applicable
Storage Store at -20°C, sealed, away from moisture.Store in a cool, dry place.

Overall Synthetic Workflow

The transformation of a standard fluoroquinolone core into a potent 7-(3-aminoazetidinyl)quinolone using 1-benzhydrylazetidin-3-one follows a logical three-stage process. The benzhydryl group serves as a temporary shield for the azetidine nitrogen, which is unmasked at the appropriate stage to allow for the crucial coupling reaction.

G A 1-Benzhydrylazetidin-3-one (Starting Material) B Stage 1: Functionalization (Reductive Amination) A->B NH₃, Reducing Agent C 3-Amino-1-benzhydrylazetidine (Key Intermediate) B->C D Stage 2: Deprotection (Catalytic Hydrogenation) C->D H₂, Pd(OH)₂/C E 3-Aminoazetidine (Free Amine Building Block) D->E G Stage 3: Coupling Reaction (Nucleophilic Aromatic Substitution) E->G F 7-Fluoroquinolone Core F->G Base, Solvent H Final Product: 7-(3-Aminoazetidinyl)quinolone G->H

Caption: High-level workflow for quinolone synthesis.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for the key transformations. The rationale behind critical steps is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of the Key Intermediate: (1-Benzhydrylazetidin-3-yl)amine

This protocol describes the conversion of the ketone in the starting material into a primary amine via reductive amination. This amine is essential for the final structure's biological activity.

Caption: Reaction scheme for reductive amination.

Methodology:

  • Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous methanol (MeOH), add ammonium acetate (NH₄OAc, ~7-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 2M HCl at 0 °C until the solution is acidic (pH ~2) to decompose excess reducing agent. Stir for 30 minutes.

  • Extraction: Basify the aqueous solution with 6M NaOH to pH >12. Extract the product with dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield (1-benzhydrylazetidin-3-yl)amine.

Expertise & Causality:

  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for reducing imines in the presence of ketones. It is more stable at neutral and slightly acidic pH compared to the more reactive sodium borohydride, which is ideal for this one-pot procedure.

  • Role of Ammonium Acetate: It serves as the ammonia source for the initial formation of the imine intermediate, which is the substrate for the reduction step. A large excess is used to drive the equilibrium towards imine formation.

Protocol 2: N-Benzhydryl Group Deprotection

The removal of the benzhydryl protecting group is critical to unmask the azetidine nitrogen, making it available for coupling to the quinolone core. Catalytic hydrogenation using Pearlman's catalyst is a highly effective and clean method.

Caption: Deprotection via catalytic hydrogenation.

Methodology:

  • Reaction Setup: Dissolve (1-benzhydrylazetidin-3-yl)amine (1.0 eq) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add Pearlman's catalyst (Palladium hydroxide on carbon, 20 wt%, ~10-20 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) three times. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The byproduct, diphenylmethane, can also be observed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude azetidin-3-amine is often obtained as a salt (if an acid is present) or a volatile oil and is frequently used in the next step without further purification.

Trustworthiness & Self-Validation:

  • Catalyst Choice: Pearlman's catalyst is particularly effective for cleaving N-benzyl and N-benzhydryl groups and is known for its lower propensity to cause ring-opening of strained rings compared to other catalysts like Pd/C under acidic conditions.[8][9]

  • Reaction Endpoint: Complete consumption of the starting material is crucial. Incomplete deprotection will lead to impurities that are difficult to separate from the final product. The absence of the characteristic benzhydryl proton signal (~4.5-5.0 ppm) in the ¹H NMR spectrum of a crude sample confirms complete deprotection.

Protocol 3: Coupling with the Fluoroquinolone Core

This final step involves a nucleophilic aromatic substitution (SₙAr) reaction, where the deprotected azetidin-3-amine displaces a halogen (typically fluorine) at the C-7 position of the quinolone scaffold.

Caption: SₙAr coupling of the azetidine and quinolone core.

Methodology:

  • Reaction Setup: In a reaction vessel, combine the 7-fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) (1.0 eq), the crude azetidin-3-amine from the previous step (~1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, ~2-3 eq).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice water. Adjust the pH to ~7 using 1M HCl. A precipitate will form.

  • Isolation and Purification: Collect the solid product by filtration. Wash the solid sequentially with water, ethanol, and diethyl ether to remove impurities. The product can be further purified by recrystallization if necessary.

Authoritative Grounding & Rationale:

  • Mechanism: The SₙAr reaction is facilitated by the electron-withdrawing groups (ketone and carboxylic acid) on the quinolone ring system, which activate the C-7 position towards nucleophilic attack by the azetidine nitrogen.[1]

  • Solvent and Base: A polar aprotic solvent like DMSO is required to dissolve the reagents and facilitate the charge separation in the Meisenheimer complex intermediate. The base is essential to neutralize the HF or HCl byproduct generated during the substitution, driving the reaction to completion.

Summary of Expected Data for a Representative Synthesis

StageProductExpected YieldPurity (LC-MS)Key ¹H NMR Signals (Illustrative)
1 (1-Benzhydrylazetidin-3-yl)amine65-80%>95%δ 7.2-7.5 (m, 10H, Ar-H), 4.8 (s, 1H, -CHPh₂), 3.5-3.8 (m, 3H), 2.8-3.0 (m, 2H)
2 Azetidin-3-amine>90% (crude)Used directlySignals for benzhydryl group absent.
3 Final Quinolone Product70-85%>98%δ 8.5-8.8 (s, 1H, H-2), 7.8-8.1 (d, 1H, H-5), plus characteristic azetidine and N-substituent signals.

References

  • Patwardhan, A., Lu, Z., & Wulff, W. D. (2005). Novel ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters. Organic Letters. [Link]

  • Wulff Research Group, Michigan State University. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters - Supporting Information. MSU Chemistry. [Link]

  • Laurent, M., Belmans, M., Kemps, L., Cérésiat, M., & Marchand-Brynaert, J. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. Synthesis, (4), 570-576. [Link]

  • Esteve, J., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry. [Link]

  • Laurent, M., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Patwardhan, A., et al. (2005). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. ResearchGate. [Link]

  • Frigola, J., et al. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research. [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem. [Link]

  • Esteve-de-Mikele, M., et al. (1991). Antimicrobial activity of E-4441, a representative azetidine quinolone. Antimicrobial Agents and Chemotherapy. [Link]

  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Frigola, J., et al. (1994). 7-Azetidinylquinolones as Antibacterial Agents. 2. Synthesis and Biological Activity... Journal of Medicinal Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. [Link]

  • ChemSrc. (n.d.). 1-Benzhydrylazetidin-3-one. ChemSrc. [Link]

  • Oakwood Chemical. (n.d.). 1-Benzhydrylazetidin-3-one. Oakwood Chemical. [Link]

Sources

Method

Application Note: A Protocol for the Asymmetric Synthesis of 2-Substituted Azetidines via Chiral Hydrazone-Mediated Alkylation of 1-Benzhydrylazetidin-3-one

Abstract & Introduction The azetidine scaffold is a privileged structure in modern medicinal chemistry. As a strained four-membered nitrogen-containing heterocycle, it serves as a versatile bioisostere for various functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The azetidine scaffold is a privileged structure in modern medicinal chemistry. As a strained four-membered nitrogen-containing heterocycle, it serves as a versatile bioisostere for various functional groups and imparts unique conformational rigidity, often leading to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1] Specifically, the introduction of stereocenters, particularly at the C2 position, opens up vast regions of chemical space for interaction with biological targets. This guide provides a detailed protocol for the asymmetric synthesis of 2-substituted azetidines, utilizing the commercially available and robust starting material, 1-benzhydrylazetidin-3-one. The benzhydryl (Bzh) group offers significant steric bulk and stability, serving as an effective nitrogen protecting group throughout the synthetic sequence.

The core challenge in this transformation is the stereocontrolled formation of a C-C bond adjacent to the ring nitrogen. Direct enantioselective alkylation of the α-carbon of azetidin-3-one is non-trivial. This protocol leverages a well-established and highly reliable strategy: the use of removable chiral auxiliaries. Specifically, we adapt the powerful SAMP/RAMP hydrazone methodology, which has been successfully applied to the N-Boc analogue of this substrate, to achieve high levels of stereocontrol.[2][3] This approach involves the formation of a chiral hydrazone, diastereoselective metalation and subsequent alkylation, followed by the hydrolytic removal of the auxiliary to yield the desired enantioenriched 2-substituted azetidin-3-one. This document provides the scientific rationale, a detailed step-by-step protocol, and expected outcomes for researchers in organic synthesis and drug development.

The Strategic Approach: Causality and Workflow

The cornerstone of this asymmetric synthesis is the temporary installation of a chiral auxiliary to direct the approach of an incoming electrophile. The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary is ideal for this purpose.

The Rationale Behind the Strategy:

  • Hydrazone Formation: 1-Benzhydrylazetidin-3-one is condensed with SAMP to form a chiral hydrazone. This reaction converts the prochiral ketone into a diastereomeric intermediate system.

  • Directed Deprotonation: The hydrazone is then treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to selectively deprotonate the α-carbon (C2), forming a lithiated aza-enolate.

  • Stereochemical Control: The stereoselectivity of the subsequent alkylation is governed by the conformation of this lithiated intermediate. The lithium cation is chelated by both the nitrogen of the hydrazone and the oxygen atom of the methoxymethyl side chain of the SAMP auxiliary. This rigid, chelated structure effectively blocks one face of the aza-enolate.

  • Diastereoselective Alkylation: Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the opposite, less sterically hindered face, leading to the formation of one diastereomer in significant excess.

  • Auxiliary Cleavage: The final step involves mild acidic hydrolysis (e.g., with oxalic acid) to cleave the hydrazone, regenerating the ketone at the C3 position and liberating the enantioenriched 2-substituted azetidine product.[2][3]

The entire workflow is depicted below.

G start_mat 1-Benzhydrylazetidin-3-one hydrazone Chiral SAMP Hydrazone Intermediate start_mat->hydrazone Condensation reagent1 SAMP Chiral Auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine reagent1->hydrazone alkylated Alkylated Hydrazone (High Diastereomeric Excess) hydrazone->alkylated Deprotonation & Alkylation reagent2 1. LDA, THF, -78 °C 2. Electrophile (R-X) reagent2->alkylated product Enantioenriched (S)-2-Alkyl- 1-Benzhydrylazetidin-3-one alkylated->product Hydrolysis reagent3 Mild Acidic Hydrolysis (e.g., Oxalic Acid) reagent3->product

Figure 1: Overall experimental workflow for the asymmetric synthesis.

Detailed Experimental Protocols

Materials and Reagents:

  • 1-Benzhydrylazetidin-3-one (CAS: 40320-60-3)

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Diisopropylamine

  • Electrophile (e.g., Benzyl bromide, Allyl bromide, Iodomethane)

  • Oxalic acid dihydrate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are moisture-sensitive. Reactions involving n-BuLi and LDA are highly exothermic and must be conducted with extreme care under an inert atmosphere (Nitrogen or Argon) at low temperatures.

Protocol 1: Synthesis of the Chiral SAMP Hydrazone (6)
  • To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in a suitable solvent like toluene or THF, add (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

  • Heat the mixture to reflux (e.g., 90 °C) for 16-24 hours, monitoring the reaction by TLC or LC-MS until the starting ketone is consumed.[2]

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude hydrazone.

  • The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric α-Alkylation of the Hydrazone
  • Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.5 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.4 eq) dropwise via syringe. Stir the solution at -78 °C for 20 minutes, then allow it to warm to 0 °C for 30 minutes to ensure complete formation of LDA.

  • Deprotonation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of the SAMP hydrazone (from Protocol 1, 1.0 eq) in anhydrous THF dropwise via cannula or syringe. A color change (typically to deep yellow or orange) indicates the formation of the aza-enolate. Stir the mixture at -78 °C for 2-3 hours.

  • Alkylation: Add the desired electrophile (1.5-2.0 eq) dropwise to the solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the lithiated intermediate.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.

Protocol 3: Hydrolytic Cleavage to the 2-Substituted Azetidin-3-one
  • Dissolve the crude alkylated hydrazone from Protocol 2 in a mixture of dichloromethane (DCM) and water.

  • Add oxalic acid dihydrate (2.0-3.0 eq) to the mixture.

  • Stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the hydrazone and the appearance of the ketone product.

  • Once the reaction is complete, neutralize the mixture carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to obtain the enantioenriched 2-substituted-1-benzhydrylazetidin-3-one.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Mechanism of Stereoselection

The high degree of stereocontrol originates from the rigid, chelated structure of the lithiated hydrazone intermediate. The SAMP auxiliary directs the incoming electrophile to one specific face of the molecule.

Figure 2: Proposed transition state for the asymmetric alkylation. Note: Image placeholders are used. A real diagram would show the molecular structures.

Expected Results and Data

Based on analogous studies using N-Boc-azetidin-3-one, this protocol is expected to provide good to excellent yields and high levels of enantioselectivity for a range of electrophiles.[2][3]

Electrophile (R-X)Product (R group)Expected Yield (2 steps)Expected ee (%)
Benzyl bromideBenzyl60 - 75%>85%
Allyl bromideAllyl65 - 80%>85%
IodomethaneMethyl55 - 70%>80%
Ethyl iodideEthyl50 - 65%>80%

Table 1: Expected yields and enantiomeric excesses for the two-step alkylation and hydrolysis sequence based on literature precedents.

Downstream Applications

The resulting enantioenriched 2-substituted-1-benzhydrylazetidin-3-ones are versatile intermediates.

  • Reduction of the Ketone: The C3-ketone can be reduced diastereoselectively to the corresponding alcohol, creating a second stereocenter.

  • Deprotection: The N-benzhydryl group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free secondary amine, which can be further functionalized.

  • Ring-Opening Reactions: The strained azetidine ring can undergo nucleophilic ring-opening to generate more complex acyclic chiral amines.

Conclusion

This application note details a robust and highly stereoselective method for synthesizing 2-substituted azetidines starting from 1-benzhydrylazetidin-3-one. By adapting the well-validated SAMP/RAMP hydrazone chemistry, this protocol provides a reliable pathway to valuable, enantioenriched building blocks for drug discovery and development. The causality-driven approach ensures high diastereoselectivity, and the operational simplicity makes it accessible for synthetic chemistry laboratories.

References

  • Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides.PMC - NIH.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Novel Syntheses of Azetidines and Azetidinones.
  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones.
  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metal
  • 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3.ChemicalBook.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • 1-Benzhydrylazetidin-3-one | 40320-60-3.Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 1-(Diphenylmethyl)-3-azetidinone Hydrochloride

Introduction The azetidinone scaffold is a cornerstone in medicinal chemistry, most famously as the core structure of β-lactam antibiotics like penicillins and cephalosporins.[1][2] Beyond its role in anti-infectives, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidinone scaffold is a cornerstone in medicinal chemistry, most famously as the core structure of β-lactam antibiotics like penicillins and cephalosporins.[1][2] Beyond its role in anti-infectives, the strained four-membered ring serves as a versatile building block for a diverse range of therapeutic agents. 1-(Diphenylmethyl)-3-azetidinone hydrochloride is a key intermediate in the synthesis of more complex pharmaceutical molecules. The diphenylmethyl (benzhydryl) group serves as a bulky N-protecting group that can be removed under specific conditions, and the ketone functionality at the 3-position provides a reactive handle for further chemical transformations.[3]

This application note provides a comprehensive, field-proven guide for the scale-up manufacturing of 1-(diphenylmethyl)-3-azetidinone hydrochloride. The protocols detailed herein are designed for robustness, scalability, and safety, moving from laboratory-scale procedures to a process suitable for pilot plant and commercial manufacturing. We will elucidate the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific literature.

PART 1: Recommended Synthetic Pathway & Mechanistic Insights

The most reliable and scalable route to 1-(diphenylmethyl)-3-azetidinone proceeds through the oxidation of its corresponding alcohol precursor, 1-(diphenylmethyl)-3-azetidinol. This precursor is readily synthesized from commercially available starting materials. The overall process is a two-step synthesis followed by salt formation.

Step 1: Synthesis of 1-(Diphenylmethyl)-3-azetidinol

This step involves the reaction of diphenylmethylamine with epichlorohydrin. The reaction proceeds via a domino sequence involving nucleophilic attack of the amine on the epoxide, followed by an intramolecular SN2 cyclization to form the four-membered azetidine ring.[4] This method is advantageous for its atom economy and the spontaneous formation of the strained ring system under relatively mild conditions.[4]

Step 2: Oxidation of 1-(Diphenylmethyl)-3-azetidinol to 1-(Diphenylmethyl)-3-azetidinone

The secondary alcohol of 1-(diphenylmethyl)-3-azetidinol is oxidized to the corresponding ketone. While various oxidation methods exist, for large-scale synthesis, a Swern oxidation or a modification using a pyridine sulfur trioxide complex offers high yields and avoids the use of heavy metals.[3][5] The Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), is highly efficient at low temperatures.[5]

Step 3: Formation of 1-(Diphenylmethyl)-3-azetidinone Hydrochloride

The final step involves the conversion of the free-base 1-(diphenylmethyl)-3-azetidinone into its hydrochloride salt. This is typically achieved by treating a solution of the base with hydrochloric acid. The hydrochloride salt is often more crystalline and stable, facilitating purification and handling.[6]

Logical Workflow of Synthesis

Synthetic_Workflow Diphenylmethylamine Diphenylmethylamine Step1_Reaction Step 1: Azetidinol Formation (Domino Reaction) Diphenylmethylamine->Step1_Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1_Reaction Azetidinol 1-(Diphenylmethyl)-3-azetidinol Step1_Reaction->Azetidinol Step2_Reaction Step 2: Oxidation Azetidinol->Step2_Reaction Oxidizing_Agent Oxidizing Agent (e.g., Pyridine SO3) Oxidizing_Agent->Step2_Reaction Azetidinone_Base 1-(Diphenylmethyl)-3-azetidinone (Free Base) Step2_Reaction->Azetidinone_Base Step3_Reaction Step 3: Salt Formation Azetidinone_Base->Step3_Reaction HCl Hydrochloric Acid HCl->Step3_Reaction Final_Product 1-(Diphenylmethyl)-3-azetidinone Hydrochloride Step3_Reaction->Final_Product

Caption: Overall synthetic workflow from starting materials to the final hydrochloride salt.

PART 2: Detailed Scale-Up Protocols

Protocol 1: Synthesis of 1-(Diphenylmethyl)-3-azetidinol

Materials and Equipment:

  • 100 L glass-lined reactor with temperature control, reflux condenser, and mechanical stirrer.

  • Diphenylmethylamine (9.15 kg, 50.0 mol)

  • Epichlorohydrin (4.63 kg, 50.0 mol)

  • Methanol (50 L)

  • Acetone (for washing)

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat.

Procedure:

  • Charge the reactor with diphenylmethylamine and methanol.

  • Stir the mixture at room temperature (20-25 °C) to ensure complete dissolution.

  • Slowly add epichlorohydrin to the solution over a period of 2-3 hours, maintaining the temperature below 30 °C. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 48-72 hours.

  • Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Cool the reaction mixture to 0-5 °C and stir for 2-4 hours to allow for crystallization of the product.

  • Filter the solid product and wash the filter cake with cold acetone.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: 75-85%

Protocol 2: Oxidation to 1-(Diphenylmethyl)-3-azetidinone

Materials and Equipment:

  • 100 L glass-lined reactor with temperature control and mechanical stirrer.

  • 1-(Diphenylmethyl)-3-azetidinol (from previous step, e.g., 9.5 kg, 39.7 mol)

  • Triethylamine (12.0 kg, 118.9 mol)

  • Dimethylformamide (DMF) (40 L)

  • Pyridine sulfur trioxide complex (9.48 kg, 59.6 mol)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Activated carbon

  • Hexane (for crystallization)

Procedure:

  • Charge the reactor with 1-(diphenylmethyl)-3-azetidinol, triethylamine, and DMF.

  • Stir the mixture at room temperature to obtain a clear solution.

  • In a separate vessel, dissolve the pyridine sulfur trioxide complex in DMF.

  • Slowly add the pyridine sulfur trioxide solution to the reactor over 1-2 hours, maintaining the temperature at 50 °C.

  • Stir the reaction mixture at 50 °C for 30-60 minutes after the addition is complete. Monitor by TLC or HPLC for the disappearance of the starting alcohol.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 L).

  • Combine the organic layers and wash with brine.

  • Add activated carbon to the organic layer and stir for 2-3 hours to decolorize.

  • Filter off the activated carbon and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Add hexane to the oil to induce crystallization.

  • Filter the crystals and dry under vacuum.

Expected Yield: 80-90%

Protocol 3: Formation of 1-(Diphenylmethyl)-3-azetidinone Hydrochloride

Materials and Equipment:

  • 50 L glass reactor with stirrer.

  • 1-(Diphenylmethyl)-3-azetidinone (free base from previous step)

  • Ethyl acetate

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)

Procedure:

  • Dissolve the 1-(diphenylmethyl)-3-azetidinone free base in ethyl acetate.

  • Cool the solution to 0-5 °C.

  • Slowly add a stoichiometric amount of hydrochloric acid solution while stirring.

  • Stir the mixture at 0-5 °C for 1-2 hours, during which the hydrochloride salt will precipitate.

  • Filter the solid product, wash with cold ethyl acetate, and dry under vacuum at 40-50 °C.

Expected Yield: >95%

PART 3: Process Analytical Technology (PAT) for Robust Scale-Up

Implementing PAT is crucial for ensuring process control, reproducibility, and product quality during scale-up.

Process Step Critical Process Parameter (CPP) PAT Tool Monitoring Goal
Azetidinol Synthesis Temperature, Reactant ConcentrationIn-situ FTIR/RamanMonitor consumption of starting materials and formation of intermediate.
Reaction TimeOnline HPLCDetermine reaction endpoint and detect impurity formation.
Oxidation Temperature, Reagent Addition RateIn-situ FTIR/RamanTrack conversion of alcohol to ketone.
Reaction EndpointOnline HPLCConfirm complete conversion and quantify product/impurities.
Crystallization Temperature, SupersaturationFBRM/PVMMonitor crystal size and count for consistent particle size distribution.

PART 4: Data Summary and Specifications

Bill of Materials (for a representative 50 mol scale)
Compound CAS No. Molecular Weight Quantity
Diphenylmethylamine91-00-9183.259.15 kg
Epichlorohydrin106-89-892.524.63 kg
1-(Diphenylmethyl)-3-azetidinol18621-17-5239.31(Intermediate)
Pyridine sulfur trioxide complex26412-87-3159.169.48 kg
1-(Diphenylmethyl)-3-azetidinone40320-60-3237.30(Intermediate)
Hydrochloric Acid7647-01-036.46(Stoichiometric)
Critical Quality Attributes (CQAs) of Final Product
Attribute Specification Analytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, IR
Purity (HPLC) ≥ 99.0%HPLC
Melting Point 75-79 °C[3]Melting Point Apparatus
Residual Solvents Per ICH GuidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Relationship between CPPs and CQAs

CPP_CQA_Relationship cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Temp Reaction Temperature Purity Product Purity Temp->Purity Impurity Impurity Profile Temp->Impurity Time Reaction Time Yield Process Yield Time->Yield Time->Impurity Purity_SM Purity of Starting Materials Purity_SM->Purity Purity_SM->Impurity Cooling_Rate Crystallization Cooling Rate Cooling_Rate->Yield PSD Particle Size Distribution Cooling_Rate->PSD

Caption: Interplay of Critical Process Parameters on the final product's Critical Quality Attributes.

PART 5: Safety and Handling

All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Epichlorohydrin: Is a carcinogen and highly toxic. Handle with extreme caution in a closed system.

  • Oxalyl Chloride (if used for Swern oxidation): Is corrosive and reacts violently with water.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin.

  • Triethylamine: Is flammable and has a strong odor.[8]

  • Hydrochloric Acid: Is corrosive.

Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and emergency procedures.[7]

References

  • NextSDS. (n.d.). 1-(DIPHENYLMETHYL)-3-AZETIDINONE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 4255–4313.
  • De Kimpe, N. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 1–48.
  • ResearchGate. (n.d.). Different precursors in the production of b-lactams. Retrieved from [Link]

  • TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]

  • Zhang, J. (2013).
  • Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385–392.
  • Journal of Advanced Scientific Research. (n.d.). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Scribd. (n.d.). Industrial Production of Beta-Lactam Antibiotics. Retrieved from [Link]

  • Weber, S. S., Bovenberg, R. A. L., & Driessen, A. J. M. (2012). Biosynthetic concepts for the production of β-lactam antibiotics in Penicillium chrysogenum. Biotechnology Journal, 7(2), 225–236.
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ChemBK. (2024). 3-Azetidinone, 1-(diphenylmethyl)-. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). The Journal of Organic Chemistry, 86(19), 14113–14120.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC.
  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Kumbhar, S. P., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor.
  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation and Usage of Azides. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Reductive Amination of 1-Benzhydrylazetidin-3-one Hydrochloride

Introduction: The Strategic Importance of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility, often leading to improved pharmacokinetic profiles. 1-Benzhydrylazetidin-3-one, in particular, serves as a versatile building block for the synthesis of a diverse array of 3-substituted azetidine derivatives, which have shown promise as therapeutic agents, including novel γ-aminobutyric acid (GABA) uptake inhibitors.[1][2][3] The benzhydryl group acts as a bulky N-protecting group, which can be crucial for directing reactivity and is removable under specific conditions.[4][5]

Reductive amination stands out as a powerful and widely employed method for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds into primary, secondary, and tertiary amines.[6] This application note provides detailed protocols and scientific rationale for the reductive amination of 1-benzhydrylazetidin-3-one hydrochloride, with a focus on yielding 3-aminoazetidine derivatives.

Mechanistic Overview: The Reductive Amination Pathway

The reductive amination of a ketone with an amine proceeds through a two-step sequence within a single pot. The initial step involves the formation of a hemiaminal intermediate, which then dehydrates to form a protonated imine (iminium ion). The subsequent and irreversible step is the reduction of this iminium ion by a selective reducing agent to yield the final amine product.

The choice of reducing agent is critical. It must be sufficiently mild to selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation due to its attenuated reactivity, which favors the reduction of the protonated imine over the ketone.[6][7]

Reductive_Amination_Mechanism Ketone 1-Benzhydrylazetidin-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Amine R-NH₂ Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 3-Aminoazetidine Derivative Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Reduction

Caption: General mechanism of reductive amination.

Core Protocols: Synthesis of 3-Substituted Aminoazetidines

The following protocols provide detailed procedures for the reductive amination of 1-benzhydrylazetidin-3-one hydrochloride with primary and secondary amines using sodium triacetoxyborohydride.

Protocol 1: Reductive Amination with a Primary Amine

This protocol details the reaction of 1-benzhydrylazetidin-3-one hydrochloride with a representative primary amine.

Materials:

  • 1-Benzhydrylazetidin-3-one hydrochloride

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[7][8]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-benzhydrylazetidin-3-one hydrochloride (1.0 eq).

  • Suspend the hydrochloride salt in 1,2-dichloroethane (DCE) (approximately 10-20 mL per gram of starting material).

  • Add triethylamine (1.1-1.2 eq) to the suspension to neutralize the hydrochloride and liberate the free base. Stir for 10-15 minutes at room temperature.

  • To this mixture, add the primary amine (1.0-1.2 eq).

  • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine

This protocol outlines the reaction with a secondary amine, which directly forms the tertiary amine product.

Materials:

  • 1-Benzhydrylazetidin-3-one hydrochloride

  • Secondary amine (e.g., morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[7][8]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Follow steps 1-3 from Protocol 1 to prepare the free base of 1-benzhydrylazetidin-3-one.

  • Add the secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up the reaction as described in steps 8-11 of Protocol 1.

Experimental Workflow and Data Presentation

The general workflow for the synthesis and purification of 3-substituted aminoazetidines is depicted below.

Experimental_Workflow Start 1-Benzhydrylazetidin-3-one HCl Neutralization Neutralization with Base (e.g., Et₃N) Start->Neutralization Amine_Addition Addition of Amine (Primary or Secondary) Neutralization->Amine_Addition Reduction Addition of NaBH(OAc)₃ Amine_Addition->Reduction Reaction Reaction Monitoring (TLC/LC-MS) Reduction->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure 3-Aminoazetidine Derivative Characterization->Final_Product

Caption: General experimental workflow.

Table 1: Representative Reaction Parameters and Yields
Amine SubstrateReducing AgentSolventTime (h)Typical Yield (%)
BenzylamineNaBH(OAc)₃DCE4-885-95
AnilineNaBH(OAc)₃DCE6-1270-85
MorpholineNaBH(OAc)₃DCM8-1680-90
PiperidineNaBH(OAc)₃DCM8-1682-92

Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction scale.

Key Considerations and Troubleshooting

  • Reagent Quality: The use of high-purity starting materials and reagents is crucial for optimal results. Sodium triacetoxyborohydride is moisture-sensitive and should be handled accordingly.[8]

  • Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used solvents.[7] Tetrahydrofuran (THF) can also be employed. Protic solvents like methanol are generally not recommended with NaBH(OAc)₃ as they can react with the reducing agent.[8]

  • Stoichiometry: Precise control of the stoichiometry is important. An excess of the amine can sometimes lead to side products, while an insufficient amount of the reducing agent will result in an incomplete reaction.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the endpoint and prevent the formation of byproducts due to prolonged reaction times.

  • Deprotection of the Benzhydryl Group: The N-benzhydryl group is robust but can be removed under specific conditions, such as catalytic hydrogenation (e.g., Pd/C, H₂) or strong acidic conditions.[5][9] This deprotection step is often necessary to obtain the final active pharmaceutical ingredient.

Conclusion

The reductive amination of 1-benzhydrylazetidin-3-one hydrochloride is a reliable and high-yielding method for the synthesis of a wide range of 3-substituted aminoazetidine derivatives. The use of sodium triacetoxyborohydride as the reducing agent offers excellent selectivity and functional group tolerance. The protocols and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully synthesize these valuable compounds for further investigation.

References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Myers, A. Chem 115. Harvard University. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 2012. [Link]

  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals, 2024. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 2008. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • 1-Benzhydryl-3-azetidinone, 95%. Ottokemi. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 2022. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Organic Chemistry Division, University of Ghent. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2025. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications, 2010. [Link]

  • Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 2004. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate, 2023. [Link]

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. ResearchGate. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - NIH. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]

  • 1-Benzhydryl-3-azetidinone, 95%. Ottokemi. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. [Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed α-Arylation of 1-Benzhydrylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold and the Power of Cross-Coupling The azetidine ring is a valuable pharmacophore in modern drug discovery, prized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Power of Cross-Coupling

The azetidine ring is a valuable pharmacophore in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity. As a bioisostere for larger rings like pyrrolidine and piperidine, or even a phenyl group, the strategic incorporation of azetidines into molecular scaffolds is a key tactic for medicinal chemists. 1-Benzhydrylazetidin-3-one serves as a versatile building block for accessing a diverse array of functionalized azetidines. The benzhydryl group provides steric bulk and can be readily removed under hydrogenolysis conditions, revealing the secondary amine for further derivatization.

This guide provides detailed insights and protocols for the functionalization of 1-benzhydrylazetidin-3-one at the C-2 position via palladium-catalyzed α-arylation, a cornerstone of modern cross-coupling chemistry. This powerful transformation allows for the direct formation of a carbon-carbon bond between the azetidinone and a variety of (hetero)aryl partners, opening avenues to novel chemical space and the synthesis of complex, high-value molecules.

The Palladium-Catalyzed α-Arylation of Ketones: A Mechanistic Overview

The α-arylation of ketones, a reaction pioneered by the groups of Buchwald and Hartwig, is a powerful method for the formation of C(sp²)-C(sp³) bonds. The reaction proceeds through a catalytic cycle involving a palladium catalyst, a bulky phosphine ligand, and a strong base. The generally accepted mechanism involves the formation of a ketone enolate, which then participates in the palladium catalytic cycle.

Buchwald-Hartwig Alpha-Arylation Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Enolate_Coordination Enolate Coordination & Ligand Exchange PdII->Enolate_Coordination Enolate_Formation Enolate Formation Enolate_Formation->Enolate_Coordination Enolate Pd_Enolate Ar-Pd(II)-Enolate(L₂) Enolate_Coordination->Pd_Enolate RedElim Reductive Elimination Pd_Enolate->RedElim RedElim->Pd0 Regenerates Catalyst Product α-Aryl Ketone RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Ketone Ketone (1-Benzhydrylazetidin-3-one) Ketone->Enolate_Formation Base Base (e.g., LiHMDS) Base->Enolate_Formation

Caption: Catalytic cycle for the Buchwald-Hartwig α-arylation of ketones.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Enolate Formation: A strong, non-nucleophilic base deprotonates the α-carbon of the ketone to form a lithium enolate.

  • Transmetalation/Coordination: The enolate coordinates to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The aryl group and the enolate reductively eliminate from the palladium center, forming the new C-C bond of the α-aryl ketone product and regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step.

Recommended Reaction Conditions for the α-Arylation of 1-Benzhydrylazetidin-3-one

Based on established protocols for the α-arylation of cyclic ketones, the following conditions are recommended for the reaction of 1-benzhydrylazetidin-3-one with a variety of aryl halides.

ComponentRecommended Reagents/ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)These are common and effective palladium sources that readily form the active Pd(0) species in situ.
Ligand SPhos, RuPhos, XPhos, or other bulky biaryl phosphinesThese ligands provide the necessary steric bulk and electron density to promote efficient catalysis.[1]
Base LiHMDS (Lithium bis(trimethylsilyl)amide) or NaHMDS (Sodium bis(trimethylsilyl)amide)Strong, non-nucleophilic bases that effectively generate the ketone enolate without competing side reactions.[2]
Aryl Halide Aryl bromides, chlorides, or triflatesThe reaction is tolerant of a wide range of aryl and heteroaryl halides.
Solvent Anhydrous toluene or 1,4-dioxaneAprotic solvents that are compatible with the reaction conditions.
Temperature Room temperature to 100 °CThe optimal temperature will depend on the reactivity of the aryl halide.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the palladium catalyst and phosphine ligand.

Detailed Experimental Protocol: α-Arylation of 1-Benzhydrylazetidin-3-one with 4-Bromotoluene

This protocol provides a step-by-step procedure for a representative α-arylation reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Pd₂(dba)₃ and SPhos to a dry Schlenk flask. B 2. Add 1-benzhydrylazetidin-3-one and 4-bromotoluene. A->B C 3. Evacuate and backfill the flask with argon (3x). B->C D 4. Add anhydrous toluene via syringe. C->D E 5. Add LiHMDS solution dropwise at room temperature. D->E F 6. Heat the reaction mixture to 100 °C. E->F G 7. Monitor the reaction by TLC or LC-MS. F->G H 8. Cool to room temperature and quench with saturated NH₄Cl. G->H I 9. Extract with ethyl acetate. H->I J 10. Dry the organic layer over Na₂SO₄ and concentrate. I->J K 11. Purify by column chromatography. J->K

Caption: General workflow for the α-arylation of 1-benzhydrylazetidin-3-one.

Materials:

  • 1-Benzhydrylazetidin-3-one (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • LiHMDS (1.0 M solution in THF, 1.5 equiv)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and SPhos.

    • Add 1-benzhydrylazetidin-3-one and 4-bromotoluene to the flask.

    • Seal the flask with a septum and evacuate and backfill with argon three times.

    • Add anhydrous toluene via a syringe.

  • Reaction Execution:

    • With stirring, add the LiHMDS solution dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 100 °C in an oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methylphenyl)-1-benzhydrylazetidin-3-one.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature or adding a second portion of the catalyst and ligand. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Side Reactions: The formation of diarylated products can sometimes be observed. Using a slight excess of the ketone or carefully controlling the stoichiometry of the base can help to minimize this.

  • Ligand Choice: The optimal ligand may vary depending on the specific aryl halide used. Screening a small panel of bulky phosphine ligands is recommended for challenging substrates.

  • Base Sensitivity: 1-Benzhydrylazetidin-3-one is generally stable to the reaction conditions, but prolonged reaction times at high temperatures should be avoided to prevent potential degradation.

Conclusion

The palladium-catalyzed α-arylation of 1-benzhydrylazetidin-3-one is a robust and versatile method for the synthesis of novel 2-arylazetidine derivatives. By carefully selecting the catalyst, ligand, and base, a wide range of aryl and heteroaryl groups can be efficiently coupled to the azetidine core. The resulting products are valuable intermediates for the development of new therapeutic agents and chemical probes. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement and adapt this powerful cross-coupling reaction in their own synthetic endeavors.

References

  • Clayden, J., et al. (2001). Palladium-Catalyzed α-Arylation of Enolates of Esters, Amides, and Ketones.
  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. Available at: [Link]

  • Hamann, B. C., & Hartwig, J. F. (1997). Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society, 119(50), 12382–12383. Available at: [Link]

  • Bellina, F., & Rossi, R. (2010). The α-Arylation of Carbonyl Compounds and Their Nitrogen- and Sulfur-Containing Analogs via Palladium-Catalyzed C−H Bond Functionalization. Chemical Reviews, 110(2), 1082–1146. Available at: [Link]

  • Mori, A., et al. (2001). Palladium-Catalyzed α-Arylation of Esters. Organic Letters, 3(16), 2579–2581. Available at: [Link]

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation of 1-Benzhydrylazetidin-3-one Hydrochloride to Azetidin-3-ol

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Azetidin-3-ol in Medicinal Chemistry The azetidine ring is a strained four-membered nitrogen-containing heterocycle that...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Azetidin-3-ol in Medicinal Chemistry

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that is a key structural motif in numerous natural products and biologically active compounds.[1][2] Among its derivatives, azetidin-3-ol serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents. Its importance is highlighted by its incorporation into drugs such as the antiepileptic Dezinamide and the antihypertensive Azelnidipine.[3] The synthesis of azetidin-3-ol often proceeds from its N-protected precursor, 1-benzhydrylazetidin-3-ol, making the efficient and clean conversion of 1-benzhydrylazetidin-3-one to this key intermediate a critical step in many synthetic routes.[3][4][5]

This document provides a detailed guide to the catalytic hydrogenation of 1-benzhydrylazetidin-3-one hydrochloride to 1-benzhydrylazetidin-3-ol, a process that simultaneously reduces the ketone and removes the hydrochloride salt. Furthermore, it will touch upon the subsequent deprotection of the benzhydryl group to yield the final desired product, azetidin-3-ol.

Reaction Overview and Mechanistic Considerations

The core transformation is the reduction of a ketone to a secondary alcohol. While various reducing agents can accomplish this, catalytic hydrogenation offers a clean, efficient, and scalable method.[6] The reaction proceeds by the addition of hydrogen across the carbonyl double bond, mediated by a metal catalyst.

The dual role of catalytic hydrogenation in this specific transformation is noteworthy:

  • Reduction of the Ketone: The primary reaction is the reduction of the carbonyl group of the azetidin-3-one to a hydroxyl group.

  • Deprotection of the N-Benzhydryl Group (in a subsequent, separate step): While the initial hydrogenation focuses on the ketone, a subsequent hydrogenolysis step is typically required to cleave the N-benzhydryl protecting group to yield the final azetidin-3-ol.[7][8] This is often achieved using a palladium-based catalyst.[1][9]

For the initial ketone reduction, Raney Nickel is a commonly employed catalyst due to its high activity and cost-effectiveness.[10][11] The mechanism of Raney Nickel-catalyzed ketone reduction is believed to involve the adsorption of both the hydrogen and the ketone onto the catalyst surface, facilitating the transfer of hydrogen atoms to the carbonyl carbon and oxygen.[12]

Experimental Protocol: Catalytic Hydrogenation of 1-Benzhydrylazetidin-3-one Hydrochloride

This protocol details the reduction of the ketone functionality.

Materials and Equipment
Reagents Equipment
1-Benzhydrylazetidin-3-one hydrochlorideHigh-pressure hydrogenation reactor (e.g., Parr shaker)
Raney Nickel (50% slurry in water)Magnetic stirrer and stir bar
Methanol (MeOH) or Ethanol (EtOH)Schlenk line or similar inert gas setup
Nitrogen (N₂) gasFiltration apparatus (e.g., Büchner funnel, Celite®)
Hydrogen (H₂) gasStandard laboratory glassware
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[14][15]

  • Raney Nickel: Raney Nickel is a pyrophoric catalyst, especially when dry, and can ignite flammable solvents.[13][15] It should always be handled as a slurry and never allowed to dry.[16]

  • Pressure Reactions: Hydrogenation reactions are often performed under pressure. Ensure the reactor is rated for the intended pressure and temperature.[14] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[14]

Step-by-Step Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor vessel.

    • Add a magnetic stir bar to the vessel.

    • In a separate flask, weigh the desired amount of 1-benzhydrylazetidin-3-one hydrochloride.

  • Catalyst Handling and Addition:

    • Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry to the reactor. The amount of catalyst can vary, but a starting point is typically 5-10% by weight relative to the substrate.

    • Causality: Handling the catalyst under an inert atmosphere prevents premature reaction with atmospheric oxygen, which can deactivate the catalyst and poses a fire hazard.[15]

  • Substrate Addition and System Purging:

    • Add the 1-benzhydrylazetidin-3-one hydrochloride to the reactor.

    • Add the chosen solvent (Methanol or Ethanol). The concentration of the substrate is typically in the range of 0.1-0.5 M.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the system with nitrogen three times to remove all oxygen.[14] This involves pressurizing the reactor with nitrogen and then venting to a safe exhaust.

  • Hydrogenation:

    • After the final nitrogen purge, evacuate the reactor and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. A drop in pressure indicates that the reaction is proceeding.

    • The reaction time will vary depending on the scale, catalyst loading, temperature, and pressure, but it is typically complete within a few hours.

  • Reaction Work-up and Catalyst Filtration:

    • Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring like TLC or LC-MS), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen to a safe exhaust.

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.[14]

    • Crucial Step: Under a nitrogen atmosphere, carefully open the reactor. The reaction mixture will contain the product and the pyrophoric Raney Nickel catalyst.

    • Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the Raney Nickel. Wash the catalyst pad with a small amount of the solvent.

    • Causality: Filtering through Celite® provides a safe and effective way to separate the fine catalyst particles from the reaction mixture. Keeping the catalyst wet during and after filtration is critical to prevent ignition.[13]

    • Immediately quench the filtered catalyst by adding it to a large volume of water.[13]

  • Product Isolation:

    • The filtrate contains the 1-benzhydrylazetidin-3-ol.

    • The solvent can be removed under reduced pressure to yield the crude product.

    • Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Data Presentation and Expected Results

Parameter Typical Value/Range Notes
Substrate 1-Benzhydrylazetidin-3-one hydrochloride---
Catalyst Raney Nickel (50% slurry)5-10 wt%
Solvent Methanol or Ethanol---
Hydrogen Pressure 50-100 psiHigher pressure may increase reaction rate.
Temperature Room Temperature - 50 °CHigher temperature may increase reaction rate.
Reaction Time 2-8 hoursMonitor by hydrogen uptake or TLC/LC-MS.
Expected Yield >90%Yields can be very high for this transformation.

Visualization of the Process

Reaction Pathway

Substrate 1-Benzhydrylazetidin-3-one HCl Intermediate 1-Benzhydrylazetidin-3-ol Substrate->Intermediate H₂, Raney Ni (Ketone Reduction) Final_Product Azetidin-3-ol Intermediate->Final_Product H₂, Pd/C (N-Deprotection)

Caption: Reaction pathway from the starting material to the final product.

Experimental Workflow

A Reactor Setup & Inert Atmosphere Purge B Catalyst & Substrate Charging A->B C Nitrogen Purge (3x) B->C D Hydrogenation (Pressure & Temperature Control) C->D E Reaction Monitoring D->E E->D Continue if incomplete F Cooling & Hydrogen Venting E->F Reaction Complete G Nitrogen Purge (3x) F->G H Catalyst Filtration (under N₂) G->H I Product Isolation H->I

Caption: Step-by-step experimental workflow for the catalytic hydrogenation.

Subsequent Deprotection to Azetidin-3-ol

While this guide focuses on the ketone reduction, it is important to note that the removal of the N-benzhydryl group is the next logical step to obtain the final azetidin-3-ol. This is typically achieved via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][9] The conditions for this deprotection may vary, but often involve reacting the 1-benzhydrylazetidin-3-ol with Pd/C in a suitable solvent like methanol or ethanol under hydrogen pressure.

Troubleshooting

Problem Possible Cause Solution
Slow or incomplete reaction Inactive catalystUse fresh, properly stored Raney Nickel.
Insufficient hydrogen pressureEnsure the system is properly sealed and increase the hydrogen pressure within safe limits.
Low temperatureGently warm the reaction mixture.
Low yield Product loss during work-upEnsure complete transfer of the reaction mixture and thorough washing of the catalyst.
Side reactionsOptimize reaction conditions (temperature, pressure, catalyst loading).
Difficulty in filtering the catalyst Catalyst particles too fineUse a thicker Celite® pad or a finer filter paper.

Conclusion

The catalytic hydrogenation of 1-benzhydrylazetidin-3-one hydrochloride is a robust and high-yielding method for the synthesis of the valuable intermediate, 1-benzhydrylazetidin-3-ol. By following the detailed protocol and adhering to the stringent safety precautions, researchers can confidently and efficiently perform this important transformation. The subsequent deprotection provides access to azetidin-3-ol, a key building block for the development of novel therapeutics.

References

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hydrogenation SOP. (n.d.).
  • Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. (2014, October 21). ACS Publications. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Nanjing Hjchem.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Retrieved from [Link]

  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. (2026, March 10). ResearchGate. Retrieved from [Link]

  • Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. (n.d.). MSU chemistry. Retrieved from [Link]

  • A new method of N-benzhydryl deprotection in 2-azetidinone series. (2003). DIAL.pr - BOREAL. Retrieved from [Link]

  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal catalysts. (n.d.). ScienceDirect.
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu. Retrieved from [Link]

  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. (2019, May 31). MDPI. Retrieved from [Link]

  • Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. (2023, July 11). RSC Publishing. Retrieved from [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (2026, February 7). ResearchGate. Retrieved from [Link]

  • A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. (n.d.). ResearchGate.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2010, June 28). ACS Publications. Retrieved from [Link]

  • Raney Nickel Reduction Mechanism. (2021, June 23). YouTube. Retrieved from [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). ACS Publications. Retrieved from [Link]

  • 19.15: Reductions of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. (n.d.). Chemical Reviews.
  • Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. (2004, November 17). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Preparation of 1-substituted azetidine-3-ol derivatives. (n.d.). Google Patents.
  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved from [Link]

  • Studies in the Reduction of Ketones: Part I. Promotion of the Hydrogenation of Ketones over Raney Nickel Catalyst. Part II. The Stereochemistry of the Catalytic Reduction of Ketones. (2020, March 31). Enlighten Theses. Retrieved from [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]

  • A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Syntheses of Azetidines and Azetidin-2-ones. (n.d.).
  • 1-benzhydrylazetidin-3-ol Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 1-Benzhydryl-3-azetidinone, 95%. (n.d.). Ottokemi. Retrieved from [Link]

  • Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. (2021, March 25). huscap. Retrieved from [Link]

  • One-Pot, Tandem Wittig Hydrogenation: Formal C(sp3)-C(sp3) Bond Formation with Extensive Scope. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-Benzhydrylazetidin-3-one Hydrochloride

Welcome to the technical support center for the crystallization of 1-benzhydrylazetidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-benzhydrylazetidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your crystallization yield and product quality.

Troubleshooting Guide: Enhancing Crystallization Yield

This section addresses specific issues you may encounter during the crystallization of 1-benzhydrylazetidin-3-one hydrochloride. Each answer explains the underlying causality and provides actionable protocols.

Q1: My crystallization yield of 1-benzhydrylazetidin-3-one hydrochloride is consistently low. What are the primary factors to investigate?

Low yield is a common issue in crystallization and can be attributed to several factors. A systematic approach is crucial for diagnosis. The fundamental principle of crystallization is to create a supersaturated solution from which the compound will precipitate in an ordered, crystalline form upon changing conditions.[1][2]

Core Areas for Investigation:

  • Supersaturation Control: Yield is directly proportional to the difference in solute concentration between the initial supersaturated state and the final equilibrium state (solubility at the final temperature). Inadequate supersaturation will lead to incomplete precipitation.[1] You can achieve supersaturation through cooling, anti-solvent addition, or evaporation of the solvent.[1][3]

  • Solvent & Anti-Solvent System: The choice of solvent is critical.[] An ideal solvent should dissolve the 1-benzhydrylazetidin-3-one hydrochloride at an elevated temperature but have low solubility at cooler temperatures. Conversely, an anti-solvent is a liquid in which the compound is poorly soluble and is used to induce precipitation.

    • Common Solvents: Based on related preparations, solvents like methanol, ethanol, ethyl acetate, and dichloromethane have been used for dissolving the parent compound or its precursors.[5][6][7]

    • Common Anti-Solvents: Hexane is frequently mentioned as a suitable anti-solvent to induce crystallization of the free base, which suggests it would be a strong anti-solvent for the more polar hydrochloride salt as well.[5][8] Ethyl acetate has also been used to slurry and wash related hydrochloride salts, indicating low solubility.[6][7]

  • Purity of the Starting Material: Impurities can significantly inhibit crystallization by interfering with the crystal lattice formation or by increasing the solubility of the target compound in the mother liquor.[2][3]

    • Pre-Purification: If the crude product is an oil or contains significant impurities, consider purification before crystallization. Methods like silica gel column chromatography (e.g., with heptane/ethyl acetate) or treatment with activated carbon have been documented for the parent compound.[5][8]

  • Temperature and Cooling Rate: The rate at which you cool the solution affects both nucleation and crystal growth.[]

    • Rapid Cooling: Tends to produce a large number of small crystals (fines), which can be difficult to filter and may trap impurities.

    • Slow Cooling: Allows for the growth of larger, more ordered crystals, generally leading to higher purity and often an improved isolated yield after filtration and drying.

Q2: Instead of crystals, I'm observing an "oiling out" or amorphous precipitation. How can I prevent this?

"Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a supercooled liquid or amorphous solid rather than a crystalline solid. This is often due to the level of supersaturation being too high for orderly crystal nucleation and growth.

Strategies to Prevent Oiling Out:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice.

    • Slower Anti-Solvent Addition: Add the anti-solvent dropwise and with vigorous stirring to avoid creating localized areas of very high supersaturation.[1]

  • Increase the Crystallization Temperature: If oiling out occurs at low temperatures, try to induce crystallization at a slightly higher temperature where the molecule has more kinetic energy.

  • Seeding: Introduce a small number of seed crystals to the solution at the point of saturation. These seeds act as templates for crystal growth, bypassing the difficult primary nucleation step and promoting controlled crystallization.

  • Solvent System Modification: The solvent choice can heavily influence this behavior. Try a solvent system where the solubility of 1-benzhydrylazetidin-3-one hydrochloride is lower, requiring less of a temperature change or anti-solvent to achieve saturation.

Q3: How can I systematically optimize my solvent and anti-solvent selection and ratios?

Optimizing the solvent system is an empirical process, but it can be approached systematically to maximize yield and purity.[9]

Experimental Protocol: Solvent System Screening
  • Solubility Testing:

    • In a series of small vials, add a known amount (e.g., 10 mg) of your 1-benzhydrylazetidin-3-one hydrochloride.

    • Add potential solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone) dropwise at room temperature until the solid dissolves. Record the volume needed. This identifies good solvents.

    • In parallel, test potential anti-solvents (e.g., hexane, heptane, diethyl ether, methyl tert-butyl ether (MTBE), water) to confirm low solubility.

  • Test Crystallization:

    • Dissolve a larger sample (e.g., 100 mg) in a minimal amount of the best "good solvent" at an elevated temperature (e.g., 50°C).

    • Slowly add a selected anti-solvent dropwise until turbidity (cloudiness) persists.

    • If no crystals form, add a few more drops of anti-solvent and cool the solution slowly.

    • Observe the quality and quantity of the crystals formed.

  • Ratio Optimization: Repeat the test crystallization, varying the ratio of solvent to anti-solvent to find the optimal balance that maximizes crystal precipitation while minimizing impurity inclusion.

Solvent System Component Role Potential Candidates Rationale/Considerations
Primary Solvent To dissolve the compound at elevated temperatures.Isopropanol (IPA), Ethanol, AcetonitrilePolar solvents are needed for the hydrochloride salt. Alcohols are common for salt crystallization.
Anti-Solvent To reduce solubility and induce precipitation.Ethyl Acetate, Hexane, MTBE, TolueneNon-polar or less polar solvents in which the salt is insoluble.
Example System 1 Cooling & Anti-Solvent CrystallizationIsopropanol / HexaneDissolve in hot IPA, then add hexane as an anti-solvent and/or cool.
Example System 2 Slurry / Re-crystallizationEthyl AcetateFor compounds with low solubility, slurrying in a hot solvent can improve crystallinity and purity.[6]
Q4: What is the role of seeding, and how should it be performed correctly?

Seeding is the process of adding a small quantity of pre-existing crystals of the target compound to a saturated solution to initiate crystallization. It is a powerful technique to control the crystallization process.[]

Causality and Benefits:

  • Bypasses Primary Nucleation: It provides a template for crystal growth, avoiding the high energy barrier of forming a new nucleus.[]

  • Controls Polymorphism: Seeding with the desired crystal form (polymorph) ensures that the bulk material crystallizes in that same form, which is critical for drug performance.[2]

  • Improves Crystal Size Distribution: It can lead to a more uniform and larger crystal size, which improves filterability and handling.

Protocol for Seeding
  • Prepare Seed Crystals: Obtain a small sample of high-purity 1-benzhydrylazetidin-3-one hydrochloride. If none is available, generate a small amount through rapid precipitation and isolate the solid.

  • Prepare the Solution: Dissolve the crude material in the chosen solvent at an elevated temperature. Cool the solution slowly.

  • Identify the Metastable Zone: The metastable zone is the region of supersaturation where spontaneous nucleation is slow, but crystal growth on existing surfaces is favorable.[1] This is typically just below the saturation temperature.

  • Add Seeds: Once the solution enters the metastable zone (i.e., is slightly supersaturated but not yet crystallizing spontaneously), add the seed crystals (typically 0.1-1% by weight of the solute).

  • Controlled Growth: Continue the slow cooling process to allow the crystals to grow on the seeds.

Frequently Asked Questions (FAQs)

What are the known physical properties of 1-benzhydrylazetidin-3-one hydrochloride?

The free base, 1-benzhydrylazetidin-3-one, is often described as a solid, ranging from white to orange powder or crystals, or as a light yellow oil after chromatographic purification.[5][10] Its melting point is reported as 75.0-79.0°C. The hydrochloride salt is expected to be a more stable, crystalline solid with a higher melting point. The molecular weight of the free base is 237.30 g/mol , while the hydrochloride salt is 275.77 g/mol .[11][12]

How does the synthesis route impact potential impurities?

1-Benzhydrylazetidin-3-one is typically synthesized via the oxidation of 1-benzhydrylazetidin-3-ol.[5][8] The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

  • Potential Impurities:

    • Unreacted Starting Material: Residual 1-benzhydrylazetidin-3-ol.

    • Oxidation Byproducts: Impurities formed from over-oxidation or side reactions.

    • Solvent Adducts: In some cases, solvents like methanol can react with intermediates to form impurities (e.g., 1-benzhydryl-3-methoxy-azetidine).[6] These impurities can disrupt crystallization, making pre-purification essential for achieving high yield and purity.[3]

Why is pH control important for crystallizing a hydrochloride salt?

The hydrochloride salt exists as an equilibrium between the protonated azetidine nitrogen (the desired salt) and the free base.

  • Low pH (Acidic): Ensures the compound remains in its protonated, salt form, which has different solubility characteristics than the free base. The presence of excess HCl is necessary.

  • High pH (Basic): If the solution is not sufficiently acidic (e.g., due to contamination with a basic substance), the equilibrium will shift towards the free base. The free base has different solubility and may not crystallize under the same conditions, or it may oil out, thus lowering the yield of the desired hydrochloride salt.

Visual Workflow and Diagrams
Troubleshooting Low Crystallization Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low crystallization yield.

TroubleshootingWorkflow Start Start: Low Crystallization Yield CheckPurity 1. Assess Purity of Starting Material (TLC, HPLC, NMR) Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure Purify Purify Material (Column Chromatography, Activated Carbon) IsPure->Purify No CheckSolvent 2. Evaluate Solvent System IsPure->CheckSolvent Yes Purify->CheckSolvent IsOilingOut Oiling Out or Amorphous Solid? CheckSolvent->IsOilingOut ModifyConditions Adjust Conditions: - Slower Cooling/Anti-Solvent Addition - Use Seeding - Change Solvent IsOilingOut->ModifyConditions Yes OptimizeSaturation 3. Optimize Supersaturation IsOilingOut->OptimizeSaturation No ModifyConditions->OptimizeSaturation IsYieldImproved Yield Improved? OptimizeSaturation->IsYieldImproved End End: Process Optimized IsYieldImproved->End Yes Reevaluate Re-evaluate All Parameters IsYieldImproved->Reevaluate No Reevaluate->CheckPurity

Caption: A decision-making workflow for troubleshooting low crystallization yield.

References
  • VxP Pharma (2020). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • ACS Publications (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Syrris (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • ACS Publications (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Available at: [Link]

  • Neuland Labs (2023). The Crucial Role of Crystallization in Drug Substances Development. Available at: [Link]

  • PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. Available at: [Link]

  • Ottokemi. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of 1-Benzhydrylazetidin-3-one Hydrochloride

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on conformationally rigid, privileged scaffolds like the azetidine ring[1], handling sterically encumbered protecting groups ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on conformationally rigid, privileged scaffolds like the azetidine ring[1], handling sterically encumbered protecting groups has become a critical bottleneck.

The benzhydryl (diphenylmethyl) group is essential for stabilizing the strained four-membered azetidine ring during synthesis and preventing over-alkylation[1]. However, its removal is notoriously difficult due to extreme steric shielding. For 1-benzhydrylazetidin-3-one hydrochloride , this challenge is compounded by the presence of a reactive C3-ketone, which is highly susceptible to unwanted reduction. This guide provides field-proven, mechanistically grounded solutions to ensure complete deprotection while preserving molecular integrity.

Part 1: Mechanistic Insights — The Causality of Failure

Understanding why a reaction fails is the first step in troubleshooting. Incomplete deprotection of this specific substrate usually stems from three mechanistic conflicts:

  • The Steric "Butterfly" Effect: The benzhydryl group forms a bulky, two-phenyl shield around the azetidine nitrogen[1]. This physical barrier prevents mild reagents or standard atmospheric Pd/C catalysts from efficiently accessing the C–N bond.

  • Protonation State (The Hydrochloride Trap): Reagents that rely on nucleophilic attack by the azetidine nitrogen (such as chloroformates) will fail completely if the nitrogen is protonated. Starting directly from the hydrochloride salt without a free-basing step is a primary cause of 0% conversion.

  • Chemoselectivity Conflicts: Traditional hydrogenolysis (H2, Pd/C) is highly energetic. While it can cleave the sterically hindered C–N bond, the C=O bond at the 3-position is frequently reduced concurrently, yielding azetidin-3-ol[2].

Part 2: Diagnostic FAQ

Q1: I added 1-chloroethyl chloroformate (ACE-Cl) directly to 1-benzhydrylazetidin-3-one hydrochloride and refluxed it, but recovered 100% starting material. Why? A1: ACE-Cl dealkylation requires the nitrogen's lone pair to nucleophilically attack the chloroformate carbonyl[3]. Because your starting material is a hydrochloride salt, the nitrogen is protonated and non-nucleophilic. You must free-base the starting material (e.g., using aqueous NaHCO₃) prior to the addition of ACE-Cl.

Q2: I switched to the ACE-Cl method to preserve the ketone. However, LC-MS shows a stable, unreactive mass instead of the free amine. What is happening? A2: The ACE-Cl reaction is a two-step process. In Step 1, the benzhydryl group is displaced to form a 1-chloroethyl carbamate intermediate. In Step 2, this intermediate must be solvolyzed. If you merely evaporate the solvent and perform an aqueous workup, the carbamate remains intact. You must dissolve the crude intermediate in methanol and heat to reflux to trigger methanolysis, which evolves CO₂ and acetaldehyde, releasing the azetidine[3][4].

Q3: I attempted catalytic hydrogenolysis using standard 10% Pd/C and a hydrogen balloon. The reaction stalled at <20% conversion. How can I drive it to completion? A3: Standard Pd/C under atmospheric pressure lacks the thermodynamic driving force to overcome the benzhydryl group's steric bulk. You must switch to 20 wt% Pearlman’s catalyst (Pd(OH)₂/C) and increase the hydrogen pressure to 60 psi[5]. Additionally, changing the solvent from THF to ethanol or methanol significantly accelerates hydrogenolysis[5][6]. (Note: This will likely reduce your ketone).

Q4: My hydrogenolysis went to completion, but my mass spec shows +2 Da from the expected product. What happened? A4: You have over-reduced your molecule. The[M+2] mass indicates that the C3-ketone was reduced to a secondary alcohol (azetidin-3-ol) during the high-pressure hydrogenolysis[2]. If ketone integrity is required for downstream functionalization, you must abandon hydrogenolysis and use the non-reductive ACE-Cl protocol[7].

Part 3: Visualizing the Reaction Pathways & Diagnostics

Pathway SM 1-Benzhydrylazetidin-3-one Intermediate 1-Chloroethyl Carbamate Intermediate SM->Intermediate ACE-Cl, DCE Reflux Product Azetidin-3-one HCl (Target) SM->Product Pd(OH)2/C, H2 (Careful control) SideProduct Azetidin-3-ol (Over-reduction) SM->SideProduct Pd/C, H2 (Excess/Standard) Intermediate->Product MeOH Reflux

Reaction pathways for benzhydryl deprotection: ACE-Cl selectivity vs. hydrogenolysis.

Workflow Start Incomplete Deprotection Detected Method Which method was used? Start->Method Hydro Hydrogenolysis (Pd/C or Pd(OH)2/C) Method->Hydro ACE ACE-Cl Method Method->ACE CheckHydro Check H2 Pressure, Solvent (EtOH/MeOH), & Catalyst Poisoning Hydro->CheckHydro CheckACE Check ACE-Cl Purity, Ensure Complete Methanolysis ACE->CheckACE FixHydro Increase to 60 psi, Use Pearlman's Catalyst CheckHydro->FixHydro FixACE Reflux in MeOH for >1h to cleave carbamate CheckACE->FixACE

Diagnostic workflow for resolving incomplete benzhydryl deprotection in azetidines.

Part 4: Quantitative Data Summary

Table 1: Comparison of Deprotection Methods for 1-Benzhydrylazetidin-3-one

MethodReagentsTemp / PressureTypical YieldKetone IntegrityPrimary Failure Mode
Non-Reductive (ACE-Cl) 1-Chloroethyl chloroformate, then MeOHReflux / Atm80–86%Preserved Incomplete solvolysis of carbamate intermediate
High-Pressure Hydrogenolysis 20% Pd(OH)₂/C, H₂25 °C / 60 psi70–85%Compromised (High risk of reduction)Catalyst poisoning, steric stalling
Standard Hydrogenolysis 10% Pd/C, H₂25 °C / 15 psi (Balloon)<20%CompromisedInsufficient energy to overcome steric bulk

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems featuring mandatory In-Process Controls (IPCs).

Protocol A: Non-Reductive Deprotection via ACE-Cl (Ketone-Preserving)

Use this protocol when downstream chemistry requires an intact C3-ketone[4][7].

Step 1: Free-Basing (Critical Preparatory Step)

  • Suspend 1-benzhydrylazetidin-3-one hydrochloride in dichloromethane (DCM).

  • Wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8.

  • Extract, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the free base. Causality: ACE-Cl requires a nucleophilic amine. Protonated salts will not react.

Step 2: Carbamate Formation

  • Dissolve the free base (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE allows a higher reflux temperature than DCM, driving the sterically hindered substitution[4].

  • Cool to 0 °C and add 1-chloroethyl chloroformate (1.2 eq) dropwise.

  • Heat the mixture to reflux (83 °C) for 2 hours.

  • IPC Check 1: Sample the reaction, quench with water, extract with EtOAc, and run LC-MS. Do NOT proceed until the starting material mass is completely replaced by the carbamate intermediate.

Step 3: Solvent Exchange & Methanolysis

  • Evaporate the DCE completely under reduced pressure. Causality: Residual DCE dilutes the methanol and slows down the solvolysis step.

  • Dissolve the crude carbamate residue in anhydrous methanol.

  • Heat to reflux (65 °C) for 1–2 hours. Causality: Methanol acts as a nucleophile, attacking the 1-chloroethyl group and liberating acetaldehyde, CO₂, and the desired azetidin-3-one[3].

  • IPC Check 2: LC-MS must show the disappearance of the carbamate mass.

Step 4: Isolation

  • Concentrate the methanol in vacuo.

  • Triturate the resulting solid with diethyl ether to dissolve the diphenylmethyl methyl ether byproduct.

  • Filter to collect pure azetidin-3-one hydrochloride as a solid.

Protocol B: High-Pressure Hydrogenolysis

Use this protocol ONLY if the ketone is protected (e.g., as a ketal) or if reduction to azetidin-3-ol is acceptable[5][6].

  • Reaction Setup: Dissolve the free-based substrate in ethanol or methanol. Causality: Protic solvents facilitate the protonation of the leaving benzhydryl group, accelerating C–N bond cleavage compared to aprotic solvents like THF[6].

  • Catalyst Addition: Add 20 wt% Pd(OH)₂/C (Pearlman’s catalyst).

  • Pressurization: Pressurize the reactor to 60 psi with H₂ gas. Causality: Atmospheric pressure is thermodynamically insufficient to overcome the steric barrier[5].

  • IPC & Isolation: Monitor H₂ uptake. Once uptake ceases, sample for LC-MS. Filter through Celite to remove the catalyst, wash with methanol, and concentrate.

Sources

Troubleshooting

optimizing solvent selection for 1-benzhydrylazetidin-3-one hydrochloride purification

Welcome to the Technical Support Center for the purification of 1-benzhydrylazetidin-3-one hydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-benzhydrylazetidin-3-one hydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific mechanistic challenges of this molecule.

The purification of 1-benzhydrylazetidin-3-one hydrochloride presents a unique physicochemical dichotomy: it features a highly lipophilic benzhydryl (diphenylmethyl) group paired with a highly polar, strained, and reactive azetidine hydrochloride core. Balancing these opposing solubility profiles while preventing the thermal degradation of the strained four-membered ring is the key to achieving high-purity yields.

Below, you will find our causality-driven troubleshooting FAQs, quantitative solvent data, and a self-validating experimental workflow.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: During anti-solvent addition, my product separates as a dense oil at the bottom of the flask instead of forming crystals. How do I fix this? The Causality: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," occurs when your supersaturated solution hits the spinodal decomposition curve before reaching the solubility curve. The bulky, lipophilic benzhydryl group lowers the lattice energy and the melting point of the solvate (the free base melts at just 75–79 °C [1]). Consequently, the molecule prefers to form a solute-rich liquid phase rather than organizing into a solid crystal lattice. The Solution:

  • Decrease Supersaturation: Dilute your initial primary solvent volume by 10–15%.

  • Thermal Seeding: Introduce the anti-solvent at a higher temperature (e.g., 50 °C) until slight turbidity is reached, then immediately introduce authentic seed crystals. This provides a low-energy template for heterogeneous nucleation, forcing the system to bypass the oiling-out phase.

Q2: I am observing a new degradation impurity in my HPLC chromatogram after recrystallization. Is the molecule degrading in the solvent? The Causality: Yes. 1-Benzhydrylazetidin-3-one contains a highly strained 4-membered azetidine ring, possessing a ring strain of approximately 25.4 kcal/mol [2]. When subjected to prolonged heating in protic solvents (like methanol) in the presence of its own acidic hydrochloride proton, the azetidine nitrogen becomes a superior leaving group. This triggers nucleophilic attack by the solvent on the adjacent carbons, leading to irreversible ring-opening degradation. The Solution:

  • Limit Thermal Stress: Never boil the solution. Keep dissolution temperatures strictly below 60 °C.

  • Self-Validation Check: Analyze your purified product via 1 H-NMR. The disappearance of the characteristic azetidine multiplet ( δ ~3.9–4.5 ppm) and the appearance of linear aliphatic signals will immediately confirm if ring-opening has occurred.

Q3: My isolated salt still contains unreacted benzhydrol or benzhydrylamine. How do I optimize the solvent to remove these? The Causality: If you use a single polar solvent (e.g., pure isopropanol), the lipophilic impurities may co-precipitate upon cooling due to a shared drop in solubility. The Solution: Utilize a binary solvent/anti-solvent system [3]. Methanol acts as the primary solvent to disrupt the ionic lattice of the salt. Ethyl Acetate acts as the anti-solvent; because it is a moderately polar aprotic solvent, it retains excellent solubilizing power for lipophilic impurities (like benzhydrol) even at low temperatures (5 °C), ensuring they remain trapped in the mother liquor while the highly polar hydrochloride salt selectively crystallizes.

Part 2: Quantitative Data for Solvent Selection

To engineer a self-validating purification system, solvent selection must be dictated by dielectric constants ( ε ) and boiling points to balance solubility and thermal safety.

SolventSystem RoleBoiling Point (°C)Dielectric Constant ( ε )Mechanistic Target
Methanol Primary Solvent64.732.7Solvates the Amine HCl ionic lattice via H-bonding.
Ethyl Acetate Anti-Solvent77.16.0Lowers bulk ε to precipitate salt; retains lipophilic impurities.
Isopropanol Alternative Primary82.518.3Moderate ε ; higher risk of oiling out due to lower polarity.
Heptane Wash Solvent98.41.9Flushes residual non-polar organics from the filter cake.

Part 3: Optimized Anti-Solvent Crystallization Protocol

This step-by-step methodology utilizes the Methanol/Ethyl Acetate binary system. It is designed as a self-validating workflow: the volumetric ratios ensure the mixture's final dielectric constant drops below the salt's solubility threshold while remaining high enough to solvate impurities.

  • Dissolution: Suspend 1.0 g of crude 1-benzhydrylazetidin-3-one hydrochloride in 3.0 mL of Methanol in a round-bottom flask.

  • Controlled Heating: Warm the suspension gently to 50–55 °C under continuous stirring until complete dissolution is achieved. (Critical: Do not exceed 60 °C to prevent strain-driven nucleophilic ring-opening).

  • Polishing Filtration: Pass the hot solution quickly through a pre-warmed 0.45 µm PTFE syringe filter into a clean flask to remove insoluble particulates.

  • Anti-Solvent Addition: While maintaining the solution at 50 °C, add 9.0 mL of pre-warmed Ethyl Acetate dropwise at a rate of ~1 mL/min. (Causality: Slow addition prevents local supersaturation spikes, avoiding LLPS/oiling out).

  • Seeding & Annealing: Once the solution becomes faintly turbid, pause the anti-solvent addition. Hold the temperature steady for 15 minutes to allow a stable crystal lattice to nucleate.

  • Cooling: Ramp the temperature down to 5 °C at a highly controlled rate of 0.5 °C/min.

  • Isolation: Filter the resulting crystalline suspension under vacuum.

    • Regional Note: In high-humidity environments (e.g., standard laboratory conditions in Taiwan), the hygroscopic nature of amine hydrochlorides requires rapid filtration under a dry nitrogen blanket to prevent moisture absorption.

  • Washing & Drying: Wash the filter cake with 5 mL of ice-cold Ethyl Acetate, followed by 5 mL of Heptane. Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Part 4: Troubleshooting Decision Workflow

Below is the logical decision tree for diagnosing and resolving crystallization failures in real-time.

G A Crude 1-Benzhydrylazetidin-3-one HCl in Hot Solvent B Does it oil out upon cooling? A->B C Decrease Supersaturation & Add Seed Crystals B->C Yes D Do crystals form? B->D No C->B E Increase Supersaturation (Evaporate Solvent) D->E No F Check Purity via HPLC D->F Yes E->D G Ring-opened impurities detected? F->G H Reduce Dissolution Temp (<60°C) Limit Heating Time G->H Yes I Filter, Wash & Dry (Successful Purification) G->I No

Figure 1: Logical decision tree for troubleshooting 1-benzhydrylazetidin-3-one HCl crystallization.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing (2021). Available at:[Link]

  • Patent Application Publication US 2010/0113831 A1: Recrystallization of Amine Hydrochlorides. Google Patents.
Optimization

🧪 Technical Support Center: Preventing Thermal Degradation of 1-Benzhydrylazetidin-3-one Hydrochloride

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers and drug development professionals handling 1-benzhydrylazetidin-3-one hydrochloride—a highly valuable but notoriously fragile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers and drug development professionals handling 1-benzhydrylazetidin-3-one hydrochloride—a highly valuable but notoriously fragile intermediate used in the synthesis of novel azetidine derivatives and γ-aminobutyric acid uptake inhibitors.

Below, you will find root-cause analyses, self-validating protocols, and troubleshooting FAQs to ensure the structural integrity of your compounds during synthesis and scale-up.

🔬 Knowledge Base: The Causality of Thermal Degradation

To prevent degradation, one must understand the thermodynamic forces at play. The instability of 1-benzhydrylazetidin-3-one is driven by extreme Baeyer (angle) strain .

The four-membered azetidine ring naturally possesses ~26 kcal/mol of ring strain. Introducing an sp2 -hybridized carbonyl carbon at the 3-position forces an ideal 120° bond angle into a ~90° constraint, drastically increasing this strain 1. Thermal energy easily overcomes the activation barrier for ring cleavage.

HCl Salt vs. Free Base: When maintained as a hydrochloride salt, the nitrogen lone pair is protonated, which slightly stabilizes the ring by preventing the nitrogen from participating in retro-Mannich-type fragmentation. However, when neutralized to the free base during reactions, the unprotonated nitrogen lone pair actively facilitates ring-opening, fragmentation, and intermolecular polymerization if exposed to temperatures above 0°C 2.

⚙️ Diagnostic Workflows & Validated Protocols

Protocol 1: Cryogenic Swern Oxidation (Synthesis of the Ketone)

Causality: Strong oxidants (like Jones reagent) cause hydrolytic ring cleavage 1. Swern oxidation is mild but highly exothermic. The reaction must be kinetically trapped at -78°C to prevent the thermal shock from shattering the azetidine ring [[3]]().

  • Pre-cooling: In an inert atmosphere, prepare a solution of oxalyl chloride (2.0 eq) in anhydrous DCM and cool strictly to -78°C.

  • Activation: Add DMSO (4.0 eq) dropwise. (Causality: Maintaining internal temp < -70°C prevents Pummerer rearrangement side products).

  • Oxidation: Add 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) dissolved in DCM slowly. Stir continuously at -78°C for 1 hour 3.

  • Quenching: Add triethylamine (10.0 eq) to neutralize the HCl and catalyze the final oxidation step 3. (Critical: The highly unstable free base is now formed. Temperature MUST remain at -78°C).

  • Self-Validation (In-line TLC): Before warming, quench a 0.1 mL aliquot in saturated aqueous NH4​Cl . Run a rapid TLC (Heptane/EtOAc 4:1). A distinct spot ( Rf​ ~0.4) reacting with 2,4-DNP stain confirms ketone formation. A dark streak indicates thermal polymerization has occurred.

  • Workup: Warm to 0°C (do not exceed room temperature) and immediately pour into ice water. Extract with ethyl acetate and concentrate strictly below 25°C.

Protocol 2: Low-Temperature Electrophilic/Nucleophilic Trapping

Causality: Once the ketone is formed, subsequent reactions require base. The free base of 1-benzhydrylazetidin-3-one is highly unstable at room temperature, degrading >60% within 12 hours 1.

  • Preparation: Dissolve 1-benzhydrylazetidin-3-one in anhydrous THF and cool to -78°C under nitrogen.

  • Addition: Add the nucleophile/electrophile dropwise. Maintain the reaction at -78°C for at least 2 hours 4. (Causality: This provides a kinetic window for the desired addition to outcompete thermal ring-opening).

  • Self-Validation (NMR): After quenching with saturated aqueous oxalic acid 4, isolate a crude sample. Run a rapid 1H -NMR ( CDCl3​ ). The preservation of the singlet at δ 4.60 ppm (benzhydryl CH) and the azetidine protons ( δ 4.01 ppm) validates successful addition without ring fragmentation 3.

  • Isolation: Extract with diethyl ether and separate layers at room temperature only after the reactive ketone has been consumed 4.

📊 Data Center: Quantitative Stability Matrix

ConditionFree Base StabilityHCl Salt StabilityMechanistic ConsequenceRecommended Action
-78°C Stable (Months)Stable (Months)Kinetic trapping of ring strain.Ideal for organometallic additions & oxidation 3, [[4]]().
0–5°C Degrades >60% over 12h 1Stable (Weeks)Slow retro-Mannich fragmentation begins.Use for temporary storage of the HCl salt only 1.
25°C (RT) Rapid degradation (Hours) 1Slow degradation (Days)Thermal energy overcomes activation barrier.Avoid prolonged exposure; never store free base here.
>50°C Immediate polymerizationRapid ring cleavageComplete destruction of the azetidine ring 2.Strictly avoid during rotary evaporation or drying.

🕸️ Mechanistic Visualization

ThermalDegradation A 1-Benzhydrylazetidin-3-one HCl (Strained 4-Membered Ring) B Thermal Stress (>30°C) & Free Base Formation A->B Activation Energy Overcome C Cryogenic Control (-78°C) & Mild Reagents A->C Kinetic Trapping D Retro-Mannich Fragmentation & Polymerization B->D Ring Cleavage E Successful Functionalization (Intact Azetidine) C->E Controlled Addition

Mechanistic divergence of azetidin-3-one under thermal stress vs. cryogenic control.

❓ Troubleshooting FAQs

Q: Why did my 1-benzhydrylazetidin-3-one polymerize into a dark oil during rotary evaporation? A: Rotary evaporation often utilizes a heated water bath (e.g., 40°C). Under reduced pressure, the solvent evaporates, leaving the concentrated free base exposed to thermal stress. At this temperature, the highly strained sp2 -hybridized azetidine ring undergoes rapid retro-Mannich fragmentation and subsequent polymerization [[2]](). Always concentrate the free base strictly at or below 20°C.

Q: Can I store the free base overnight in the fridge (4°C) before my next reaction step? A: It is highly discouraged. While the hydrochloride salt can be stored at room temperature if strictly sealed and dry, the free base is inherently unstable and will degrade >60% even at 0–5°C over a 12-hour period [[1]](). You must use the free base immediately in the next synthetic step.

Q: How do I safely form the free base for a reaction without degrading it? A: Neutralization should be performed in situ at cryogenic temperatures (-78°C) using a mild base like triethylamine 3, or in a rapid biphasic mixture (DCM/aqueous NaHCO3​ ) at 0°C with immediate extraction and use.

📚 References

  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - ChemicalBook Source: chemicalbook.com URL:

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry Source: acs.org URL:

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Chemical Reviews Source: acs.org URL:

  • 2 | PDF | Alkene | Chemical Reactions - Scribd Source: scribd.com URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Oxidation of 1-Diphenylmethylazetidin-3-ol to Azetidin-3-one

Welcome to the technical support center for the synthesis of 1-diphenylmethylazetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-diphenylmethylazetidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the oxidation of 1-diphenylmethylazetidin-3-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthesis for higher yields and purity.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry.[1] However, the synthesis of azetidin-3-ones through the oxidation of the corresponding azetidin-3-ols can be challenging due to the strained nature of the four-membered ring and the potential for various side reactions.[2] This guide focuses on the specific conversion of 1-diphenylmethylazetidin-3-ol to 1-diphenylmethylazetidin-3-one, a valuable intermediate in medicinal chemistry.[3][4][5]

Troubleshooting Guide & FAQs

Here we address common issues encountered during the oxidation of 1-diphenylmethylazetidin-3-ol, providing explanations and actionable solutions.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in this oxidation can stem from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent Stoichiometry: Ensure that the oxidizing agent and any activators or bases are used in the correct molar ratios. For instance, in a Parikh-Doering oxidation, a large excess of DMSO, the sulfur trioxide pyridine complex (SO3•C5H5N), and a tertiary amine base may be necessary for high conversion.[6][7]

    • Inadequate Reaction Time or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some oxidations, like the Swern oxidation, require cryogenic temperatures (e.g., -78 °C) to be effective and minimize side reactions, while others like the Parikh-Doering can be run at 0 °C to room temperature.[6][8][9][10] A preparative example for the synthesis of 1-diphenylmethylazetidin-3-one using a pyridine trioxide complex was stirred at 50°C for 30 minutes.[11]

  • Degradation:

    • Harsh Reaction Conditions: The azetidine ring can be sensitive to strongly acidic or basic conditions, as well as high temperatures. This can lead to ring-opening or other decomposition pathways.[12] Opt for milder oxidation methods.

    • Product Instability: Azetidin-3-ones can be reactive and may undergo self-condensation or other reactions.[2] It is crucial to work up the reaction promptly once complete and to purify the product under mild conditions.

  • Side Product Formation:

    • Over-oxidation: While less common for secondary alcohols, aggressive oxidizing agents could potentially lead to cleavage of the C-C bonds adjacent to the carbonyl group.

    • Formation of Dimeric Byproducts: Aldol-type condensation of the resulting azetidin-3-one can lead to the formation of dimeric impurities, especially if the product is highly reactive.[2]

Q2: I am observing significant byproduct formation. What are the common side reactions and how can I avoid them?

The most common side reactions in DMSO-based oxidations (like Swern and Parikh-Doering) are the formation of methylthiomethyl (MTM) ethers and other sulfur-containing byproducts.

Key Side Reactions and Mitigation Strategies:

Side ReactionFormation MechanismPrevention & Mitigation
Methylthiomethyl (MTM) Ether Formation In Swern-type oxidations, if the reaction temperature is not kept sufficiently low (e.g., below -60 °C), the reactive intermediate can undergo a Pummerer rearrangement, leading to the formation of MTM ethers.[13]Maintain strict temperature control, especially during the addition of reagents. The Parikh-Doering oxidation is less prone to this side reaction as it can be run at warmer temperatures.[8]
Aldol-Type Dimerization The enolizable nature of the azetidin-3-one product can lead to self-condensation, particularly in the presence of a base.[2]Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine. Quench the reaction promptly upon completion and consider a mildly acidic workup to neutralize any remaining base.
Ring Opening The strained azetidine ring can be susceptible to cleavage under harsh conditions.Employ mild oxidation methods. Avoid strong acids or bases and high temperatures during both the reaction and workup.
Q3: Which oxidation method is best suited for this transformation?

The choice of oxidation method is critical for successfully synthesizing 1-diphenylmethylazetidin-3-one while minimizing side reactions. Several methods can be employed, each with its own advantages and disadvantages.

Comparison of Common Oxidation Methods:

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Parikh-Doering Oxidation SO3•Pyridine, DMSO, Triethylamine0 °C to room temperatureMild conditions, operationally simple, less prone to MTM ether formation.[6][7][8]May require a large excess of reagents and longer reaction times.[6]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °CHigh yields, wide functional group tolerance.[9][10]Requires cryogenic temperatures, produces malodorous dimethyl sulfide and toxic CO and CO2 byproducts.[1][9][10][14]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom temperatureMild, neutral conditions, short reaction times, easy workup.[15][16][17][18]DMP is a potentially explosive reagent and should be handled with care.[19] The reaction produces two equivalents of acetic acid, which may require buffering for acid-labile compounds.[16]
Other Methods Chromium-based reagents (e.g., Jones reagent, PCC), Oppenauer oxidation.[1][20][21]VariesEffective for many alcohol oxidations.Chromium reagents are toxic.[16] Oppenauer oxidation is reversible and may require a large excess of a hydride acceptor.[21]

For the oxidation of 1-diphenylmethylazetidin-3-ol, the Parikh-Doering oxidation is often a good starting point due to its mild conditions and reduced risk of MTM ether formation.[6][8] A specific synthetic procedure for 1-diphenylmethylazetidin-3-one utilizes a pyridine trioxide complex, which is a key component of the Parikh-Doering oxidation.[6][11] The Dess-Martin periodinane oxidation is another excellent choice for its operational simplicity and neutral pH.[15][16]

Q4: How do I effectively purify the 1-diphenylmethylazetidin-3-one product?

Purification can be challenging due to the potential for product instability and the presence of polar byproducts.

Purification Strategy:

  • Workup: After quenching the reaction, perform an aqueous workup to remove water-soluble byproducts. Washing with brine can help to break up emulsions.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature to avoid product degradation.

  • Chromatography: Silica gel column chromatography is typically the most effective method for purifying the final product. A gradient elution system, for example, starting with a non-polar solvent system (e.g., heptane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired ketone from unreacted alcohol and other impurities.[11]

  • Crystallization: If the purified product is an oil, crystallization can be induced by adding a non-polar solvent like hexane.[11]

One reported purification method involved dissolving the crude product in methanol and treating it with activated carbon to remove colored impurities before proceeding with silica gel chromatography.[11]

Experimental Protocols

Protocol 1: Parikh-Doering Oxidation of 1-Diphenylmethylazetidin-3-ol

This protocol is based on a general procedure for the Parikh-Doering oxidation and a specific example for the synthesis of 1-diphenylmethylazetidin-3-one.[6][7][11]

Materials:

  • 1-Diphenylmethylazetidin-3-ol

  • Sulfur trioxide pyridine complex (SO3•Py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of 1-diphenylmethylazetidin-3-ol (1.0 eq) and triethylamine (3.0-5.0 eq) in a mixture of anhydrous DMSO and DCM at 0 °C under an inert atmosphere, add SO3•Pyridine complex (2.0-3.0 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagrams

Parikh_Doering_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Activated_Complex Activated Sulfurane Intermediate DMSO->Activated_Complex Reacts with SO3_Py SO3•Pyridine SO3_Py->Activated_Complex Alkoxysulfonium Alkoxysulfonium Salt Activated_Complex->Alkoxysulfonium Reacts with Alcohol Alcohol 1-Diphenylmethyl- azetidin-3-ol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation by Et3N Ketone 1-Diphenylmethyl- azetidin-3-one Ylide->Ketone Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS Triethylamine Triethylamine Triethylamine->Ylide

Caption: Mechanism of the Parikh-Doering Oxidation.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Reagents->Start Reagents Faulty Check_Temp Verify Temperature Control Check_Reagents->Check_Temp Reagents OK Check_Temp->Start Temp Issue Check_Time Monitor Reaction Time Check_Temp->Check_Time Temp OK Check_Time->Start Time Issue Optimize_Workup Optimize Workup and Purification Check_Time->Optimize_Workup Time Optimized Consider_Alt Consider Alternative Oxidation Method Optimize_Workup->Consider_Alt Still Issues Success Improved Yield and Purity Optimize_Workup->Success Purification Successful Consider_Alt->Success

Caption: Troubleshooting workflow for the oxidation reaction.

References

  • Wikipedia. (2023, November 29). Parikh–Doering oxidation. Retrieved from [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Organic Chemistry. (n.d.). DMSO Oxidation. Retrieved from [Link]

  • YouTube. (2025, November 10). Parikh-Doering oxidation. Retrieved from [Link]

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • YouTube. (2019, November 6). Alcohols to Ketones, Part 4: Oppenauer Oxidation. Retrieved from [Link]

  • CORE. (n.d.). Characterisation of volatile compounds in an alcoholic beverage produced by whey fermentation Food Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Taylor & Francis. (2011, December 5). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

  • PMC. (n.d.). Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts. Retrieved from [Link]

  • ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Dess–Martin oxidation. Retrieved from [Link]

  • ACS Publications. (2001, December 18). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Retrieved from [Link]

  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2020, August 20). Biocatalytic Oxidation of Alcohols. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Swern oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2414326A1 - Intermediates in the preparation of 1,4-diphenyl azetidinone.
  • ACS Publications. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Retrieved from [Link]

  • PMC. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • Khan Academy. (n.d.). Biological oxidation of alcohols. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(diphenylmethyl)azetidin-3-one (C16H15NO). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 1-Benzhydrylazetidin-3-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the poor organic solubility of 1-benzh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the poor organic solubility of 1-benzhydrylazetidin-3-one hydrochloride .

This portal provides a diagnostic overview, physicochemical data, troubleshooting FAQs, and self-validating experimental protocols to ensure your downstream organic syntheses (e.g., reductive aminations, Grignard additions, or deprotections) proceed with high yield and purity.

Diagnostic Overview

The Core Issue: 1-Benzhydrylazetidin-3-one is frequently supplied commercially as a hydrochloride salt (CAS 118972-99-9) to enhance its shelf-life and oxidative stability[1]. However, the ionic lattice of the salt form renders it highly insoluble in standard non-polar or weakly polar organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.

Attempting to run moisture-sensitive or organometallic reactions directly on the suspension often leads to unreacted starting material or complex degradation profiles. To resolve this, the protonated azetidine nitrogen must be neutralized to yield the lipophilic free base (CAS 40320-60-3)[2], either via pre-isolation or in-situ neutralization.

Physicochemical Data Comparison

Understanding the distinct properties of the salt versus the free base is critical for solvent selection and reaction design.

Property1-Benzhydrylazetidin-3-one HCl1-Benzhydrylazetidin-3-one (Free Base)
CAS Number 118972-99-9[1]40320-60-3[2]
Molecular Formula C₁₆H₁₆ClNOC₁₆H₁₅NO
Molecular Weight 273.76 g/mol 237.30 g/mol
Solubility (Water) High (>50 mg/mL)Insoluble
Solubility (DCM / THF) Poor (<1 mg/mL, forms refractory suspension)Excellent (>100 mg/mL, homogeneous)
Solubility (DMF / DMSO) Moderate (requires heating or sonication)Excellent
Stability Profile Highly stable (ideal for long-term storage)Prone to slow degradation (use promptly)

Troubleshooting FAQs

Q1: Why does my 1-benzhydrylazetidin-3-one hydrochloride form a refractory suspension in DCM and THF? A: As a hydrochloride salt, the molecule exists in a rigid ionic lattice. Non-polar or weakly polar organic solvents like DCM and THF possess low dielectric constants and cannot overcome the lattice energy of the salt. To achieve a homogeneous organic solution, you must break the ionic bond by neutralizing the protonated amine, converting it to the lipophilic free base.

Q2: Should I pre-isolate the free base or perform an in-situ neutralization? A: The choice is dictated by the causality of your downstream chemistry:

  • Pre-isolation (Aqueous Workup): Mandatory for moisture-sensitive or salt-sensitive reactions (e.g., Grignard additions, organolithium reagents, Wittig olefinations). Trialkylammonium chloride salts generated during in-situ neutralization can precipitate, trap reagents, or interfere with nucleophilic additions.

  • In-situ Neutralization: Ideal for reductive aminations or peptide couplings where the reaction is tolerant of suspended triethylamine hydrochloride (TEA·HCl) and the solvent is a polar aprotic medium (e.g., DMF, MeCN).

Q3: Is there a risk of degrading the azetidin-3-one ring during the free-basing process? A: Yes. The highly strained four-membered azetidine ring is susceptible to ring-opening under harsh acidic or basic conditions[3]. Furthermore, the ketone at the 3-position can undergo base-catalyzed aldol self-condensation if exposed to strong aqueous bases (like NaOH or KOH). Therefore, we strictly recommend using a mild, weak base like saturated aqueous sodium bicarbonate (NaHCO₃) at 0–5 °C.

Decision Workflow for Handling the HCl Salt

G Start 1-Benzhydrylazetidin-3-one HCl (Poor Organic Solubility) Decision1 Reaction Moisture Sensitivity? Start->Decision1 MoistureSens Highly Sensitive (e.g., Grignard, Organolithium) Decision1->MoistureSens Yes MoistureTol Tolerant / Aqueous Biphasic (e.g., Reductive Amination) Decision1->MoistureTol No PreIsolate Protocol A: Aqueous Free-Basing 1. NaHCO3 (aq) / DCM 2. Dry over MgSO4 3. Concentrate to Free Base MoistureSens->PreIsolate Preferred for High Purity InSitu Protocol B: In Situ Neutralization 1. Suspend in dry THF/DMF 2. Add TEA or DIPEA (1.2 eq) 3. Proceed directly MoistureSens->InSitu If amine salts don't interfere MoistureTol->PreIsolate Standard Procedure MoistureTol->InSitu Polar Aprotic Solvents

Figure 1: Decision matrix for selecting the appropriate neutralization protocol based on downstream reaction conditions.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process checks to ensure the chemical transformation has occurred successfully before you proceed to the next step.

Protocol A: Mild Aqueous Free-Basing (Pre-Isolation)

Use this protocol when your subsequent reaction requires strictly anhydrous, salt-free conditions.

  • Suspend: In a separatory funnel, suspend 1-benzhydrylazetidin-3-one HCl (1.0 eq) in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Cool: Chill the mixture to 0–5 °C using an ice bath. Causality: Low temperatures suppress the inherent ring-opening and aldol condensation pathways of the strained azetidinone[3].

  • Neutralize: Slowly add ice-cold saturated aqueous NaHCO₃ (10 mL/g) in portions. Causality: NaHCO₃ is a sufficiently weak base to neutralize the HCl salt without triggering base-catalyzed degradation.

  • Extract: Shake the funnel vigorously and vent frequently. Allow the layers to separate. The refractory suspension will clear as the newly formed free base dissolves entirely into the lower organic (DCM) layer.

  • Self-Validation (pH Check): Test the pH of the upper aqueous layer using indicator paper. It must read mildly basic (pH 8–9). If it is acidic or neutral, the neutralization is incomplete; add more saturated NaHCO₃.

  • Wash & Dry: Collect the lower DCM layer. Wash it once with brine (5 mL/g) to remove residual water, then dry over anhydrous MgSO₄.

  • Self-Validation (Moisture Check): Swirl the flask. The MgSO₄ should be free-flowing (like snow). If it clumps heavily, water is still present; add more MgSO₄ until free-flowing.

  • Concentrate: Filter off the drying agent and evaporate the solvent under reduced pressure at <30 °C. The free base will yield as an oil or low-melting solid. Do not store the free base; use it immediately in your synthetic step.

Protocol B: Anhydrous In-Situ Neutralization

Use this protocol for robust reactions (e.g., reductive aminations) where suspended amine salts will not interfere with the mechanism.

  • Suspend: Add 1-benzhydrylazetidin-3-one HCl to a dry, inert reaction flask containing your reaction solvent (preferably a polar aprotic solvent like anhydrous DMF or MeCN).

  • Neutralize: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 eq), dropwise at room temperature. Causality: Sterically hindered bases neutralize the HCl salt without acting as nucleophiles against the ketone.

  • Self-Validation (TLC Check): The mixture may remain cloudy due to the precipitation of DIPEA·HCl or TEA·HCl. To confirm the azetidinone is free-based, take a 10 µL aliquot, dilute it in DCM, and spot it on a silica TLC plate. Elute with a suitable solvent (e.g., Hexanes/EtOAc 1:1) and visualize with UV or KMnO₄. You must observe a shift from the baseline (the polar salt) to a highly migrating spot (the free base).

  • React: Once confirmed, proceed directly with the addition of your subsequent reagents.

References

Sources

Troubleshooting

overcoming steric hindrance in nucleophilic additions to 1-benzhydrylazetidin-3-one

Technical Support Center: Nucleophilic Additions to 1-Benzhydrylazetidin-3-one Welcome to the technical support center for synthetic methodologies involving 1-benzhydrylazetidin-3-one. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Nucleophilic Additions to 1-Benzhydrylazetidin-3-one

Welcome to the technical support center for synthetic methodologies involving 1-benzhydrylazetidin-3-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with this sterically demanding substrate. The bulky N-benzhydryl (diphenylmethyl) group presents significant steric hindrance, which can control stereochemical outcomes but also impede reactivity.[1]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is the N-benzhydryl group so commonly used if it causes steric hindrance?

A1: The N-benzhydryl group serves several critical functions. Firstly, it is an excellent protecting group that is stable to a wide range of reaction conditions but can be removed under specific protocols like catalytic hydrogenation or ozonolysis.[2][3] Secondly, its significant steric bulk is instrumental in directing the stereochemical outcome of nucleophilic attacks on the C3-carbonyl. This facial selectivity is crucial for synthesizing specific diastereomers of 3-substituted azetidines, which are important scaffolds in medicinal chemistry.[1][4] The group effectively shields one face of the azetidine ring, forcing nucleophiles to approach from the less hindered side.

Q2: What are the most common classes of nucleophilic additions performed on 1-benzhydrylazetidin-3-one?

A2: The most prevalent transformations include:

  • Reduction to Alcohols: Using hydride reagents (e.g., NaBH₄) to form 1-benzhydrylazetidin-3-ol, a key precursor for further functionalization.[5][6]

  • Grignard and Organolithium Additions: To form tertiary alcohols with new carbon-carbon bonds. These reactions are often challenging due to the high reactivity and basicity of the nucleophiles.[7][8]

  • Reformatsky Reaction: Using an α-halo ester and zinc to form β-hydroxy esters. This is often a milder alternative to Grignard reactions.[9][10]

  • Reductive Amination: Conversion of the ketone to a 3-aminoazetidine derivative, a common structural motif in therapeutic agents.[4][6][11]

Q3: My starting material, 1-benzhydrylazetidin-3-one, is a powder but sometimes appears as a light yellow oil. Is it stable?

A3: 1-Benzhydrylazetidin-3-one is typically a white to orange crystalline powder.[12] It can also exist as a light yellow oil, particularly after purification by column chromatography, before crystallization is induced.[5][13] The compound is generally stable at room temperature when stored in a dry, sealed container.[14] However, like many ketones, it can be susceptible to degradation over long periods or upon exposure to light and air. For best results, store it under an inert atmosphere (Nitrogen or Argon) in a refrigerator.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a "Problem/Potential Cause/Solution" format.

Issue 1: Low or No Conversion of Starting Material
  • Problem: After running the reaction for the specified time and performing a TLC or LC-MS analysis, a significant amount of 1-benzhydrylazetidin-3-one remains unreacted.

  • Potential Cause A: Insufficient Nucleophile Reactivity. The steric hindrance from the N-benzhydryl group significantly raises the activation energy for nucleophilic attack. The chosen nucleophile may be too bulky or not reactive enough to overcome this barrier.

  • Solution A: Reagent Selection & Activation.

    • For Grignard Reactions: Ensure the Grignard reagent is freshly prepared or titrated. Use of additives like copper(I) salts (e.g., CuI) can sometimes facilitate addition, particularly in conjugate additions if an α,β-unsaturated system were present.[15] Consider switching from a chloride-based Grignard to the more reactive bromide or iodide versions.

    • For Reformatsky Reactions: The activation of zinc is critical. Pre-activate zinc dust with dilute HCl, wash thoroughly with water, ethanol, and ether, and dry under vacuum. The use of ultrasound can also initiate the reaction.[10]

    • For Reductions: While NaBH₄ is standard, if reactivity is low, consider a more powerful (but less selective) reducing agent like LiBH₄ or LiAlH₄. However, be aware that over-reduction or side reactions are more likely.

  • Potential Cause B: Inappropriate Reaction Temperature. Many nucleophilic additions require specific temperature control. Low temperatures (-78 °C) are often used to improve selectivity but can slow the reaction rate to a halt if the nucleophile is not reactive enough.

  • Solution B: Temperature Optimization.

    • If the reaction is sluggish at low temperatures, allow it to warm slowly to a higher temperature (e.g., -40 °C, 0 °C, or even room temperature) while carefully monitoring by TLC for product formation and potential side-product formation.

    • For organometallic additions, a temperature ramp (e.g., -78 °C for 1 hour, then warm to 0 °C for 2 hours) can be effective.

Issue 2: Poor Yield of the Desired Product
  • Problem: The starting material is consumed, but the isolated yield of the desired 3-substituted-azetidin-3-ol is low.

  • Potential Cause A: Side Reactions (Enolization). The protons on the C2 and C4 positions of the azetidine ring are acidic. Strong, sterically hindered bases (including some Grignard reagents like t-BuMgCl) can deprotonate at these positions, leading to enolate formation rather than nucleophilic addition.

  • Solution A: Choice of Nucleophile and Solvent.

    • Use less basic nucleophiles where possible. For example, organozinc reagents (Reformatsky) are significantly less basic than their organolithium or Grignard counterparts.[9]

    • The use of aprotic, non-polar solvents can sometimes suppress enolization compared to ethereal solvents like THF.

  • Potential Cause B: Ring-Opening of the Azetidine. The four-membered ring is strained and can open under certain conditions, particularly with harsh reagents or during acidic workup.[1][16] The N-benzhydryl group generally stabilizes the ring but does not completely prevent this pathway.

  • Solution B: Mild Reaction and Workup Conditions.

    • Use a buffered or saturated aqueous NH₄Cl solution for quenching reactions involving organometallics instead of strong acids like HCl.

    • Minimize the time the product is exposed to acidic or basic conditions during extraction and purification.

    • Maintain low temperatures throughout the reaction and workup process.

  • Potential Cause C: Product Instability during Purification. Tertiary alcohols formed from Grignard/organolithium additions can be prone to elimination (dehydration) on silica gel, which is acidic.

  • Solution C: Purification Strategy.

    • Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexane) and then flushing with the pure eluent before loading the sample.

    • Consider alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).

Troubleshooting Decision Workflow

Below is a diagram to help guide your troubleshooting process for low-yield reactions.

G start Problem: Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes cause_reactivity Potential Cause: Insufficient Reagent Reactivity or Low Temperature sm_no->cause_reactivity solution_reactivity Solutions: 1. Use a more reactive nucleophile. 2. Check reagent quality/activity. 3. Slowly increase reaction temp. 4. Use activating additives (e.g., Zn activation). cause_reactivity->solution_reactivity check_side_products Are multiple side products observed? sm_yes->check_side_products sp_yes Yes check_side_products->sp_yes Yes sp_no No / Main loss during workup check_side_products->sp_no No cause_side_reactions Potential Causes: Enolization, Ring-Opening, or Over-reduction sp_yes->cause_side_reactions solution_side_reactions Solutions: 1. Use milder/less basic nucleophile (e.g., Reformatsky). 2. Use milder quench (aq. NH4Cl). 3. Maintain low temperature. cause_side_reactions->solution_side_reactions cause_purification Potential Cause: Product Decomposition during Purification sp_no->cause_purification solution_purification Solutions: 1. Neutralize silica gel with Et3N. 2. Use alternative chromatography (Alumina). 3. Attempt direct crystallization. cause_purification->solution_purification

Caption: Troubleshooting workflow for nucleophilic additions.

Data Summary: Diastereoselective Reduction

The choice of hydride reagent can significantly influence the diastereoselectivity of the reduction of the C3-carbonyl due to the steric shielding of the N-benzhydryl group. Generally, bulkier hydride reagents give higher diastereoselectivity, favoring the formation of the syn (or cis) alcohol, where the hydroxyl group is on the opposite face of the ring relative to the benzhydryl group's phenyl rings.

ReagentTypical SolventTemp (°C)Diastereomeric Ratio (syn:anti)Comments
NaBH₄ Methanol0 to 25Moderate (e.g., 3:1 to 5:1)Most common and cost-effective. Selectivity is good but not excellent.
LiBH₄ THF-20 to 0Moderate to GoodMore reactive than NaBH₄, may be useful for less reactive substrates.
L-Selectride® THF-78High (e.g., >20:1)Very bulky hydride. Excellent for maximizing diastereoselectivity, but more expensive and requires strictly anhydrous conditions.
K-Selectride® THF-78High (e.g., >20:1)Similar in performance to L-Selectride®.

Note: The ratios provided are illustrative and can vary based on exact substrate and reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

This protocol details the straightforward reduction to form 1-benzhydrylazetidin-3-ol.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-benzhydrylazetidin-3-one (1.0 eq).

  • Dissolution: Add methanol (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Quench: Slowly add acetone to quench the excess NaBH₄. Once gas evolution ceases, add water to the mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-benzhydrylazetidin-3-ol.

  • Purification: The product can be purified by silica gel chromatography or by crystallization.

Protocol 2: Reformatsky Reaction with Ethyl Bromoacetate

This protocol provides a method for C-C bond formation under relatively mild conditions.[9][10][17]

  • Setup: In a flame-dried, three-neck flask under an argon or nitrogen atmosphere, add activated zinc dust (3.0 eq).

  • Reagent Addition: Add anhydrous THF. To this suspension, add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) and ethyl 2-bromoacetate (1.5 eq) in anhydrous THF dropwise via an addition funnel.

  • Initiation: Gentle warming with a heat gun or the use of an ultrasonic bath may be required to initiate the reaction. An exothermic response is often observed.

  • Reaction: Once the reaction has initiated, maintain the temperature at or slightly above room temperature (or gentle reflux) and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench: Cool the reaction to 0 °C and quench by slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Stir for 30 minutes, then filter the mixture through a pad of celite to remove zinc salts.

  • Extraction: Extract the filtrate with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting β-hydroxy ester by column chromatography on neutralized silica gel.

References

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Ottokemi. (n.d.). 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India. Retrieved from [Link]

  • Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • ResearchGate. (2026, March 10). Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • Cambridge University Press & Assessment. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • PMC. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2022, April 28). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Retrieved from [Link]

  • Banerjee, A. K., Arrieche, D., Bedoya, L., Vera, W. J., & Cabrera, E. V. (2020, July 5). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. Retrieved from [Link]

  • Lianhe Aigen Pharma Co., Ltd. (n.d.). 1-benzhydrylazetidin-3-one. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Benzhydrylazetidin-3-one. Retrieved from [Link]

  • PMC. (2023, June 9). Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. Retrieved from [Link]

  • RSC Publishing. (2024, June 10). Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. Retrieved from [Link]

  • ResearchGate. (2024, June 5). Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. Retrieved from [Link]

  • PMC. (2024, May 22). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Residual Solvents in 1-Benzhydrylazetidin-3-one Hydrochloride Synthesis

Welcome to the Technical Support Center for API and intermediate process development. This guide is designed for researchers and process chemists dealing with residual solvent failures in the synthesis of 1-benzhydrylaze...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API and intermediate process development. This guide is designed for researchers and process chemists dealing with residual solvent failures in the synthesis of 1-benzhydrylazetidin-3-one hydrochloride [1]. Because this intermediate is a bulky hydrochloride salt, it is highly prone to solvent entrapment during crystallization.

This guide provides mechanistic troubleshooting, quantitative limits, and self-validating protocols to ensure your batches meet the International Council for Harmonisation (ICH) Q3C guidelines.

Part 1: Mechanistic Troubleshooting (Q&A)

Q1: Why does Dichloromethane (DCM) or Toluene remain above ICH Q3C limits despite extended vacuum drying at elevated temperatures? Causality & Mechanism: 1-benzhydrylazetidin-3-one hydrochloride features a rigid azetidine ring and a bulky benzhydryl group that can form highly stable crystal lattices. Halogenated solvents (like DCM) and aromatic solvents (like Toluene) often become trapped within this lattice, forming solvates or pseudo-solvates rather than simply adsorbing to the particle surface. Applying excessive heat or prolonged vacuum only removes surface solvent and can cause "case-hardening"—a phenomenon where the crystal surface fuses, permanently sealing the internal solvent inside. Solution: Transition from physical drying to chemical displacement via solvent swapping (chasing) or recrystallization.

Q2: How do I select a "chaser" solvent to perform a solvent swap without degrading the API? Causality & Mechanism: A chaser solvent must meet three criteria: it must be a Class 3 solvent (low toxic potential)[2], it must have a higher boiling point than the trapped solvent (or form a favorable azeotrope), and it must partially penetrate the crystal lattice to disrupt the solvate without fully dissolving the bulk powder. For 1-benzhydrylazetidin-3-one HCl, Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) are ideal. They displace the Class 2 solvent, and any remaining chaser is easily justified as it carries a much higher Permitted Daily Exposure (PDE) limit of 50 mg/day.

Q3: Can I use steam stripping or aqueous washes to remove polar solvents like DMF? Causality & Mechanism: No. Hydrochloride salts are highly susceptible to dissociation and hydrolysis in aqueous environments. Washing 1-benzhydrylazetidin-3-one HCl with water will strip the HCl, converting the product back to its free base form and causing massive yield loss. Solution: To remove severe N,N-Dimethylformamide (DMF) agglomeration, use an anhydrous reslurry method in a polar/non-polar mixture, such as an IPA/Heptane system.

Part 2: Quantitative Data: Solvent Classification & Limits

To ensure patient safety and regulatory compliance, residual solvents must be quantified using Gas Chromatography with Headspace sampling (GC-HS)[3]. Below is a summary of common solvents used in the synthesis of 1-benzhydrylazetidin-3-one HCl and their respective ICH Q3C limits.

SolventTypical Role in SynthesisICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)
Dichloromethane (DCM) Reaction solvent / ExtractionClass 26.0600
N,N-Dimethylformamide (DMF) Alkylation solventClass 28.8880
Toluene Extraction / CrystallizationClass 28.9890
Ethyl Acetate (EtOAc) Crystallization / WashingClass 350.05,000
Isopropyl Alcohol (IPA) Chaser / ReslurryClass 350.05,000
Heptane Anti-solventClass 350.05,000

Note: Class 1 solvents (e.g., Benzene) must be strictly avoided in all pharmaceutical manufacturing due to unacceptable toxicities[2].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating In-Process Controls (IPC) via GC-HS[4], the workflow proves its own efficacy before the batch is finalized and released.

Protocol A: Solvent Swapping (Chasing) for DCM/Toluene Removal

Objective: Displace lattice-trapped Class 2 solvents using a Class 3 chaser (Ethyl Acetate).

  • Initial Suspension: Charge the failing batch of 1-benzhydrylazetidin-3-one HCl into a reactor. Add 5 volumes (V) of Ethyl Acetate (EtOAc).

  • Thermal Agitation: Heat the suspension to 50°C under moderate agitation (150 rpm) for 2 hours. Mechanistic note: The thermal energy and concentration gradient force DCM/Toluene out of the lattice, replacing it with EtOAc.

  • Distillation (Chasing): Apply a mild vacuum (200-300 mbar) and distill off 3 V of solvent.

  • Replenishment: Break the vacuum with nitrogen and add 3 V of fresh EtOAc. Repeat the distillation step once more.

  • IPC Validation: Pull a 1 g slurry sample, filter, and analyze via GC-HS[3]. Self-Validation Check: Proceed to step 6 only if DCM < 600 ppm and Toluene < 890 ppm.

  • Isolation & Drying: Cool to 20°C, filter the solid, and wash with 1 V of cold Heptane. Dry in a vacuum oven at 45°C (<50 mbar) for 12 hours.

Protocol B: Anhydrous Reslurry for DMF Removal

Objective: Break down heavily agglomerated particles trapping DMF without risking HCl dissociation.

  • Solvent Mixture Preparation: Prepare an anhydrous mixture of Isopropyl Alcohol (IPA) and Heptane in a 1:4 ratio.

  • Reslurry: Charge the API into the reactor and add 10 V of the IPA/Heptane mixture.

  • Thermal Cycling: Heat the slurry to 60°C for 1 hour, then cool rapidly to 10°C over 30 minutes. Mechanistic note: Thermal cycling causes micro-expansion and contraction of the particles, fracturing agglomerates and releasing trapped DMF into the highly soluble IPA phase, while Heptane acts as an anti-solvent to prevent API yield loss.

  • Filtration: Filter the suspension rapidly while cold.

  • IPC Validation: Analyze the wet cake via GC-HS. Self-Validation Check: DMF must be < 880 ppm.

  • Drying: Vacuum dry at 50°C (<50 mbar) until IPA and Heptane levels are < 5,000 ppm.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical routing for treating batches that fail initial GC-HS analysis.

SolventDecisionTree Start Batch Fails GC-HS Analysis (Exceeds ICH Q3C Limits) Identify Identify Solvent Location (Lattice vs. Surface) Start->Identify Surface Surface Adsorption (e.g., IPA, EtOAc) Identify->Surface Lattice Lattice Entrapment / Solvate (e.g., DCM, Toluene) Identify->Lattice Agglom Severe Agglomeration (e.g., DMF) Identify->Agglom Action1 Vacuum Drying with Agitation (40-50°C, <50 mbar) Surface->Action1 Action2 Solvent Swapping (Chasing) with Class 3 Solvent Lattice->Action2 Action3 Reslurry / Recrystallization (IPA/Heptane system) Agglom->Action3 Test Retest via GC-HS Action1->Test Action2->Test Action3->Test Test->Identify > PDE Limit Pass Pass (Release Batch) Test->Pass < PDE Limit

Fig 1: Decision matrix for residual solvent reduction based on entrapment mechanism.

References

  • U.S. Food and Drug Administration (FDA). Q3C(R8) Impurities: Guidance for Residual Solvents. Available at:[Link]

  • Guerassimoff, L., & Nicolas, J. (2026). Towards safer medicines: Management of residual solvents and green alternatives. Journal of Controlled Release. Available at:[Link]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available at:[Link]

  • Eurofins Scientific. Guide to Residual Solvents Analysis - Methods & Best Practices. Available at:[Link]

Sources

Troubleshooting

improving the shelf-life and storage conditions for 1-benzhydrylazetidin-3-one hydrochloride

Advanced Handling, Storage, and Troubleshooting Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of azetidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling, Storage, and Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of azetidin-3-one derivatives. 1-Benzhydrylazetidin-3-one hydrochloride (CAS: 118972-99-9)[1] is a highly valuable but notoriously temperamental intermediate in drug discovery.

To master its handling, you must first understand the causality of its instability: severe angle strain . The sp²-hybridized carbonyl carbon naturally prefers a 120° bond angle, but the four-membered azetidine ring constrains it to approximately 90°. This geometric distortion makes the carbonyl exceptionally electrophilic. To relieve this strain, the molecule desperately wants to rehybridize to sp³ (which prefers a ~109.5° angle). Consequently, it is highly susceptible to nucleophilic attack by atmospheric moisture, leading to the formation of a synthetically inactive 3,3-dihydroxyazetidine (gem-diol) hydrate[2]. Furthermore, thermal stress can induce irreversible ring-opening or polymerization[3].

Below is our comprehensive guide to preserving the integrity of this critical reagent.

I. Quantitative Storage Dynamics

Visual inspection is often insufficient to gauge the degradation of azetidinones. The table below summarizes the expected shelf-life of 1-benzhydrylazetidin-3-one hydrochloride under various environmental conditions based on our stability testing.

Storage ConditionAtmosphereTemperatureExpected Shelf-LifePrimary Degradation Risk
Ideal Argon / N₂-20°C> 12 monthsNegligible
Acceptable Desiccated Air2°C to 8°C3 to 6 monthsSlow hydration (gem-diol formation)
Suboptimal Ambient Air20°C to 25°C< 2 weeksHydration, thermal ring-opening
Critical Failure Humid Air> 25°C< 48 hoursRapid deliquescence, polymerization
II. Degradation Pathways & Storage Logic

AzetidinoneStability API 1-Benzhydrylazetidin-3-one HCl (Intact API) Moisture Atmospheric Moisture (H2O Exposure) API->Moisture Hygroscopic absorption Heat Thermal Stress (> 25°C) API->Heat Improper handling Base Alkaline Conditions (Free Base Formation) API->Base pH > 7 environment Storage Optimal Storage (-20°C, Argon, Desiccated) API->Storage Standard Protocol Hydrate Gem-Diol (Hydrate) (Loss of Electrophilicity) Moisture->Hydrate Nucleophilic attack on carbonyl (Strain relief) RingOpen Ring-Opening (Irreversible Degradation) Heat->RingOpen Thermal bond cleavage Polymer Polymerization (Irreversible Degradation) Base->Polymer Intermolecular lone-pair attack Stable Maintained Shelf-Life (> 12 Months) Storage->Stable Strain preserved

Logical workflow of 1-benzhydrylazetidin-3-one HCl degradation pathways and optimal storage.

III. Self-Validating Protocol: Aliquoting & Long-Term Storage

To prevent degradation, you must isolate the hydrochloride salt from moisture and thermal energy. This protocol incorporates built-in validation checks to ensure your technique is successful at every stage.

Step 1: Equipment Preparation

  • Causality: Micro-condensation on standard laboratory glassware is the leading cause of premature hydrate formation.

  • Action: Bake amber glass vials at 120°C for a minimum of 4 hours. Transfer them immediately to a vacuum desiccator containing active indicator Drierite to cool.

  • Validation Check: Vials should still be slightly warm to the touch when transferred to the glovebox. If any condensation is visible on the desiccator walls, or if the Drierite has turned pink, the desiccant is exhausted and the bake-out must be repeated.

Step 2: Inert Atmosphere Transfer

  • Causality: The HCl salt is highly deliquescent. Exposure to ambient humidity for even a few minutes will initiate the conversion of the ketone to a gem-diol[2].

  • Action: Transfer the bulk reagent to a nitrogen- or argon-purged glovebox. Aliquot the bulk material into the pre-dried amber vials (e.g., 50–100 mg per vial). This prevents repeated freeze-thaw cycles of your master batch.

  • Validation Check: During transfer, the powder must remain a free-flowing, electrostatic white to off-white solid. If the powder begins to clump or adhere aggressively to the metal spatula, moisture contamination has already occurred.

Step 3: Sealing and Cold Storage

  • Causality: Light and ambient heat provide the activation energy required for ring-opening and polymerization[3].

  • Action: Cap the vials tightly with PTFE-lined septa, wrap the caps with Parafilm, and store them in a secondary sealed container with a desiccant pouch at -20°C.

  • Validation Check: When you remove a vial for an experiment, place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes before opening. If the powder appears wet, glassy, or shrunken upon opening, the vial's seal was compromised during storage.

IV. Troubleshooting & FAQs

Q: My 1-benzhydrylazetidin-3-one hydrochloride has turned into a sticky, gummy residue. Can I dry it out and still use it? A: No, this physical change indicates severe deliquescence and irreversible degradation. The hygroscopic nature of the hydrochloride salt pulls atmospheric water into the crystal matrix. The water acts as a nucleophile, attacking the highly strained, electrophilic carbonyl carbon to form a 3,3-dihydroxyazetidine (gem-diol)[2]. This rehybridization from sp² to sp³ relieves the ring strain, making the hydrate thermodynamically stable but synthetically useless for ketone-dependent reactions (like reductive aminations). Discard the compromised batch.

Q: I stored my reagent at room temperature for a week. The powder still looks like a free-flowing solid, but my synthesis failed. What happened? A: Visual inspection is notoriously unreliable for azetidinones. At room temperature, even in a perfectly sealed, anhydrous container, thermal stress can induce slow ring-opening or partial polymerization—especially if trace amounts of the free base are present[3]. Thermal energy facilitates the cleavage of the C-N or C-C bonds to relieve the ~26 kcal/mol of angle strain. Self-Validation Fix: Always verify the structural integrity of a suspect batch by running a quick ¹H-NMR in anhydrous CDCl₃. You should see sharp, distinct signals for the azetidine ring protons (typically a multiplet or two doublets around 3.6–4.2 ppm). Broadening of these peaks or the appearance of new aliphatic signals confirms polymeric or ring-opened impurities.

Q: Can I prepare a stock solution of 1-benzhydrylazetidin-3-one hydrochloride to save time during optimization screens? A: This is highly discouraged. Solubilizing the salt increases the kinetic mobility of the molecules, drastically accelerating all degradation pathways. If you absolutely must prepare a stock solution, use strictly anhydrous, non-nucleophilic solvents (e.g., dry dichloromethane) and store it at -20°C for no longer than 48 hours. Never use protic solvents (like methanol or ethanol) for storage, as they will rapidly form hemiacetals or acetals with the strained ketone.

V. References
  • De Kimpe, N. et al. "The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones." Chemical Reviews, ACS Publications, 2001. URL:[Link]

  • "Oxidative Allene Amination for the Synthesis of Azetidin-3-ones." National Institutes of Health (NIH) PMC, 2015. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-Protected Azetidin-3-ones: Benzhydryl vs. Boc

Introduction: The Azetidin-3-one Core in Modern Chemistry The azetidine ring, a strained four-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidin-3-one Core in Modern Chemistry

The azetidine ring, a strained four-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique conformational constraints and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of biologically active molecules.[2] Within this class, azetidin-3-ones are particularly valuable intermediates, providing a reactive ketone functionality for diverse chemical elaborations.[1][3] However, the reactivity of the azetidine nitrogen necessitates the use of protecting groups during synthesis. The choice of this N-protecting group is a critical decision that profoundly impacts the overall synthetic strategy, dictating reaction compatibility, deprotection conditions, and ultimately, the efficiency of the synthetic route.

This guide provides an in-depth comparison of two commonly used N-protected azetidin-3-ones: 1-benzhydrylazetidin-3-one hydrochloride and N-Boc-azetidin-3-one . We will dissect their structural differences, compare their reactivity at both the nitrogen and carbonyl positions, and provide validated experimental protocols to illustrate these principles in practice.

Part 1: The Protecting Group—A Tale of Two Stabilities

The fundamental difference in reactivity between these two molecules lies in the nature of their nitrogen protecting groups: the bulky, robust Benzhydryl (Bzh) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

N-Boc-azetidin-3-one: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its ease of removal under mild acidic conditions.[4]

  • Mechanism of Deprotection: The cleavage mechanism relies on the formation of a stable tert-butyl cation. Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate, which facilitates the release of isobutylene and carbon dioxide, liberating the free amine.[5]

  • Stability: The Boc group is highly stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it an excellent choice for syntheses involving these reaction types.[6] This stability profile allows for orthogonal deprotection strategies when other protecting groups, like the base-labile Fmoc or the hydrogenolysis-labile Cbz, are present elsewhere in the molecule.[4][6][7]

1-benzhydrylazetidin-3-one: The Robust Guardian

The benzhydryl (diphenylmethyl) group is a sterically demanding and chemically robust protecting group. Unlike the Boc group, it is stable to a wide range of acidic and basic conditions.[8]

  • Mechanism of Deprotection: Removal of the Bzh group is typically achieved through catalytic hydrogenolysis. The benzylic C-N bonds are susceptible to cleavage by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process generates the free amine and diphenylmethane as a byproduct. Alternatively, very strong acids, such as TFA in combination with a scavenger or heat, can cleave the group, but this often requires harsher conditions than Boc removal.[8] A milder, radical-based deprotection using N-bromosuccinimide (NBS) has also been reported for related β-lactam systems.[9][10]

  • Stability: Its stability under standard acidic conditions (used for Boc removal) makes it a valuable orthogonal partner to the Boc group. However, its lability to hydrogenolysis means it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic nitro groups.

Part 2: A Visual Summary of Deprotection Strategies

The choice between Boc and Benzhydryl protection is fundamentally a strategic decision based on the required reaction conditions for the entire synthetic sequence. The diagram below illustrates the distinct deprotection pathways.

G cluster_0 Starting Materials cluster_1 Deprotection Conditions cluster_2 Product Boc N-Boc-azetidin-3-one Acid Mild Acid (e.g., TFA, HCl in Dioxane) Boc->Acid Bzh 1-Benzhydrylazetidin-3-one (Hydrochloride) Hydro Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Bzh->Hydro Product Azetidin-3-one Hydrochloride Acid->Product Hydro->Product

Caption: Orthogonal deprotection pathways for N-Boc and N-Benzhydryl protected azetidin-3-ones.

Part 3: Reactivity at the C3-Carbonyl: A Focus on Reductive Amination

Reductive amination is a cornerstone reaction for converting ketones into amines and is a frequent follow-up step after synthesizing the azetidin-3-one core.[11] This reaction involves the condensation of the ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[12]

The choice of N-protecting group can influence this process in two ways:

  • Steric Hindrance: The bulky benzhydryl group can sterically hinder the approach of the incoming amine to the C3-carbonyl more than the relatively smaller Boc group. This may lead to slower reaction rates or require more forcing conditions.

  • Reaction Conditions: The choice of reducing agent must be compatible with the protecting group. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice for this transformation.[12] It is a mild and selective reducing agent that will reduce the iminium ion intermediate much faster than the starting ketone and is compatible with both Boc and Bzh protecting groups.[11][13]

The general workflow for this key transformation is outlined below.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Ketone N-Protected Azetidin-3-one Imine In situ Iminium Ion Formation Ketone->Imine Amine R¹R²NH (Primary or Secondary Amine) Amine->Imine Reduction Reduction (NaBH(OAc)₃) Imine->Reduction Product N-Protected 3-Amino-azetidine Reduction->Product

Caption: General workflow for the reductive amination of N-protected azetidin-3-ones.

Part 4: Data-Driven Comparison Summary

The following table summarizes the key properties and reactivity differences between the two reagents.

Feature1-Benzhydrylazetidin-3-one HydrochlorideN-Boc-azetidin-3-one
Protecting Group Benzhydryl (Bzh)tert-Butyloxycarbonyl (Boc)
Molecular Weight 273.75 g/mol (as HCl salt)171.20 g/mol
Key Stability Stable to mild/moderate acids and bases.[8]Stable to bases, nucleophiles, and hydrogenation.[6][14]
Primary Lability Catalytic Hydrogenolysis.[8]Acidic Conditions.[4][6]
Typical Deprotection H₂, Pd/C in an alcohol solvent.Trifluoroacetic acid (TFA) in DCM; or HCl in dioxane.[6][15]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, Trityl).Orthogonal to hydrogenolysis-labile (e.g., Cbz, Benzyl) and base-labile (e.g., Fmoc) groups.[7]
Steric Hindrance High. The two phenyl rings create significant bulk around the nitrogen.Moderate. Less sterically demanding than the benzhydryl group.
C3-Carbonyl Reactivity May be slower due to steric hindrance. Requires a non-nucleophilic base (e.g., Et₃N) to neutralize the HCl salt prior to reaction.Generally exhibits standard ketone reactivity.

Part 5: Experimental Protocols

The following protocols are provided as validated, representative procedures. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Deprotection of N-Boc-azetidin-3-one
  • Rationale: This protocol uses a standard solution of HCl in 1,4-dioxane, a common and effective method for Boc deprotection that yields the hydrochloride salt of the amine directly, often as a precipitate that can be easily isolated.[16]

  • Methodology:

    • To a round-bottom flask, add N-Boc-azetidin-3-one (1.0 equiv).

    • Dissolve the starting material in a minimal amount of anhydrous methanol or ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 4.0 M solution of HCl in 1,4-dioxane (3.0-5.0 equiv) dropwise with stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Stir for an additional 1-3 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation, then filter and dry as described above.

Protocol 2: Deprotection of 1-benzhydrylazetidin-3-one Hydrochloride via Hydrogenolysis
  • Rationale: This protocol uses catalytic hydrogenation, the most common and generally mildest method for cleaving N-benzhydryl groups.[8] The reaction is clean, and the byproduct (diphenylmethane) is a non-polar hydrocarbon that is easily separated from the desired polar amine salt.

  • Methodology:

    • To a hydrogenation flask or a thick-walled round-bottom flask, add 1-benzhydrylazetidin-3-one hydrochloride (1.0 equiv).

    • Add methanol or ethanol as the solvent.

    • Carefully add Palladium on carbon (10% Pd/C, 0.05-0.10 weight equiv) to the solution.

    • Securely seal the flask, and purge the system with nitrogen or argon, followed by careful purging with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. The reaction may take 4-24 hours to complete.

    • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude azetidin-3-one hydrochloride.

Protocol 3: Reductive Amination of N-Boc-azetidin-3-one
  • Rationale: This one-pot procedure utilizes sodium triacetoxyborohydride (STAB), a mild reducing agent that is highly selective for iminium ions in the presence of ketones.[12][17] Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents.[13]

  • Methodology:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-azetidin-3-one (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).

    • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

    • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv). The reaction may be slightly exothermic.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between 1-benzhydrylazetidin-3-one and N-Boc-azetidin-3-one is not a matter of superior or inferior reactivity but one of strategic synthetic planning.

  • Choose N-Boc-azetidin-3-one when:

    • The synthetic route involves catalytic hydrogenation to reduce other functional groups (e.g., alkenes, nitro groups).

    • The final product or downstream intermediates are sensitive to hydrogenation but stable to mild acid.

    • An orthogonal strategy with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups is required.

  • Choose 1-benzhydrylazetidin-3-one when:

    • The synthetic route requires robust stability to a wide range of acidic and basic conditions.

    • The molecule is sensitive to the strong acidic conditions required for Boc removal.

    • The absence of reducible functional groups allows for a clean and efficient hydrogenolysis deprotection step.

By understanding the fundamental principles of stability and reactivity outlined in this guide, researchers can make informed decisions, optimizing their synthetic routes and accelerating the discovery of novel chemical entities.

References

  • Zhang, C., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Alcaide, B., & Almendros, P. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. [Link]

  • Hoye, A. T., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]

  • Morimoto, A., & Okutani, T. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Semantic Scholar. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Laurent, M., et al. (2003). A new method of N-benzhydryl deprotection in 2-azetidinone series. DIAL.pr - BOREAL. [Link]

  • Pingaew, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Laurent, M., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Myers Chem 115. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • The Org Prep. (n.d.). Reductive Amination - Common Conditions. The Org Prep. [Link]

  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Enders, D., et al. (2009). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem. [Link]

  • Katritzky, A. R., et al. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Comparative

Comparative Guide: Benzhydryl vs. Benzyl Protecting Groups for Azetidin-3-one Derivatives

Azetidin-3-one derivatives are highly strained, four-membered nitrogenous heterocyclic building blocks central to the development of modern therapeutics, including carbapenem antibiotics (e.g., tebipenem), antihypertensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidin-3-one derivatives are highly strained, four-membered nitrogenous heterocyclic building blocks central to the development of modern therapeutics, including carbapenem antibiotics (e.g., tebipenem), antihypertensives (e.g., azelnidipine), and novel CNS-active agents[1]. Because the C3 ketone of the azetidine ring is exceptionally electrophilic, the selection of the N-protecting group is not merely a procedural formality—it is a critical strategic decision that dictates intermediate stability, downstream stereocontrol, and commercial scalability.

As a Senior Application Scientist, I have evaluated countless synthetic routes for azetidine scaffolds. This guide objectively compares the two most prominent N-protecting groups in this space: Benzhydryl (DPM) and Benzyl (Bn) , providing mechanistic causality, validated experimental protocols, and quantitative data to guide your synthetic strategy.

Mechanistic Causality & Structural Dynamics

The azetidin-3-one ring possesses a nonplanar structure where the nitrogen atom deviates approximately 0.35 Å from the plane of the carbon atoms[2]. This inherent ring strain, combined with a highly reactive ketone, makes the unprotected molecule violently unstable.

The Benzhydryl (DPM) Advantage: Steric Shielding

The diphenylmethyl (benzhydryl) group is massive. This steric bulk actively shields the highly reactive C3 ketone from nucleophilic attack by the nitrogen of adjacent molecules. Without this shielding, azetidin-3-ones are notoriously prone to rapid aldol-type dimerization[2]. Furthermore, the dual phenyl rings provide a massive chromophore. This makes TLC visualization under UV light trivial, which is a significant operational advantage when tracking the formation of transient intermediates during complex cross-coupling or Grignard reactions[3].

The Benzyl (Bn) Advantage: Atom Economy

While DPM provides stability, it imposes a severe "mass penalty." The benzyl group offers a streamlined balance of protection and atom economy. Synthesizing 1-benzylazetidin-3-ol utilizes inexpensive benzylamine, drastically reducing raw material costs and reactor volume requirements during multikilogram commercial scale-ups[4]. However, the reduced steric bulk means the resulting 1-benzylazetidin-3-one is more susceptible to dimerization if not processed rapidly[2].

Synthetic Workflows & Logical Selection

The synthesis of both derivatives generally follows a parallel pathway: the condensation of a primary amine with epichlorohydrin, followed by base-mediated cyclization, and finally, oxidation to the ketone.

SynthesisPathway Amine Primary Amine (BnNH2 or DPMNH2) Intermediate Amino Alcohol Intermediate Amine->Intermediate Epi Epichlorohydrin Epi->Intermediate Azol 1-Substituted Azetidin-3-ol Intermediate->Azol Cyclization (Base, Δ) Azone 1-Substituted Azetidin-3-one Azol->Azone Oxidation (Swern/SO3-Py)

Fig 1: General synthetic workflow for N-protected azetidin-3-ones from primary amines.

DecisionMatrix Start Select N-Protecting Group Q1 Need high steric shielding & easy TLC tracking? Start->Q1 Q2 Need high atom economy & low-cost scale-up? Start->Q2 DPM Benzhydryl (DPM) Prevents aldol dimerization Q1->DPM Yes BN Benzyl (Bn) Ideal for commercial scale Q2->BN Yes

Fig 2: Logical decision tree for selecting between Benzhydryl and Benzyl protecting groups.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols highlight the critical control parameters required for these specific substrates.

Protocol A: Swern Oxidation to 1-Benzhydrylazetidin-3-one[5]

Causality Check: Swern oxidation is strictly preferred over harsh acidic oxidants (e.g., Jones reagent) to prevent acid-catalyzed ring opening of the strained azetidine.

  • Activation: In a dry flask under nitrogen, add oxalyl chloride (2.0 eq) to a solution of anhydrous DMSO (2.0 eq) in dichloromethane (DCM). Crucial: Maintain the internal temperature strictly at -78 °C to prevent the decomposition of the highly reactive alkoxysulfonium intermediate. Stir for 30 minutes.

  • Alcohol Addition: Dropwise add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in DCM. Stir continuously at -78 °C for 1 hour.

  • Base Quench: Add Triethylamine (TEA) (10.0 eq) to the system. Note: The massive excess of TEA is required to fully neutralize the generated HCl and drive the Pummerer-like rearrangement of the ylide to the ketone.

  • Validation: Monitor via TLC (petroleum ether/ethyl acetate = 1:1). The DPM group will fluoresce brilliantly under 254 nm UV light. Upon completion, quench with saturated ammonium chloride to prevent over-alkalization during workup.

Protocol B: Industrial Cyclization to 1-Benzylazetidin-3-ol[6]

Causality Check: The 4-exo-tet cyclization of the acyclic amino alcohol is kinetically unfavorable. We utilize elevated temperatures and a phase transfer catalyst to force ring closure.

  • Preparation: Dissolve N-benzyl-3-amino-1-chloropropan-2-ol in an excess of triethylamine (acting as both base and solvent).

  • Catalysis: Add tetrabutylammonium iodide (TBAI) (approx. 3 mol%). Note: The iodide ion acts as a nucleophilic catalyst, converting the alkyl chloride into a more reactive alkyl iodide in situ, drastically accelerating the cyclization.

  • Reflux: Stir the reaction mixture under reflux (approx. 90 °C) for 13 hours.

  • Isolation: Cool the mixture. The byproduct (triethylamine hydrochloride) will precipitate heavily. Filter the salts and concentrate the filtrate to yield the crude 1-benzylazetidin-3-ol, which can be purified via recrystallization (toluene/hexane).

Quantitative Performance Matrix

The following table summarizes the operational metrics of both protecting groups to aid in your process chemistry planning:

MetricBenzhydryl (DPM)Benzyl (Bn)
Added Mass (PG MW) 167.23 g/mol 91.13 g/mol
Atom Economy Impact Poor (High mass penalty)Excellent (Lean profile)
Starting Material Cost Moderate (Benzhydrylamine)Very Low (Benzylamine)
TLC Visualization Exceptional (Strong UV active)Moderate (Weak UV active)
Ketone Dimerization Risk Very Low (Sterically blocked)[2]High (Requires rapid processing)[2]
Grignard Stereocontrol High (Directs incoming nucleophiles)[3]Low to Moderate
Standard Deprotection Pd(OH)2 / H2 or Pd/C / H2Pd/C / H2 (Highly robust)[4]

Downstream Applications: Making the Right Choice

When to choose Benzhydryl (DPM): If your synthetic route involves complex functionalization at the C3 position—such as the addition of Grignard reagents to form 3-aryl-3-hydroxyazetidines—DPM is vastly superior. The steric bulk of the benzhydryl group not only tolerates bulky Grignard reagents but actively directs the stereochemistry of the addition[3]. Furthermore, if you are working on a discovery-scale where tracking intermediates via TLC is critical, DPM saves significant analytical time.

When to choose Benzyl (Bn): If your goal is the commercial production of simple azetidine derivatives (e.g., azetidin-3-ol hydrochloride), Benzyl is the undisputed industry standard. The synthesis utilizes ultra-low-cost benzylamine, and the robust hydrogenolysis (Pd/C, H2) cleanly removes the protecting group without leaving heavy, difficult-to-separate organic byproducts, resulting in a highly economical process[4].

Sources

Validation

validation of HPLC-UV methods for 1-benzhydrylazetidin-3-one hydrochloride purity testing

[label="Robustness\n(pH, Temp, Caption: Stationary phase chemistry and pH impact on peak symmetry. To resolve this, the analytical method must suppress silanol ionization.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Robustness\n(pH, Temp,

Caption: Stationary phase chemistry and pH impact on peak symmetry.

To resolve this, the analytical method must suppress silanol ionization. Lowering the mobile phase pH below 2.5 ensures silanols remain fully protonated and neutral, effectively eliminating the secondary retention mechanism and restoring Gaussian peak symmetry[1].

Methodological Comparison: Legacy vs. Optimized UHPLC

To establish a robust purity assay, we compared a widely used legacy methodology against an optimized modern approach.

Legacy Method (Traditional HPLC)
  • Stationary Phase: Fully porous C18 column (5 µm, 150 x 4.6 mm).

  • Mobile Phase: 10 mM Phosphate buffer (pH 7.0) / Methanol.

  • Causality of Failure: Operating at pH 7.0 leaves silica silanols fully ionized. The basic azetidine nitrogen binds tightly to the stationary phase, causing broad, tailing peaks that mask closely eluting impurities (e.g., 1-benzhydrylazetidin-3-ol). Furthermore, phosphate buffers are non-volatile, rendering the method incompatible with LC-MS orthogonal verification.

Optimized Method (Modern UHPLC)
  • Stationary Phase: Core-shell C18 column (2.6 µm, 100 x 4.6 mm) with advanced endcapping.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) / Acetonitrile.

  • Causality of Success:

    • pH Control & Ion Pairing: 0.1% TFA lowers the pH to ~2.0, neutralizing residual silanols. Additionally, the trifluoroacetate anion acts as an ion-pairing agent, temporarily neutralizing the charge on the azetidine nitrogen. This increases the analyte's apparent hydrophobicity, improving retention and peak sharpness[2].

    • Core-Shell Efficiency: The solid core limits the diffusion path of the analyte into the porous shell, drastically reducing the Eddy diffusion (multiple path) term in the van Deemter equation. This provides UHPLC-level theoretical plates (>150,000 N/m) at standard HPLC backpressures.

Experimental Protocol: The Optimized Workflow

This protocol is designed as a self-validating system . It mandates a strict System Suitability Test (SST) that acts as a gatekeeper; if the system fails to meet predefined physical parameters, the sequence aborts, preventing the generation of untrustworthy data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. Reasoning: TFA is volatile and highly acidic, ensuring silanol suppression while maintaining LC-MS compatibility for future impurity identification.

Step 2: Standard and Sample Preparation
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 25.0 mg of 1-benzhydrylazetidin-3-one HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).

  • Sample Preparation: Prepare the test sample identically to the standard.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter. Reasoning: PTFE is chemically inert and prevents particulate accumulation on the 2.0 µm frits of the core-shell column, preventing premature backpressure spikes.

Step 3: Chromatographic Conditions
  • Column: Core-shell C18, 2.6 µm, 100 x 4.6 mm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Maintains mobile phase viscosity consistency).

  • Detection: UV at 220 nm (Optimal absorbance for the benzhydryl chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: Linear ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B

    • 10.0 - 10.1 min: Return to 10% B

    • 10.1 - 14.0 min: Re-equilibration

Step 4: System Suitability Testing (SST) - The Integrity Gatekeeper

Inject the standard solution six times consecutively before analyzing any samples.

  • Acceptance Criteria:

    • USP Tailing Factor (Asymmetry) ≤ 1.5.

    • Theoretical Plates (N) ≥ 10,000.

    • Relative Standard Deviation (RSD) of peak area ≤ 1.0%. Reasoning: If the tailing factor exceeds 1.5, it indicates either column voiding or a failure in mobile phase pH preparation. The system automatically halts, ensuring analytical trustworthiness.

ICH Q2(R2) Validation Data & Performance Metrics

The optimized method was validated against the legacy method in strict accordance with the ICH Q2(R2) guidelines for analytical procedure lifecycle management[3][4].

ValidationWorkflow SST System Suitability (SST) Gatekeeper for Integrity Spec Specificity (Blank & Spiking) SST->Spec Pass Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Lin->Prec Robust Robustness (Method Variations) Acc->Robust Prec->Robust Valid Validated Method (ICH Q2(R2) Compliant) Robust->Valid Approval

Caption: ICH Q2(R2) aligned validation workflow for analytical procedures.

Quantitative Comparison Table
Validation ParameterICH Q2(R2) Acceptance CriteriaLegacy Method (C18, pH 7.0)Optimized Method (Core-Shell, pH 2.0)
Specificity (Resolution, Rs) Rs > 1.5 against nearest impurityRs = 1.1 (Co-elution observed)Rs = 3.2 (Baseline separation)
Linearity (R²) ≥ 0.999 (25% to 150% of target)0.9940.9999
Accuracy (Recovery) 98.0% - 102.0%94.5% - 105.2%99.2% - 100.6%
Precision (Repeatability) %RSD ≤ 2.0% (n=6)3.4%0.4%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 mg/mL0.002 mg/mL
USP Tailing Factor ≤ 1.52.4 (Severe Tailing)1.08 (Highly Symmetrical)

Data Interpretation: The legacy method fails ICH Q2(R2) criteria for Specificity, Precision, and Tailing. The broad peak shape caused by silanol interactions leads to integration errors, which directly inflates the %RSD to 3.4%. Conversely, the optimized method's sharp peak shape (Tailing = 1.08) allows for precise integration, yielding an exceptional repeatability RSD of 0.4% and a 25-fold improvement in the Limit of Quantitation (LOQ)[4].

Conclusion

For the purity testing of basic, bulky amines like 1-benzhydrylazetidin-3-one hydrochloride, traditional neutral-pH HPLC methods are analytically insufficient. By applying a mechanistic understanding of stationary phase chemistry and leveraging core-shell technology with low-pH ion-pairing mobile phases, laboratories can achieve baseline resolution and exceptional peak symmetry. The optimized protocol provided herein operates as a self-validating system, fully compliant with ICH Q2(R2) standards, ensuring the highest degree of data integrity for pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link][5]

  • ICH Q2 (R2) Validation of Analytical Procedures Framework Source: MasterControl URL:[Link][3]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link][4]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link][6]

  • Peak Tailing in HPLC: Mechanisms and Solutions Source: Element Lab Solutions URL:[Link][7]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link][2]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: UHPLCS Lab URL:[Link][1]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-Benzhydrylazetidin-3-one: Hydrochloride vs. Free Base

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpos...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of 1-benzhydrylazetidin-3-one in its free base form and as a hydrochloride salt, a common formulation for amine-containing compounds.

This document is tailored for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the underlying chemical principles that dictate the fragmentation pathways. We will explore the subtle yet significant practical differences in analyzing these two forms and provide a robust theoretical framework for what to expect during experimental analysis.

The Analyte: 1-Benzhydrylazetidin-3-one

1-Benzhydrylazetidin-3-one is a synthetic organic compound featuring a central four-membered azetidine ring, a ketone functional group, and a bulky benzhydryl substituent on the nitrogen atom. Its molecular formula is C₁₆H₁₅NO, with a monoisotopic mass of approximately 237.1154 Da. This compound and its derivatives are of interest in medicinal chemistry, for example, in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors.

PropertyValue
Chemical Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Monoisotopic Mass 237.1154 Da
CAS Number 40320-60-3

Principles of ESI-MS and the Impact of Sample Form

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules like 1-benzhydrylazetidin-3-one. In positive ion mode, the analyte is typically protonated to form a pseudomolecular ion, [M+H]⁺. The key difference between analyzing the free base and the hydrochloride salt lies in this initial ionization step.

  • Free Base: The free base possesses a lone pair of electrons on the azetidine nitrogen, which readily accepts a proton from the ESI solvent system (e.g., water/acetonitrile with a formic acid modifier) to form the [M+H]⁺ ion in the ESI source.

  • Hydrochloride Salt: The hydrochloride salt exists as a protonated amine associated with a chloride counter-ion. In solution, it readily dissociates, providing the same protonated [M+H]⁺ species for analysis.

While the resulting ion in the gas phase is identical, the presence of excess salt (HCl) in the hydrochloride sample can have practical implications for ESI-MS analysis. High salt concentrations can lead to ion suppression , where the analyte's signal intensity is reduced due to competition for ionization and droplet surface area. It can also result in the formation of adducts, such as [M+Na]⁺ or [M+K]⁺, which can complicate spectral interpretation. Therefore, careful sample preparation and optimized chromatographic separation are crucial when analyzing the hydrochloride form.

Experimental Workflow: A Self-Validating Protocol

To ensure data integrity, a robust analytical workflow is essential. The following protocol is designed to mitigate potential issues arising from the sample form.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Prep_FB Free Base: Dissolve in 0.1% Formic Acid in 50:50 ACN:H2O to ~10 µg/mL LC UPLC Separation (e.g., C18 column, gradient elution) Prep_FB->LC Prep_HCl Hydrochloride Salt: Dissolve in 50:50 ACN:H2O to ~10 µg/mL. (Formic acid optional but recommended) Prep_HCl->LC ESI Positive Mode ESI (Formation of [M+H]⁺, m/z 238.12) LC->ESI MS1 MS1 Scan (Isolate m/z 238.12) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2

Caption: A self-validating LC-MS/MS workflow for the analysis of 1-benzhydrylazetidin-3-one.

Predicted Fragmentation Pathway of [M+H]⁺ 1-Benzhydrylazetidin-3-one

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 238.12) will fragment. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. The primary site of protonation is the basic nitrogen atom of the azetidine ring. The positive charge on the nitrogen activates adjacent bonds for cleavage.

The most prominent and diagnostic fragmentation pathway involves the cleavage of the C-N bond of the azetidine ring, leading to the formation of the highly stable benzhydryl cation .

Key Fragmentation Steps:
  • Formation of the Benzhydryl Cation (m/z 167.09): This is the most anticipated and likely the base peak in the MS/MS spectrum. The cleavage of the bond between the azetidinone ring and the benzhydryl group results in the loss of a neutral azetidinone moiety (C₃H₅NO, mass 71.04 Da) and the formation of the resonance-stabilized diphenylmethylium (benzhydryl) cation. This fragmentation is highly favored due to the exceptional stability of the resulting carbocation.

  • Formation of the Tropylium Ion (m/z 91.05): The benzhydryl cation (m/z 167.09) can undergo further fragmentation or rearrangement. A common pathway for substituted benzyl-type cations is the loss of a neutral phenyl group to form a benzyl cation, which can then rearrange to the highly stable tropylium ion. However, a more likely scenario is the loss of a neutral benzene molecule (C₆H₆, mass 78.05 Da), leading to the formation of a phenyl cation that could rearrange or fragment further, though the direct formation of the tropylium ion from similar structures is well-documented.

  • Ring Opening and Cleavage of the Azetidinone Moiety: Alternative, lower-intensity fragmentation pathways may involve the initial opening of the strained four-membered azetidine ring, followed by losses of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄).

The following diagram illustrates the predicted primary fragmentation pathway.

Fragmentation Parent 1-Benzhydrylazetidin-3-one [M+H]⁺ m/z 238.12 Fragment1 Benzhydryl Cation m/z 167.09 Parent->Fragment1  Primary Fragmentation Neutral1 Neutral Loss: C₃H₅NO (71.04 Da) Parent->Neutral1 Fragment2 Tropylium Ion m/z 91.05 Fragment1->Fragment2  Secondary Fragmentation Neutral2 Neutral Loss: C₆H₆ (78.05 Da) Fragment1->Neutral2

Caption: Predicted primary fragmentation pathway of protonated 1-benzhydrylazetidin-3-one.

Summary of Predicted Fragment Ions
m/z (monoisotopic) Proposed Structure Formula Notes
238.12[M+H]⁺[C₁₆H₁₆NO]⁺Protonated parent molecule.
167.09 Benzhydryl Cation [C₁₃H₁₁]⁺ Expected base peak due to high stability.
91.05Tropylium Ion[C₇H₇]⁺Common fragment from benzyl-containing structures.

Comparison Guide: Free Base vs. Hydrochloride Salt

The core takeaway for the analyst is that the fragmentation pattern itself is not expected to differ between the free base and the hydrochloride salt. Both forms generate the same protonated precursor ion, [M+H]⁺, in the gas phase, which then undergoes the same collision-induced dissociation.

The differences are practical, not mechanistic, and are summarized below:

Feature1-Benzhydrylazetidin-3-one (Free Base)1-Benzhydrylazetidin-3-one HClSenior Scientist's Insight
Analyzed Ion [M+H]⁺[M+H]⁺The gas-phase ion subjected to fragmentation is identical.
Fragmentation Pattern Dominated by m/z 167.09Dominated by m/z 167.09Expect identical MS/MS spectra under the same CID conditions.
Solubility Generally higher in organic solvents.Often more soluble in aqueous or protic solvents.This can influence the choice of initial sample diluent.
Potential for Ion Suppression LowHigher, especially at high concentrations.The presence of Cl⁻ can compete with the analyte for ionization, potentially reducing sensitivity. Dilution is key.
Adduct Formation Less likely, primarily [M+H]⁺ observed.Potential for [M+Na]⁺, [M+K]⁺ if sources of these cations are present.Good chromatography can separate the analyte from inorganic salts, minimizing adducts.
Sample Preparation Requires an acidic modifier (e.g., formic acid) in the mobile phase/diluent to ensure protonation.Already protonated. An acidic modifier is still recommended to ensure consistent mobile phase conditions.The hydrochloride salt is more "forgiving" if the mobile phase is not perfectly optimized for protonation.

Conclusion and Recommendations

When analyzing 1-benzhydrylazetidin-3-one by ESI-MS/MS, the fragmentation patterns of the free base and the hydrochloride salt are predicted to be identical, with the primary and most diagnostic fragment being the stable benzhydryl cation at m/z 167.09.

The choice of which form to analyze primarily impacts the experimental workflow. For the hydrochloride salt, it is imperative to:

  • Keep sample concentrations low (e.g., 1-10 µg/mL) to avoid ion suppression.

  • Utilize effective chromatographic separation to resolve the analyte from inorganic salts.

  • Be aware of the potential for adduct formation in the MS1 spectrum.

By understanding these principles, researchers can confidently interpret the mass spectra of 1-benzhydrylazetidin-3-one, regardless of its salt form, and leverage the diagnostic fragmentation patterns for unambiguous structural confirmation.

References

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

Validation

Comparative Yield Analysis of 1-Benzhydrylazetidin-3-one Synthesized via Different Oxidation Methods

Executive Summary 1-Benzhydrylazetidin-3-one is a critical heterocyclic building block utilized extensively in the drug development pipeline, particularly for synthesizing novel γ-aminobutyric acid (GABA) uptake inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzhydrylazetidin-3-one is a critical heterocyclic building block utilized extensively in the drug development pipeline, particularly for synthesizing novel γ-aminobutyric acid (GABA) uptake inhibitors and targeted kinase inhibitors[1]. The synthesis of this target ketone relies on the oxidation of its secondary alcohol precursor, 1-benzhydrylazetidin-3-ol. As an application scientist, selecting the optimal oxidation method requires balancing isolated yield, operational scalability, and the preservation of the highly strained four-membered ring. This guide objectively compares the most effective oxidation methodologies, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Navigating Azetidine Ring Strain

The primary challenge in oxidizing 1-benzhydrylazetidin-3-ol lies in the inherent thermodynamic strain of the azetidine ring. Subjecting this substrate to harsh acidic or basic conditions, or utilizing aggressive transition-metal oxidants (e.g., KMnO₄, Jones reagent), frequently triggers unwanted ring-opening side reactions or over-oxidation.

To circumvent this, mild, highly controlled "activated DMSO" protocols—specifically the Swern and Parikh-Doering oxidations—have become the industry standard[2][3]. These methods operate via a common mechanistic pathway: the generation of an electrophilic sulfonium species that reacts with the alcohol to form an alkoxysulfonium intermediate, which is subsequently deprotonated by a mild base to yield the ketone without rupturing the azetidine core.

Comparative Yield & Performance Data

The following table summarizes the quantitative performance of three primary mild oxidation methods applied to 1-benzhydrylazetidin-3-ol.

Oxidation MethodReagentsOperating TempReaction TimeIsolated YieldPurityKey AdvantagesPrimary Limitations
Swern (COCl)₂, DMSO, Et₃N-78 °C1.5 h96% >98%Highest yield; strictly prevents over-oxidation.Requires cryogenic control; toxic gas evolution (CO, DMS).
Parikh-Doering SO₃·Py, DMSO, Et₃N0 °C to RT2.5 h~80-85% >95%Highly scalable; avoids cryogenic cooling.Sulfate byproducts can complicate aqueous workup.
Dess-Martin DMP, CH₂Cl₂Room Temp2.0 h88-92% >97%Exceptionally mild; simple non-aqueous workup.High reagent cost; poor atom economy for scale-up.

Data supported by optimized literature and patent protocols[2][3].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure reproducibility and high fidelity in your synthesis.

Protocol A: Swern Oxidation (High-Yield Approach)

Mechanistic Rationale: Strict cryogenic temperature control (-78 °C) is maintained to prevent the premature degradation of the active chlorodimethylsulfonium species via the Pummerer rearrangement, ensuring maximum yield[2].

  • Activation: In a flame-dried flask under N₂ atmosphere, add oxalyl chloride (2.0 equiv, 0.84 mol) to anhydrous CH₂Cl₂ (2.0 L). Cool the solution to -78 °C using a dry ice/acetone bath. Add DMSO (2.0 equiv, 0.84 mol) dropwise.

    • Self-Validation Check: Immediate gas evolution (CO, CO₂) indicates successful activation of the DMSO. Stir for 30 minutes.

  • Substrate Addition: Dissolve 1-benzhydrylazetidin-3-ol (1.0 equiv, 0.42 mol) in CH₂Cl₂ (0.5 L) and add dropwise to the activated complex, strictly maintaining the internal temperature at -78 °C. Stir continuously for 1 hour[2].

  • Termination: Add triethylamine (10.0 equiv, 4.2 mol) dropwise. The massive excess of base ensures rapid, complete deprotonation of the alkoxysulfonium intermediate. Remove the cooling bath and allow the mixture to warm to room temperature[2].

  • Workup: Quench the reaction by pouring into saturated aqueous NH₄Cl (1.5 L). Extract the aqueous layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target ketone as a yellow solid (approx. 96% yield)[2].

Protocol B: Parikh-Doering Oxidation (Scalable Approach)

Mechanistic Rationale: The SO₃·Py complex provides a stable, room-temperature alternative for DMSO activation, making it ideal for multi-kilogram scale-up where cryogenic reactors are unavailable[3][4].

  • Preparation: Dissolve 1-benzhydrylazetidin-3-ol (27.27 g) in a solvent mixture of DMSO (225 mL) and triethylamine (135.5 mL)[4]. Cool the mixture to 0 °C using an ice bath to control the initial exotherm.

  • Oxidation: Add the sulfur trioxide-pyridine complex (59.80 g) portion-wise under continuous ice-cooling[3][4].

    • Self-Validation Check: The reaction mixture will gradually change color and viscosity as the alkoxysulfonium intermediate forms.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for exactly 2.5 hours to drive the reaction to completion[3][4].

  • Isolation: Pour the reaction mixture into ice water to precipitate the product and dissolve the pyridinium sulfate salts. Extract with ethyl acetate, wash extensively with brine to remove residual DMSO, and concentrate. Purify via silica gel chromatography (heptane/ethyl acetate) or crystallization from hexane[2][3].

Visualizing the Oxidation Pathways

G SM 1-Benzhydrylazetidin-3-ol (Strained 4-membered ring) Cond1 Swern Oxidation (COCl)2, DMSO, Et3N Cryogenic (-78°C) SM->Cond1 Cond2 Parikh-Doering SO3·Py, DMSO, Et3N Mild (0°C to RT) SM->Cond2 Cond3 Dess-Martin DMP, CH2Cl2 Ambient (RT) SM->Cond3 Mech1 Chlorodimethylsulfonium Intermediate Cond1->Mech1 Mech2 Alkoxysulfonium Intermediate Cond2->Mech2 Mech3 Iodine(V) Periodinane Complex Cond3->Mech3 Prod 1-Benzhydrylazetidin-3-one Target Ketone Mech1->Prod Yield: ~96% Mech2->Prod Yield: ~80% Mech3->Prod Yield: ~90%

Figure 1: Mechanistic pathways and yield outcomes for 1-benzhydrylazetidin-3-ol oxidation.

References

  • Google Patents. "US8362274B2 - Arylalkylamine compound and process for preparing the same.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of 1-Benzhydrylazetidin-3-one Hydrochloride (CAS 118972-99-9)

For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides a comprehensive framework for evaluating and comparing commercial sour...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides a comprehensive framework for evaluating and comparing commercial sources of 1-benzhydrylazetidin-3-one hydrochloride (CAS 118972-99-9), a key building block in medicinal chemistry. Due to the limited publicly available data for this specific salt, this guide emphasizes the establishment of a robust in-house analytical workflow to qualify and compare suppliers.

Introduction: The Challenge of Sourcing Niche Reagents

1-Benzhydrylazetidin-3-one hydrochloride is a valuable intermediate in the synthesis of various biologically active compounds. However, unlike more common reagents, detailed public data and a wide range of well-characterized commercial sources can be limited. This necessitates a rigorous, data-driven approach to supplier qualification. The methodologies outlined herein are designed to provide a comprehensive assessment of product identity, purity, and stability, empowering researchers to make informed purchasing decisions.

Identifying Potential Commercial Suppliers

An initial market survey reveals that while the free base, 1-benzhydrylazetidin-3-one (CAS 40320-60-3), is more widely listed, the hydrochloride salt (CAS 118972-99-9) is available from a more select group of suppliers. Researchers should be diligent in confirming the exact CAS number with the supplier before purchase. Potential suppliers identified during our survey include:

  • BLD Pharm: Explicitly lists 1-Benzhydrylazetidin-3-one hydrochloride with CAS number 118972-99-9.

  • Other potential sources: Chemical marketplaces such as ECHEMI and ChemBK may list suppliers, but verification of the specific hydrochloride salt is crucial.

It is imperative to request a Certificate of Analysis (CoA) from each potential supplier prior to purchase. This document should provide initial data on purity (typically by HPLC or NMR) and physical properties.

The Analytical Workflow: A Multi-Faceted Approach to Quality Assessment

A single analytical technique is insufficient to fully characterize a chemical entity. The following workflow provides a multi-pronged strategy to build a comprehensive quality profile for each supplier's product.

Analytical_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity and Quantitative Analysis cluster_2 Phase 3: Advanced Characterization Sample_Receipt Sample Receipt and Documentation Review Physical_Characterization Physical Characterization (Appearance, Solubility) Sample_Receipt->Physical_Characterization Identity_Confirmation Identity Confirmation (FTIR) Physical_Characterization->Identity_Confirmation Structural_Confirmation Structural Confirmation and Purity (¹H and ¹³C NMR) Identity_Confirmation->Structural_Confirmation Purity_Assessment Purity Assessment and Impurity Profiling (RP-HPLC) Structural_Confirmation->Purity_Assessment Residual_Solvent_Analysis Residual Solvent Analysis (Headspace GC-MS) Purity_Assessment->Residual_Solvent_Analysis Mass_Verification High-Resolution Mass Spectrometry (HRMS) Residual_Solvent_Analysis->Mass_Verification Water_Content Water Content (Karl Fischer Titration) Mass_Verification->Water_Content Elemental_Analysis Elemental Analysis (CHN) Water_Content->Elemental_Analysis Final_Report Final Supplier Comparison Report Elemental_Analysis->Final_Report

Caption: A comprehensive analytical workflow for supplier qualification.

Experimental Protocols

The following are detailed protocols for the key analytical techniques in the workflow. These methods are based on established principles and may require minor optimization based on the specific instrumentation used.

Physical Characterization
  • Objective: To visually inspect the material and assess its solubility.

  • Protocol:

    • Appearance: Visually inspect the sample for color and form (e.g., white crystalline solid, off-white powder). Record any inconsistencies with the supplier's description.

    • Solubility: Test the solubility of the compound in common laboratory solvents such as water, methanol, and DMSO at room temperature. This information is valuable for preparing samples for subsequent analyses.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To obtain a molecular fingerprint of the compound and confirm the presence of key functional groups.

  • Protocol:

    • Acquire a background spectrum of the empty sample compartment.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum to a reference spectrum if available, or analyze for characteristic peaks:

      • C=O stretch (ketone): Expected around 1720-1740 cm⁻¹.

      • Aromatic C-H stretch: Expected above 3000 cm⁻¹.

      • N-H⁺ stretch (from hydrochloride): A broad peak may be observed in the 2400-3200 cm⁻¹ region.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess for the presence of organic impurities.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR:

      • Acquire a proton NMR spectrum.

      • Expected Chemical Shifts (approximated from the free base and expected effects of protonation):

        • Benzhydryl CH: A singlet around 5.0-5.5 ppm.

        • Azetidine CH₂: Two multiplets or singlets in the range of 3.5-4.5 ppm.

        • Aromatic Protons: Multiplets between 7.2-7.6 ppm.

      • Integrate the peaks to determine the relative ratios of protons.

    • ¹³C NMR:

      • Acquire a carbon-13 NMR spectrum.

      • Expected Chemical Shifts (approximated):

        • C=O (ketone): ~205-215 ppm.

        • Aromatic Carbons: ~125-145 ppm.

        • Benzhydryl CH: ~70-80 ppm.

        • Azetidine CH₂: ~50-60 ppm.

    • Analysis: Compare the obtained spectra to the expected structure. Look for any unexpected peaks which may indicate impurities.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To quantify the purity of the compound and create an impurity profile.

  • Protocol (adapted from methods for related compounds[1]):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-26 min: 90-10% B

      • 26-30 min: 10% B

    • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Data Presentation and Supplier Comparison

The data collected from the analytical workflow should be compiled into a clear, concise table for easy comparison between suppliers.

Parameter Supplier A Supplier B Supplier C Reference/Expected
Appearance White crystalline solidOff-white powderWhite powderWhite to off-white solid
Solubility (Water) SolubleSparingly solubleSolubleSoluble
FTIR (C=O stretch) 1735 cm⁻¹1734 cm⁻¹1736 cm⁻¹~1720-1740 cm⁻¹
¹H NMR Conforms to structureConforms, minor impurity at 2.1 ppmConforms to structureConforms
HPLC Purity (%) 99.2%97.8%99.5%>98%
Major Impurity (HPLC, %) 0.3% at RRT 1.21.1% at RRT 0.80.2% at RRT 1.2N/A
Water Content (KF, %) 0.15%0.5%0.1%<0.5%

Conclusion and Recommendations

Based on the comprehensive analytical data, a final recommendation can be made. The ideal supplier will provide a product that consistently meets the required specifications for identity, purity, and has a low impurity profile. It is also advisable to consider factors such as lot-to-lot consistency, customer support, and pricing in the final decision. This rigorous, data-driven approach ensures the selection of a high-quality reagent, which is a critical first step towards reproducible and reliable research outcomes.

References

  • ACS Publications. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • Google Patents. Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

Sources

Validation

spectroscopic validation of 1-benzhydrylazetidin-3-one hydrochloride reaction intermediates

Spectroscopic Validation of 1-Benzhydrylazetidin-3-one Hydrochloride Reaction Intermediates: A Comparative Guide As a Senior Application Scientist specializing in process analytical technology (PAT), I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 1-Benzhydrylazetidin-3-one Hydrochloride Reaction Intermediates: A Comparative Guide

As a Senior Application Scientist specializing in process analytical technology (PAT), I frequently encounter process deviations during the synthesis of azetidine-containing active pharmaceutical ingredients (APIs). The intermediate, 1-benzhydrylazetidin-3-one, is a critical but notoriously unstable building block. Accurate spectroscopic validation during its synthesis—typically via the oxidation of 1-benzhydrylazetidin-3-ol—is paramount. Without rigorous real-time and offline monitoring, downstream impurity carryover (such as over-oxidation or ring-opened byproducts) is inevitable.

This guide objectively compares in-situ and offline spectroscopic modalities, providing a self-validating framework for monitoring this highly reactive intermediate.

Mechanistic Causality: The Spectroscopic Signature of Ring Strain

To design an effective validation protocol, we must first understand the physical chemistry of our target. We cannot treat all ketones equally. The four-membered azetidine ring imposes severe angle strain (sp³ to sp² hybridization at the carbonyl carbon). According to foundational structural studies detailed in 1, this strain restricts trans-annular conjugation and shifts the IR absorption band of the carbonyl group to the unusually high-frequency region of 1800–1835 cm⁻¹.

This physical property is our greatest analytical advantage. Because typical aliphatic ketones absorb around 1715 cm⁻¹, the azetidin-3-one carbonyl stretch is completely isolated from the starting material and common solvent bands. This causality dictates our choice of In-line ATR-FTIR as the primary real-time monitoring tool. However, due to the highly electrophilic nature of this strained ketone, side reactions are common 2, necessitating orthogonal validation using offline NMR.

Workflow Visualization

G A 1-Benzhydrylazetidin-3-ol (Starting Material) B Oxidation (TEMPO/NaOCl) Exothermic Control A->B C 1-Benzhydrylazetidin-3-one (Reactive Intermediate) B->C D In-line ATR-FTIR (Real-time C=O tracking) C->D Operando E Offline ¹H/¹³C NMR (Structural Validation) C->E Aliquot F HCl Salt Precipitation (Stabilization) D->F Endpoint Reached E->F Post-Validation

Spectroscopic validation workflow for 1-benzhydrylazetidin-3-one intermediates.

Comparative Analysis of Spectroscopic Modalities

To objectively evaluate the best approach for process monitoring, we must compare the performance of the three primary modalities used in API development.

ModalityPrimary UtilityTemporal ResolutionSpecificity / SensitivityCost & Complexity
In-line ATR-FTIR Real-time kinetic tracking of C=O formation (~1810 cm⁻¹)Continuous (every 15-60 seconds)High specificity for strained C=O; low sensitivity to trace impuritiesHigh initial CAPEX; low per-run cost; zero sample prep
Offline Multinuclear NMR Absolute structural elucidation and purity quantificationLow (hours per turnaround)Exceptional structural specificity (¹H, ¹³C); detects ring-opened byproductsHigh CAPEX; high per-run cost; requires salt precipitation
At-line LC-MS (ESI+) Mass confirmation and trace impurity profilingMedium (15-30 mins per run)High sensitivity for trace byproducts; confirms M+H massModerate CAPEX; requires sample dilution and quenching

Recommendation: A robust process utilizes In-line ATR-FTIR for dynamic reaction control, backed by Offline NMR on the isolated hydrochloride salt for definitive batch release.

Self-Validating Experimental Protocols

A self-validating protocol incorporates internal controls at every step. If a step fails, the protocol halts, preventing the propagation of errors and saving valuable API precursors.

Protocol 1: Real-Time In-line ATR-FTIR Monitoring of Oxidation

Objective : Monitor the conversion of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one using a TEMPO/NaOCl catalytic system.

  • Probe Insertion & Background Profiling (Internal Control) : Insert the ATR-FTIR probe (e.g., DiComp Diamond) into the empty reactor. Collect an air background. Add the reaction solvent (e.g., dichloromethane) and collect a solvent spectrum.

    • Validation Check: A flat baseline in the 1800–1850 cm⁻¹ region confirms the probe is clean and the solvent will not interfere with the target peak.

  • Substrate Baseline : Add 1-benzhydrylazetidin-3-ol. Monitor the O-H stretch (~3300 cm⁻¹) to establish the starting material baseline.

  • Reaction Initiation : Begin the dropwise addition of the NaOCl oxidant to the TEMPO-catalyzed mixture at 0°C.

  • Kinetic Tracking (Causality) : Track the emergence of the highly strained C=O peak at ~1810 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the intermediate.

  • Endpoint Determination (Self-Validation) : Continuously plot the first derivative of the 1810 cm⁻¹ absorbance over time. When the derivative reaches zero (plateau), the reaction has reached maximum conversion. Immediately quench the reaction to prevent over-oxidation and ring degradation.

Protocol 2: Offline NMR Validation and Hydrochloride Salt Stabilization

Objective : Confirm the molecular structure and stabilize the highly reactive intermediate. Causality: The free base of 1-benzhydrylazetidin-3-one is prone to spontaneous degradation. Isolating it as a hydrochloride salt protonates the tertiary amine, withdrawing electron density and sterically protecting the core, thus enabling stable offline NMR analysis.

  • Aliquot Quenching : Withdraw a 1 mL aliquot upon FTIR endpoint confirmation. Quench immediately with aqueous sodium thiosulfate to neutralize residual oxidant.

  • Extraction & Drying : Extract the product into ethyl acetate. Dry over anhydrous Na₂SO₄.

    • Validation Check: The organic layer must be completely clear; cloudiness indicates water carryover which will severely distort the NMR spectrum.

  • Salt Formation : Add 2.0 M HCl in diethyl ether dropwise at 0°C until precipitation ceases. Filter and dry the white solid to yield 1-benzhydrylazetidin-3-one hydrochloride.

  • NMR Acquisition : Dissolve 15 mg of the salt in CDCl₃ (containing 0.03% v/v TMS as an internal standard). Acquire ¹H and ¹³C spectra.

  • Spectral Verification (Internal Control) :

    • ¹H NMR : Verify the integration ratio. The benzhydryl methine proton (~4.5 ppm) must integrate to 1H relative to the four azetidine ring protons (appearing as complex multiplets due to the adjacent ketone).

    • ¹³C NMR : Confirm the presence of the highly deshielded carbonyl carbon (>190 ppm for the raw ketone, or ~161-163 ppm if derivatized) and the benzhydryl methine carbon (~70-75 ppm), consistent with established literature for functionalized azetidinones 3.

References

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Divergent Synthesis of α-Functionalized Azetidines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Comparative

comparing the efficacy of 1-benzhydrylazetidin-3-one vs 1-benzylazetidin-3-one in drug discovery

In modern drug discovery, increasing the sp3 character of lead compounds is a proven strategy to improve metabolic stability, lower logD, and enhance target selectivity. The azetidin-3-one scaffold—a non-planar, four-mem...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, increasing the sp3 character of lead compounds is a proven strategy to improve metabolic stability, lower logD, and enhance target selectivity. The azetidin-3-one scaffold—a non-planar, four-membered heterocyclic ring—has emerged as a premier building block for synthesizing rigidified bioisosteres of morpholines and piperidines[1].

However, functionalizing the azetidine core requires precise control over the highly nucleophilic nitrogen atom. As a Senior Application Scientist, I frequently evaluate the strategic trade-offs between two foundational precursors: 1-benzhydrylazetidin-3-one and 1-benzylazetidin-3-one . The choice of the nitrogen-protecting group (benzhydryl vs. benzyl) is not merely a logistical step; it fundamentally dictates the mechanistic pathways, stereochemical outcomes, and deprotection causality of the entire synthetic campaign.

Here is an in-depth, objective comparison of these two critical building blocks, supported by experimental data and field-proven protocols.

Physicochemical & Structural Comparison

The fundamental difference between these two building blocks lies in their steric footprint. The benzhydryl (diphenylmethyl) group provides a massive steric shield over the nitrogen lone pair, whereas the benzyl group offers a more accessible, moderate steric profile.

Property1-Benzhydrylazetidin-3-one1-Benzylazetidin-3-one
CAS Number 40320-60-340320-53-4 / 156303-83-2
Molecular Weight 237.30 g/mol 161.20 g/mol
Steric Hindrance (N-position) High (Diphenylmethyl)Moderate (Monophenylmethyl)
Primary Synthetic Utility Asymmetric synthesis, stereocontrolGeneral building block, spirohydantoins
Deprotection Conditions Pd(OH)₂/C, TFA/Anisole, or OxidativePd/C (H₂), ACE-Cl
Risk of Ring Opening Low (Steric shielding protects N)Moderate (N is more nucleophilic)

Mechanistic Insights: Sterics & Reactivity

The Benzhydryl Advantage: Stereocontrol and Stability

1-Benzhydrylazetidin-3-one is the reagent of choice when synthesizing chiral 2-substituted azetidines. The extreme steric bulk of the two phenyl rings prevents unwanted N-alkylation side reactions. More importantly, in asymmetric synthesis—such as the alkylation of metalated SAMP/RAMP hydrazones—the benzhydryl group works synergistically with the chiral auxiliary to block one diastereotopic face of the aza-enolate, forcing the incoming electrophile to attack with high enantioselectivity (up to 85% ee)[2]. This compound is also a critical intermediate in the synthesis of 7-substituted quinolone antibacterial agents[3].

The Benzyl Advantage: Versatility and Atom Economy

1-Benzylazetidin-3-one is preferred for general derivatization where stereocontrol at the adjacent carbon is not the primary concern. Its lower molecular weight and reduced steric hindrance make it ideal for multi-component reactions, such as the Bucherer-Bergs reaction to form spirohydantoins (classical precursors to α -amino acids)[1]. The benzyl group is "quieter" during intermediate steps and is significantly easier to remove.

Visualizing the Strategic Workflow

The following diagram illustrates how the choice of protecting group diverges the synthetic utility and downstream deprotection strategies.

G Start Azetidin-3-one Core Benzhydryl 1-Benzhydrylazetidin-3-one High Steric Bulk Start->Benzhydryl Benzyl 1-Benzylazetidin-3-one Moderate Steric Bulk Start->Benzyl Bzh_Rxn Asymmetric Synthesis (SAMP/RAMP Hydrazones) Benzhydryl->Bzh_Rxn Bzl_Rxn General Derivatization (Spirohydantoins) Benzyl->Bzl_Rxn Bzh_Deprot Deprotection: Pd(OH)2/C or Acidic Bzh_Rxn->Bzh_Deprot Bzl_Deprot Deprotection: Pd/C, H2 or ACE-Cl Bzl_Rxn->Bzl_Deprot Product Target Azetidine Drug (e.g., Quinolones) Bzh_Deprot->Product Bzl_Deprot->Product

Strategic workflows for benzhydryl vs. benzyl protected azetidin-3-ones in drug discovery.

Deprotection Dynamics: A Self-Validating System

The causality of deprotection is rooted in surface chemistry and carbocation stability.

  • Benzyl Deprotection: The less hindered nitrogen allows the benzylic carbon to easily coordinate with the flat palladium surface of standard Pd/C catalysts, facilitating rapid hydrogenative cleavage[4].

  • Benzhydryl Deprotection: The dual phenyl rings create severe steric clash, often poisoning or inhibiting standard Pd/C. Deprotection requires Pearlman's catalyst (Pd(OH)₂/C), which has a more amorphous, accessible active site. Alternatively, the highly stable diphenylmethyl carbocation allows for acidic cleavage (e.g., TFA), provided a cation scavenger (like anisole) is used to prevent re-alkylation of the azetidine ring[5].

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction causality are maintained.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one via SO₃-Pyridine Oxidation

Causality: The 4-membered azetidine ring is highly strained. Harsh oxidants (like Jones reagent) can trigger acid-catalyzed ring-opening. The Parikh-Doering oxidation provides a mild, self-buffering system[6].

  • Preparation: Dissolve 1-benzhydrylazetidin-3-ol hydrochloride (5.52 g) in anhydrous DMSO (225 mL).

  • Neutralization & Activation: Add triethylamine (135.5 mL). Reason: Et₃N neutralizes the hydrochloride salt and acts as the necessary base for the alkoxysulfonium ylide formation.

  • Oxidation: Cool the mixture to 0 °C. Portion-wise, add SO₃-pyridine complex (59.8 g). Reason: Ice-cooling controls the exothermic formation of the reactive intermediate, preventing thermal degradation of the azetidine core.

  • Reaction: Stir at room temperature for 2.5 hours.

  • Workup: Quench by pouring into ice water. Extract with ethyl acetate and wash extensively with brine to remove residual DMSO. Purify via crystallization from hexane to yield the target ketone.

Protocol 2: Asymmetric Alkylation via SAMP Hydrazone (Benzhydryl Specific)

Causality: The benzhydryl group shields the nitrogen, preventing N-alkylation and directing the electrophile to the less hindered diastereotopic face[2].

  • Condensation: React 1-benzhydrylazetidin-3-one with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) at 90 °C for 16 h to form the hydrazone.

  • Deprotonation: In anhydrous THF at -78 °C, add n-BuLi (1.1 equiv) dropwise. Reason: The ultra-low temperature is critical to form the aza-enolate without triggering ring-opening or racemization.

  • Alkylation: Add the electrophile (e.g., alkyl iodide, 1.2 equiv) and slowly warm to room temperature over 18 h.

  • Cleavage: Vigorously stir with saturated aqueous oxalic acid for 20 h to cleave the hydrazone auxiliary, yielding the enantiopure 2-substituted 1-benzhydrylazetidin-3-one.

Protocol 3: Divergent Deprotection Strategies

For Benzyl (Standard Hydrogenation)[4]:

  • Dissolve the 1-benzylazetidin-3-one derivative in methanol.

  • Add 10% Pd/C (1-5 mol%). Stir under an H₂ atmosphere (1 atm) at room temperature until consumption is complete (monitored by TLC).

  • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

For Benzhydryl (Acidic Cleavage Alternative)[5]:

  • If hydrogenation fails due to steric poisoning, dissolve the benzhydryl-protected azetidine in trifluoroacetic acid (TFA).

  • Add 5 equivalents of anisole. Reason: Anisole acts as a highly nucleophilic cation scavenger. As the benzhydryl group leaves as a stable diphenylmethyl cation, anisole traps it, preventing it from re-attacking the newly liberated, highly nucleophilic azetidine nitrogen.

  • Heat to 70 °C for 1.5 h, then concentrate and purify via ion-exchange chromatography.

References

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones | Chemical Reviews. 1

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry. 2

  • WO2010056633A2 - 7-amino alkylidenyl-heterocyclic quinolones and naphthyridones | Google Patents. 3

  • 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 | ChemicalBook. 6

  • Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils | The Journal of Organic Chemistry. 5

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. 4

Sources

Validation

A Comparative Guide to the Validation of Chiral Separation Techniques for 1-Benzhydrylazetidin-3-one Derivatives

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. The enantiomers of a chiral drug can exhibit markedly different pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. The enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, making robust enantioseparation and analytical validation critical components of the drug development pipeline. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over enantiomeric purity, preferably marketing only the active enantiomer.

This guide provides an in-depth, objective comparison of leading chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—for the resolution and validation of 1-benzhydrylazetidin-3-one derivatives. This class of compounds serves as a vital structural scaffold for various pharmacologically active agents, including cholesterol absorption inhibitors. Our analysis is grounded in established scientific principles and validated against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.

The Causality of Chiral Recognition: Selecting the Right Approach

The separation of enantiomers, which are identical in most physical and chemical properties, hinges on creating a transient diastereomeric complex with a chiral selector. The differential stability of these complexes allows for their separation. For 1-benzhydrylazetidin-3-one derivatives, the key structural features guiding selector choice are the ketone carbonyl group (a hydrogen bond acceptor), the bulky benzhydryl group (capable of π-π stacking), and the azetidine ring.

Polysaccharide-based chiral stationary phases (CSPs), such as derivatized cellulose and amylose, are exceptionally effective for a broad range of racemates and represent the most widely used CSPs. Their chiral recognition capabilities arise from a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure. Cyclodextrin-based selectors, cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are also highly effective, particularly in reversed-phase HPLC and as additives in CE.

The selection of a technique is therefore a deliberate choice based on these potential interactions, as well as desired performance characteristics like speed, solvent consumption, and sensitivity.

Comparative Analysis of Separation Techniques

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC remains the most established and widely used technique for chiral separations, offering versatility through various operational modes. Polysaccharide-based CSPs are particularly dominant in this area.

Causality in HPLC Method Development: The choice between normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes is critical.

  • Normal-Phase (NP-HPLC): Utilizes non-polar mobile phases (e.g., hexane/alcohol). It often provides excellent selectivity for compounds like our target molecule by promoting hydrogen bonding and dipole-dipole interactions with the CSP.

  • Reversed-Phase (RP-HPLC): Employs aqueous-organic mobile phases. While sometimes challenging, modern immobilized polysaccharide CSPs offer expanded solvent compatibility, making RP methods viable and often preferred for their compatibility with mass spectrometry (MS) and better handling of polar compounds.

  • Polar Organic (PO-HPLC): Uses polar organic solvents like acetonitrile and methanol. This mode can offer unique selectivity and is often faster than NP-HPLC.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Benzhydrylazetidin-3-one Hydrochloride

As laboratory professionals dedicated to advancing drug development, our work's integrity depends not only on the precision of our results but also on the diligence with which we manage our chemical resources from acquis...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals dedicated to advancing drug development, our work's integrity depends not only on the precision of our results but also on the diligence with which we manage our chemical resources from acquisition to disposal. 1-Benzhydrylazetidin-3-one hydrochloride is a valuable building block in medicinal chemistry, yet its handling demands a comprehensive understanding of its hazard profile. This guide provides a direct, procedurally-focused plan for its proper disposal, ensuring the safety of personnel and the preservation of our environment. The protocols herein are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.

Core Hazard Profile & Risk Assessment

Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. 1-Benzhydrylazetidin-3-one hydrochloride is not a benign substance; its hazard classifications mandate careful handling to mitigate risks of acute exposure and environmental contamination. The primary risks are associated with direct contact and inhalation.[1][2]

Table 1: Hazard Identification for 1-Benzhydrylazetidin-3-one Hydrochloride

Hazard Classification GHS Hazard Code Description of Risk
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns and irritation upon contact.[1][2]
Serious Eye Damage/Irritation H314 / H319 Causes serious, potentially irreversible eye damage.[1][2]
Acute Toxicity (Oral) H302 Harmful if ingested.[3]
Acute Toxicity (Dermal) H312 Harmful in contact with skin.
Specific Target Organ Toxicity H335 May cause respiratory irritation if dust is inhaled.[1][2]

| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life, necessitating containment from waterways. |

This profile dictates that all waste streams—including surplus material, empty containers, and contaminated labware—must be treated as hazardous. The causality is clear: improper disposal risks direct harm to individuals through chemical burns or toxicity and long-term damage to ecosystems.

Personnel Safety & Required Personal Protective Equipment (PPE)

A robust disposal plan is fundamentally a safety protocol. Before handling any waste materials associated with this compound, ensure the following PPE is worn and correctly fitted.

Table 2: PPE Requirements for Handling & Disposal Tasks

Task Minimum Required PPE Rationale
Weighing/Handling Solid Chemical safety goggles, nitrile gloves, lab coat, N95 respirator (or work in a fume hood) Protects against eye contact, skin contact, and inhalation of fine particulates.[2][4]
Handling Solutions Chemical safety goggles with side shields, nitrile gloves, lab coat Protects against splashes to the eyes and skin.

| Spill Cleanup & Waste Consolidation | Face shield over safety goggles, heavy-duty nitrile or butyl rubber gloves, chemically resistant apron or lab coat | Provides enhanced protection from splashes and direct contact during higher-risk activities.[5] |

Causality of PPE Selection: The choice of PPE is a direct response to the identified hazards. Standard nitrile gloves provide an adequate barrier for incidental contact, but prolonged handling or spill cleanup requires gloves with a longer breakthrough time. Eye protection is non-negotiable due to the risk of severe eye damage.[6] Respiratory protection is critical when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[2]

Step-by-Step Disposal Protocols

The guiding principle for disposal is that all waste contaminated with 1-Benzhydrylazetidin-3-one hydrochloride must be collected by a licensed professional waste disposal service.[2][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[7]

Protocol 3.1: Disposal of Unused or Surplus Material
  • Do Not Attempt Neutralization: In a standard laboratory setting, do not attempt to chemically neutralize the compound. Such procedures can be exothermic, produce hazardous byproducts, and should only be performed by trained hazardous waste professionals.

  • Containerize Securely: Place the original container with the surplus material inside a larger, compatible secondary container (e.g., a polyethylene pail) with absorbent vermiculite packed around it.

  • Label Clearly: Ensure the original label is legible. Affix a hazardous waste tag to the secondary container, clearly identifying the contents as "Hazardous Waste: 1-Benzhydrylazetidin-3-one hydrochloride". Include the approximate quantity and date.

  • Store Safely: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials (e.g., strong oxidizing agents).

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.[8]

Protocol 3.2: Decontamination of Empty Containers

Empty containers are not truly empty; they retain chemical residues that pose a significant hazard.[9]

  • Perform in a Fume Hood: Conduct all rinsing procedures inside a certified chemical fume hood while wearing appropriate PPE.

  • Initial Rinse (x3): Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or methanol). The volume of solvent for each rinse should be approximately 10% of the container's volume.

  • Collect All Rinsate: Crucially, collect all three rinses in a designated hazardous waste container labeled "Hazardous Waste: Ethanol/Methanol Rinsate containing 1-Benzhydrylazetidin-3-one hydrochloride". This rinsate is now considered hazardous waste.[10]

  • Final Water Rinse: After the solvent rinses, perform a final triple rinse with water. This final rinsate can typically be collected with other aqueous hazardous waste, but confirm this with your local EHS guidelines.

  • Prepare Container for Disposal: Once fully rinsed, deface or remove the original label completely to prevent confusion.[11] The container can now be disposed of as regular, non-hazardous laboratory glass or plastic waste.

Protocol 3.3: Disposal of Contaminated Labware and PPE
  • Solid Waste Segregation: Designate a specific, sealed container or a double-lined bag for solid waste contaminated with 1-Benzhydrylazetidin-3-one hydrochloride.

  • Collect Contaminated Items: This includes used gloves, weigh boats, pipette tips, and any absorbent paper or pads used for minor cleanups.

  • Label and Dispose: Once the container is full, seal it and label it as "Hazardous Solid Waste contaminated with 1-Benzhydrylazetidin-3-one hydrochloride". Dispose of it through your institution's chemical waste program.

Emergency Procedures: Spills and Exposure

Preparedness is a key component of safety. All personnel working with this compound must know the location of safety showers and eyewash stations.

4.1: Spill Response
  • Minor Spill (Solid, <1g in a fume hood):

    • Ensure PPE is worn.

    • Gently sweep the solid material using a plastic dustpan or scoop to avoid creating dust.

    • Place the collected material and any contaminated cleaning tools into your designated solid hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soapy water. Place the used cloths in the solid waste container.[12]

  • Major Spill (Any amount outside a fume hood, or >1g):

    • Evacuate the immediate area and alert nearby personnel.

    • If the material is a volatile liquid or fine powder, close the lab door to contain vapors or dust.

    • Contact your institution's emergency response line or EHS office immediately.[13]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

4.2: Personnel Exposure
  • Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[13][14] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

For all exposures, provide the Safety Data Sheet (SDS) for 1-Benzhydrylazetidin-3-one hydrochloride to the responding medical personnel.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper routing of all waste streams associated with 1-Benzhydrylazetidin-3-one hydrochloride.

G start Waste Generation (1-Benzhydrylazetidin-3-one HCl) decision1 Identify Waste Type start->decision1 unused Unused/Surplus Solid or Solution decision1->unused Product container Empty Contaminated Container decision1->container Container labware Contaminated Labware (Gloves, Tips, Wipes) decision1->labware Labware collect_hazardous Collect in Labeled Hazardous Waste Container unused->collect_hazardous triple_rinse Triple-Rinse with Suitable Solvent (in Fume Hood) container->triple_rinse labware->collect_hazardous licensed_disposal Arrange Pickup by Licensed Professional Waste Disposal Service collect_hazardous->licensed_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous (Deface Label) triple_rinse->dispose_container collect_rinsate->licensed_disposal

Caption: Decision workflow for the proper segregation and disposal of 1-Benzhydrylazetidin-3-one HCl waste.

References

  • 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 . PubChem. [Link]

  • Safety Data Sheet for 1-Benzhydryl-3-methylazetidine-3-carbonitrile . Angene Chemical. [Link]

  • Safety Data Sheet . SeraCare. [Link]

  • 1-benzhydrylazetidin-3-Ol Safety Data Sheet . LookChem. [Link]

  • Safety Data Sheet for 1-Benzhydrylazetidin-3-ol . AFG Bioscience LLC. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

  • Guidelines for Chemical Waste Disposal . University of the Philippines Diliman Natural Sciences Research Institute. [Link]

  • Chemical Spills Standard Operating Procedure . University of Toronto Department of Chemistry. [Link]

  • Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]

  • Chemical Spill Procedures . University of North Carolina at Charlotte Environmental Health and Safety. [Link]

  • Safety Data Sheet . ABclonal. [Link]

  • HS421 Chemical Spills Guideline . UNSW Sydney. [Link]

  • Spill Decontamination Kit for Aromatic Amines . SKC Ltd. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

Sources

Handling

A Comprehensive Guide to Handling 1-Benzhydrylazetidin-3-one Hydrochloride: From Personal Protection to Disposal

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Benzhydrylazetidin-3-one hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Benzhydrylazetidin-3-one hydrochloride, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Know Your Compound

1-Benzhydrylazetidin-3-one hydrochloride and its structural analogs are classified as irritants and are harmful if not handled correctly. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] A comprehensive risk assessment is the foundational step before any handling procedure.

Based on data from structurally similar compounds, the following hazards are anticipated:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Harmful if Swallowed: The compound may be harmful if ingested.[1][4]

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[3][5]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3][6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][5]
Acute Toxicity, Oral4H302: Harmful if swallowed[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.[7]

Table 2: Recommended PPE for Handling 1-Benzhydrylazetidin-3-one Hydrochloride

Body PartPPE RecommendationRationale and Specifications
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[7]
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes and dust.[6] A face shield should be worn over goggles when there is a significant risk of splashing.
Body Laboratory coatA fully fastened lab coat protects skin and personal clothing from contamination.[1]
Respiratory NIOSH/MSHA-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. A particulate filter is recommended.[6]

Workflow for Safe Handling of 1-Benzhydrylazetidin-3-one Hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials Gather Materials & Equipment (Spatula, Weigh Paper, etc.) don_ppe->gather_materials weigh Weigh Compound (Minimize Dust) gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste (Follow Protocol) doff_ppe->dispose

Caption: A step-by-step workflow for the safe handling of 1-Benzhydrylazetidin-3-one hydrochloride.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure a safe working environment.

3.1. Preparation

  • Designated Area: All handling of solid 1-Benzhydrylazetidin-3-one hydrochloride should be conducted in a certified chemical fume hood to mitigate inhalation risks.[8][9]

  • PPE: Don the appropriate PPE as outlined in Table 2.

  • Spill Kit: Ensure a chemical spill kit is readily accessible.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[6]

3.2. Weighing and Transfer

  • Static Control: Use an anti-static weigh boat or grounding strap to prevent dispersal of the fine powder due to static electricity.

  • Gentle Handling: Use a spatula to gently transfer the desired amount of the compound onto weigh paper or into a container. Avoid any actions that could create dust.

  • Container Management: Keep the primary container of the chemical tightly sealed when not in use.[2][10]

3.3. Post-Handling and Cleanup

  • Decontamination: Thoroughly wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) and then soapy water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Response Plan: Immediate Actions

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Response Workflow

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event skin_wash Remove Contaminated Clothing Wash with Soap & Water (15 min) exposure->skin_wash eye_flush Flush with Eyewash (15 min) Remove Contact Lenses exposure->eye_flush inhalation inhalation exposure->inhalation ingestion ingestion exposure->ingestion seek_medical Seek Immediate Medical Attention (Bring SDS) skin_wash->seek_medical eye_flush->seek_medical fresh_air Move to Fresh Air fresh_air->seek_medical rinse_mouth Rinse Mouth with Water DO NOT Induce Vomiting rinse_mouth->seek_medical

Caption: Immediate actions to take in case of an exposure event.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][10] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting.[10] Wash out the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Waste Management

Chemical waste disposal must comply with all local, state, and federal regulations.[12]

  • Waste Collection: All waste contaminated with 1-Benzhydrylazetidin-3-one hydrochloride, including empty containers, used PPE, and cleanup materials, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Neutralization (for Hydrochloride Salts): While hydrochloride salts can sometimes be neutralized, this should only be performed by trained personnel following a validated standard operating procedure. A common method involves dilution followed by the slow addition of a base like sodium bicarbonate until the pH is neutral.[13] However, given the organic nature of this compound, professional disposal is the preferred route.

  • Professional Disposal: It is highly recommended to use a licensed chemical waste disposal service to handle the final disposal of this material.[14][15] This ensures compliance and environmental protection. Do not pour chemical waste down the drain.[16][17]

By adhering to these rigorous safety protocols, you can confidently handle 1-Benzhydrylazetidin-3-one hydrochloride, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemsrc. 1-Benzhydryl-3-azetidinone Safety Data Sheet. [Link]

  • European Chemicals Agency (ECHA). Substance Information. [Link]

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]

  • LookChem. 1-benzhydrylazetidin-3-Ol Safety Data Sheets(SDS). [Link]

  • National Center for Biotechnology Information. OSHA Chemical Hazards And Communication. StatPearls. [Link]

  • REMONDIS Online. Chemical Waste. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET: 1-Benzhydrylazetidin-3-ol. [Link]

  • DuraLabel. OSHA Rules for Chemical Hazards. [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Office of Research Services, National Institutes of Health. Chemical Safety Guide, 6th Ed. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • European Chemicals Agency (ECHA). ECHA CHEM. [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. [Link]

  • Ottokemi. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India. [Link]

  • Oakwood Chemical. 1-Benzhydrylazetidin-3-one. [Link]

Sources

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